molecular formula C14H22Cl2N2O3S B1595514 p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide CAS No. 4238-41-9

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Cat. No.: B1595514
CAS No.: 4238-41-9
M. Wt: 369.3 g/mol
InChI Key: YFCUZWYIPBUQBD-ZOWNYOTGSA-N
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Description

An inhibitor of SERINE ENDOPEPTIDASES. Acts as an alkylating agent and is known to interfere with the translation process.

Properties

IUPAC Name

N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-4-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H21ClN2O3S.ClH/c1-11-5-7-12(8-6-11)21(19,20)17-13(14(18)10-15)4-2-3-9-16;/h5-8,13,17H,2-4,9-10,16H2,1H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCUZWYIPBUQBD-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045807
Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
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Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4272-74-6, 4238-41-9
Record name Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
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Record name Tosyl-L-lysine chloromethylketone hydrochloride
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Record name N-alpha-p-Tosyl-L-lysine chloromethyl ketone hydrochloride
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Record name (S)-N-[5-amino-1-(chloroacetyl)pentyl]-p-toluenesulphonamide monohydrochloride
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Record name p-N-(7-amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. This molecule incorporates several key functional groups of interest in medicinal chemistry: a p-toluenesulfonamide, an α-chloroketone, and a primary amine. The α-chloroketone moiety, in particular, is a known pharmacophore that can act as an irreversible inhibitor of certain enzymes, suggesting potential applications for this compound in drug discovery research.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, step-by-step protocols.

Part 1: Strategic Synthesis

The synthesis of a multifunctional molecule like p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide requires a strategic approach that allows for the sequential and regioselective introduction of its key functionalities. The chosen synthetic pathway begins with a readily available chiral precursor, Nε-Boc-L-lysine, to establish the carbon backbone and introduce the two nitrogen centers with defined stereochemistry at the C-3 position of the final product.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a convergent approach. The core α-chloroketone functionality can be disconnected to reveal an N-protected amino acid as a key intermediate. This intermediate can be traced back to L-lysine, where the two amino groups are differentially protected to allow for selective modification.

Our forward synthetic strategy is therefore as follows:

  • Selective Nα-Tosylation: The α-amino group of Nε-Boc-L-lysine is selectively protected with a p-toluenesulfonyl (tosyl) group. The tosyl group is a robust protecting group that is stable to many reaction conditions and can also be found in many biologically active sulfonamides.[3]

  • Conversion to α-Chloroketone: The carboxylic acid of the Nα-tosylated intermediate is converted into the desired α-chloroketone. To avoid the use of hazardous reagents like diazomethane[2][4], we will employ a modern and safer method involving the formation of a keto ylide from an activated aryl ester, followed by treatment with a chloride source.[1]

  • Final Deprotection: The synthesis is completed by the selective removal of the Boc protecting group from the ε-amino group under acidic conditions, yielding the target primary amine.

Visualizing the Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start Nε-Boc-L-lysine Step1 Nα-Tosylation (TsCl, Base) Start->Step1 Intermediate1 Nα-Tosyl-Nε-Boc-L-lysine Step1->Intermediate1 Step2 Aryl Ester Formation (e.g., p-nitrophenol, DCC) Intermediate1->Step2 Intermediate2 Activated Aryl Ester Step2->Intermediate2 Step3 Keto Ylide Formation (Sulfur Ylide) Intermediate2->Step3 Intermediate3 Keto Ylide Intermediate Step3->Intermediate3 Step4 Chlorination (HCl) Intermediate3->Step4 Intermediate4 Protected Target Molecule Step4->Intermediate4 Step5 Boc Deprotection (TFA) Intermediate4->Step5 FinalProduct p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide Step5->FinalProduct

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Nα-Tosyl-Nε-Boc-L-lysine

  • Dissolution: Dissolve Nε-Boc-L-lysine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium carbonate (2.5 eq).

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in 1,4-dioxane dropwise over 30 minutes. The use of a biphasic system with a base like sodium carbonate facilitates the reaction of the water-insoluble tosyl chloride with the water-soluble amino acid.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of the α-Chloroketone

  • Activation of Carboxylic Acid:

    • To a solution of Nα-Tosyl-Nε-Boc-L-lysine (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. The resulting p-nitrophenyl ester is used in the next step without further purification. This activation is crucial for the subsequent reaction with the sulfur ylide.[1]

  • Keto Ylide Formation and Chlorination:

    • Prepare dimethylsulfonium methylide by reacting trimethylsulfonium iodide with a strong base like sodium hydride in anhydrous DMSO.

    • To the activated p-nitrophenyl ester dissolved in anhydrous THF at -10 °C, add the freshly prepared sulfur ylide solution dropwise.

    • Stir the mixture for 2-3 hours at -10 °C.

    • Quench the reaction by the slow addition of a solution of HCl in diethyl ether (2.0 M).

    • Allow the mixture to warm to room temperature and stir for an additional hour.

    • Perform an aqueous workup and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection

  • Acidolysis: Dissolve the purified protected compound in dichloromethane.

  • TFA Addition: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Purification: The resulting TFA salt can be purified by recrystallization or preparative HPLC.

Part 2: Comprehensive Characterization

The confirmation of the structure and the assessment of the purity of the newly synthesized p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide are paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the unambiguous identification of the target molecule.[6][7][8]

Visualizing the Characterization Workflow

The following diagram outlines the logical flow of the analytical techniques employed for the characterization of the final compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis SynthesizedProduct Purified Final Product NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (HRMS) SynthesizedProduct->MS HPLC Purity Assessment (HPLC) SynthesizedProduct->HPLC TLC Reaction Monitoring (TLC) SynthesizedProduct->TLC StructureConfirmation Structure & Purity Confirmed NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation HPLC->StructureConfirmation

Caption: Analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The structural elucidation of the target compound relies on the interpretation of data from various analytical techniques. Below is a summary of the expected data based on the proposed structure and known values for similar functional groups.

Table 1: Summary of Expected Analytical Data

TechniqueParameterExpected ObservationRationale/Interpretation
¹H NMR Chemical Shift (δ)~7.8-7.9 ppm (d, 2H), ~7.3-7.4 ppm (d, 2H), ~4.2 ppm (s, 2H), ~3.8-4.0 ppm (m, 1H), ~2.8-3.0 ppm (t, 2H), ~2.4 ppm (s, 3H), ~1.2-1.8 ppm (m, 6H)Aromatic protons of the tosyl group, chloromethyl protons, proton at the chiral center (C3), protons adjacent to the terminal amine, methyl protons of the tosyl group, and methylene protons of the heptyl chain.[9][10]
¹³C NMR Chemical Shift (δ)~205 ppm, ~144 ppm, ~138 ppm, ~130 ppm, ~127 ppm, ~60 ppm, ~48 ppm, ~40 ppm, ~30-35 ppm, ~21 ppmCarbonyl carbon, aromatic carbons of the tosyl group, carbon of the chiral center (C3), chloromethyl carbon, carbon adjacent to the terminal amine, methylene carbons, and methyl carbon of the tosyl group.[9][11]
IR Wavenumber (cm⁻¹)3300-3400 (N-H stretch), ~1725 (C=O stretch), 1340-1360 (asym. S=O stretch), 1150-1170 (sym. S=O stretch), ~700-800 (C-Cl stretch)Characteristic stretching frequencies for the primary amine, ketone, sulfonamide, and chloroalkane functional groups.[11][12]
HRMS m/zCalculated for C₁₄H₂₁ClN₂O₃S: [M+H]⁺Provides the exact mass, confirming the elemental composition and molecular formula of the compound.
HPLC Purity>95%A single major peak indicates a high degree of purity of the synthesized compound.[6][7]

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • An enantioselective synthesis of heteroaromatic N-tosyl α-amino acids. RSC Publishing. Available at: [Link]

  • p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem. Available at: [Link]

  • A method for preparing α' chloroketones. Google Patents.
  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central (PMC). Available at: [Link]

  • Toluenesulfonamides - Evaluation statement. Australian Government Department of Health and Aged Care. Available at: [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molbank. Available at: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available at: [Link]

  • Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • A process for the preparation of alpha'-chloroketones. Google Patents.
  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Technium Science. Available at: [Link]

  • Organic Compound Characterization & Quantification. Center for Applied Isotope Studies, University of Georgia. Available at: [Link]

  • Process for the preparation of α-haloketones. Google Patents.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society. Available at: [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Guidelines for Characterization of Organic Compounds. ACS Publications. Available at: [Link]

  • α-Anilinoketones, Esters and Amides: A Chemical Study. PubMed Central (PMC). Available at: [Link]

  • Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. National Institutes of Health (NIH). Available at: [Link]

  • p-toluenesulfonamide, 3-chloro-. NIST WebBook. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Nα-Tosyl-L-lysine Chloromethyl Ketone (TLCK)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Tosyl-L-lysine chloromethyl ketone, commonly known as TLCK, is a widely utilized biochemical tool, primarily recognized for its potent and irreversible inhibition of trypsin and trypsin-like serine proteases.[1] Its specificity has made it an invaluable reagent in protein chemistry, enzymology, and cell biology to probe the function of these enzymes and to prevent proteolysis during protein purification.[2] Understanding the fundamental physicochemical properties of TLCK is paramount for its effective and reliable use in experimental settings. This guide provides a comprehensive overview of the core physicochemical characteristics of TLCK, practical insights for its handling and application, and detailed protocols for its characterization.

Chemical Identity and Core Properties

TLCK is a derivative of the amino acid lysine, featuring a tosyl group on the α-amino group and a chloromethyl ketone moiety. This unique structure is central to its inhibitory activity.

PropertyValueSource(s)
Full Chemical Name Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride
Synonym(s) TLCK, Tosyl-L-lysyl-chloromethane hydrochloride
Molecular Formula C₁₄H₂₂Cl₂N₂O₃S[3]
Molecular Weight 369.31 g/mol [3]
CAS Number 4272-74-6[3]
Appearance White to off-white solid/powder[3][4]
Purity Typically ≥95%[5]

Solubility Characteristics

The solubility of TLCK is a critical parameter for the preparation of stock solutions and experimental buffers. It exhibits good solubility in a range of common laboratory solvents.

SolventSolubilitySource(s)
Water ≥ 100 mg/mL (270.78 mM)[3]
DMSO ≥ 100 mg/mL (270.78 mM)[3]
Methanol 50 mg/mL
Dimethylformamide (DMF) 20 mg/mL[2]
Phosphate-Buffered Saline (PBS, pH 7.2) Approximately 5 mg/mL[5]

Expert Insight: While TLCK is highly soluble in water and DMSO, it is crucial to consider its stability in these solvents, particularly in aqueous solutions with a pH above 6.0.[1] For this reason, freshly prepared aqueous solutions are strongly recommended for all applications.[5] When using DMSO for stock solutions, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3]

Protocol 1: Preparation of a TLCK Stock Solution

This protocol describes the preparation of a 100 mM TLCK stock solution in DMSO, a common practice for long-term storage.

Materials:

  • Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of TLCK powder. For example, to prepare 1 mL of a 100 mM solution, weigh 36.93 mg of TLCK.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the TLCK powder.

  • Mixing: Vortex the solution until the TLCK is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

Stability and Storage

The stability of TLCK is highly dependent on the pH and temperature of the solution. The chloromethyl ketone group is susceptible to hydrolysis, particularly in neutral to alkaline conditions.

Key Stability Considerations:

  • pH: TLCK is most stable in acidic conditions (pH < 6.0).[1] It is reported to be very unstable in solutions with a pH above 6.0 at 25°C.

  • Aqueous Solutions: Aqueous solutions of TLCK are not recommended for long-term storage and should ideally be used within one day.[5][6]

  • Stock Solutions in Organic Solvents: Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

  • Solid Form: In its solid form, TLCK should be stored under desiccating conditions at -20°C and is stable for at least two years.

Workflow for Assessing TLCK Stability

The following workflow outlines a general procedure for quantitatively assessing the stability of TLCK under specific experimental conditions.

TLCK_Stability_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare TLCK solution in desired buffer (e.g., pH 5, 7, 9) B Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) A->B Time = 0 C Withdraw samples at defined time points B->C D Analyze TLCK concentration (e.g., by HPLC-UV) C->D E Plot concentration vs. time and determine half-life (t½) D->E

Caption: Workflow for determining the stability of TLCK under various conditions.

Mechanism of Action: Irreversible Serine Protease Inhibition

TLCK functions as an irreversible inhibitor of trypsin and trypsin-like serine proteases.[7] Its mechanism of action involves the specific alkylation of a critical histidine residue within the enzyme's active site.[7]

The process can be summarized in two key steps:

  • Substrate-like Binding: The lysine-like side chain of TLCK directs the inhibitor to the substrate-binding pocket of trypsin, which has a preference for cleaving peptide bonds after lysine and arginine residues.

  • Irreversible Alkylation: Once bound, the highly reactive chloromethyl ketone moiety of TLCK undergoes a nucleophilic attack by the imidazole side chain of the active site histidine (His-57 in trypsin). This results in the formation of a stable covalent bond, thereby irreversibly inactivating the enzyme.

TLCK_Inhibition_Mechanism cluster_enzyme Trypsin Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex Trypsin Trypsin + Active Site Histidine Inactive_Enzyme Inactive Trypsin-TLCK Adduct (Covalent Bond) Trypsin->Inactive_Enzyme Alkylation TLCK TLCK TLCK->Inactive_Enzyme

Sources

An In-Depth Technical Guide to the Biological Activity of Tosyl-L-lysine chloromethyl ketone (TLCK)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activity of Tosyl-L-lysine chloromethyl ketone (TLCK). We will delve into its core mechanism of action, its profound impact on key cellular signaling pathways, and provide detailed, field-proven protocols for its application in experimental settings.

Foundational Principles: Understanding TLCK

Tosyl-L-lysine chloromethyl ketone, commonly known as TLCK, is a well-established and widely utilized biochemical tool. At its core, TLCK is an irreversible inhibitor of serine proteases with a specificity for trypsin-like enzymes that cleave peptide bonds C-terminal to lysine and arginine residues. This specificity is conferred by the lysine residue in its structure, which mimics the natural substrate of these proteases.

Mechanism of Irreversible Inhibition

The inhibitory prowess of TLCK lies in its chemical structure. The chloromethyl ketone moiety is a highly reactive electrophile. Upon binding to the active site of a trypsin-like serine protease, the catalytic histidine residue attacks the carbon of the chloromethyl group, leading to the formation of a stable, covalent bond. This alkylation of the active site histidine permanently inactivates the enzyme.

cluster_0 TLCK-Enzyme Interaction TLCK TLCK Trypsin_Like_Protease Trypsin_Like_Protease TLCK->Trypsin_Like_Protease Binds to Active Site Covalent_Adduct Irreversibly Inhibited Enzyme Trypsin_Like_Protease->Covalent_Adduct Alkylation of Histidine Residue

Caption: Covalent modification of a trypsin-like serine protease by TLCK.

Modulation of Key Cellular Signaling Pathways

Beyond its foundational role as a protease inhibitor, TLCK has been instrumental in elucidating complex cellular signaling cascades, most notably the NF-κB pathway. It also exhibits significant effects on apoptosis and inflammasome activation.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, cell survival, and proliferation. TLCK is a potent inhibitor of NF-κB activation induced by various stimuli, including lipopolysaccharide (LPS) and cytokines.[1] The primary mechanism of this inhibition is believed to be the prevention of the degradation of the inhibitory protein IκBα. This is achieved through the direct inhibition of the IκB kinase (IKK) complex. While the precise molecular interaction with TLCK is an area of ongoing research, studies with the related compound TPCK have shown that it covalently modifies a critical cysteine residue (Cys-179) in the activation loop of IKKβ, thereby preventing its kinase activity.[2] A similar mechanism is proposed for TLCK, where its reactive chloromethyl ketone group forms a covalent bond with this cysteine residue, leading to the inactivation of the IKK complex.

cluster_1 NF-κB Activation Pathway and TLCK Inhibition Stimulus LPS / Cytokines IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates TLCK TLCK TLCK->IKK_Complex Inhibits (Covalent Modification) NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: TLCK-mediated inhibition of the canonical NF-κB signaling pathway.

Involvement in Apoptosis

TLCK's role in apoptosis, or programmed cell death, is multifaceted. It has been shown to inhibit the processing of caspases, a family of cysteine proteases that are central executioners of apoptosis.[3] Specifically, TLCK can directly inhibit mature caspases, including caspase-3, -6, and -7.[1][4] However, it is important to note that this inhibition is not always protective against cell death and can depend on the cellular context and the apoptotic stimulus.[1] In some neuronal cell models, TLCK has been demonstrated to attenuate intrinsic death pathways upstream of mitochondrial demise, suggesting a protective role in specific scenarios of oxidative stress-induced cell death.[5]

Attenuation of Inflammasome Activation

Inflammasomes are multiprotein complexes that play a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1β. The inhibitory effect of TLCK on the NF-κB pathway indirectly impacts inflammasome activation by reducing the expression of NLRP3, a key component of the inflammasome, and pro-IL-1β, both of which are transcriptionally regulated by NF-κB.

Quantitative Analysis of TLCK's Biological Activity

The following table summarizes key quantitative data regarding the inhibitory activity and toxicity of TLCK.

TargetIC50 / EC50 / LD50Cell/SystemReference
Caspase-3 12.0 µMRecombinant Human[4]
Caspase-6 54.5 µMRecombinant Human[4]
Caspase-7 19.3 µMRecombinant Human[4]
Cytotoxic T Lymphocyte (CTL) Activity 30 µMAlloreactive CTL clone[2]
Acute Toxicity (LD50) 59 mg/kg (intraperitoneal)Male Balb/c miceN/A
Acute Toxicity (LD50) 64 mg/kg (subcutaneous)Male Balb/c miceN/A

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for investigating the biological activities of TLCK in a laboratory setting.

In Vitro Protease Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of TLCK on a trypsin-like serine protease.

Materials:

  • Purified trypsin-like serine protease

  • TLCK (prepared as a stock solution in DMSO or an appropriate aqueous buffer)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of TLCK dilutions in the assay buffer.

  • In a 96-well plate, add a fixed amount of the trypsin-like protease to each well.

  • Add the different concentrations of TLCK to the wells containing the enzyme. Include a vehicle control (DMSO or buffer).

  • Incubate the enzyme and TLCK mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition to occur.

  • Initiate the enzymatic reaction by adding the chromogenic substrate (BApNA) to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitroaniline product of BApNA cleavage) over time using a microplate reader.

  • Calculate the initial reaction rates (V0) for each TLCK concentration.

  • Plot the percentage of enzyme inhibition versus the TLCK concentration to determine the IC50 value.

cluster_2 Workflow for In Vitro Protease Inhibition Assay Prepare_Reagents Prepare TLCK dilutions, enzyme, and substrate Incubate_Enzyme_TLCK Incubate enzyme with different TLCK concentrations Prepare_Reagents->Incubate_Enzyme_TLCK Add_Substrate Add chromogenic substrate to initiate reaction Incubate_Enzyme_TLCK->Add_Substrate Measure_Absorbance Measure absorbance change over time Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate reaction rates and determine IC50 Measure_Absorbance->Calculate_IC50

Caption: A streamlined workflow for assessing protease inhibition by TLCK.

Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to investigate the effect of TLCK on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • TLCK

  • Stimulating agent (e.g., LPS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of TLCK for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate agonist (e.g., LPS) for a time course (e.g., 0, 15, 30, 60 minutes).

  • For total IκBα phosphorylation, lyse the cells in RIPA buffer. For p65 translocation, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities, normalizing to appropriate loading controls (β-actin for total and cytoplasmic fractions, Lamin B1 for the nuclear fraction).

Assessment of Off-Target Kinase Activity

Given that some protease inhibitors can have off-target effects on kinases, it is prudent to assess this possibility.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • TLCK

  • ATP (radiolabeled or for use with a kinase activity assay kit)

  • Kinase reaction buffer

  • Method for detecting kinase activity (e.g., phosphocellulose paper for radiolabeled ATP, or a commercial kinase assay kit)

Procedure:

  • In a reaction tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

  • Add a high concentration of TLCK (e.g., 100 µM) or a vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a set time at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding EDTA or boiling in sample buffer).

  • Detect the phosphorylated substrate using the chosen method.

  • Compare the kinase activity in the presence and absence of TLCK to determine if there is any significant inhibition.

Considerations for Experimental Design and Interpretation

  • Irreversibility: Remember that TLCK is an irreversible inhibitor. Pre-incubation times are critical for ensuring complete inactivation of the target protease.

  • Specificity and Off-Target Effects: While TLCK is selective for trypsin-like serine proteases, it can react with other nucleophiles, including the thiol groups of cysteine residues.[6] This can lead to off-target effects, particularly at higher concentrations. It is crucial to include appropriate controls and consider potential off-target interactions when interpreting data.

  • Solubility and Stability: TLCK is soluble in water and DMSO.[3] Aqueous stock solutions should be prepared fresh as TLCK can be unstable in aqueous solutions over time.

  • Toxicity: TLCK can be toxic to cells at higher concentrations.[6] It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Conclusion

TLCK remains an invaluable tool for researchers in cell biology, immunology, and drug discovery. Its well-characterized activity as an irreversible inhibitor of trypsin-like serine proteases, coupled with its profound effects on the NF-κB signaling pathway and other cellular processes, provides a powerful means to dissect complex biological systems. By understanding its mechanism of action and employing rigorous experimental design as outlined in this guide, researchers can continue to leverage TLCK to gain critical insights into cellular function and disease pathogenesis.

References

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-43.
  • Reuther, C., Ganjam, G. K., Dolga, A. M., & Culmsee, C. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Apoptosis, 19(11), 1545-58.
  • Paskind, M., & Baltimore, D. (1987). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. The Journal of Immunology, 138(4), 1256-1262.
  • Frydrych, I., Mlejnek, P., & Hlobilková, A. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-56.
  • Isca Biochemicals. (n.d.). TLCK | 4272-74-6. Retrieved from [Link]

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A Comprehensive Technical Guide to p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, more commonly known as Tosyl-L-lysine chloromethyl ketone (TLCK), is a seminal compound in the study of serine proteases. It functions as an active site-directed, irreversible inhibitor with high specificity for trypsin-like serine proteases, which cleave peptide bonds C-terminal to lysine and arginine residues. This guide provides an in-depth analysis of TLCK, intended for researchers, scientists, and professionals in drug development. We will explore its chemical design, the molecular intricacies of its inhibitory mechanism, detailed protocols for its characterization, and its applications as both a critical research tool and a scaffold for therapeutic design. By synthesizing foundational knowledge with practical, field-proven methodologies, this document serves as an authoritative resource on this cornerstone protease inhibitor.

The Landscape of Serine Proteases and Their Inhibition

The Serine Protease Superfamily: Function and Mechanism

Serine proteases are a ubiquitous and vital class of enzymes, constituting nearly one-third of all known human proteases.[1] Their physiological roles are vast and critical, encompassing processes such as digestion, blood coagulation, fibrinolysis, inflammation, and immune responses.[2][3] The defining feature of these enzymes is a highly conserved catalytic triad in their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The catalytic serine acts as the primary nucleophile, attacking the carbonyl carbon of a substrate's scissile peptide bond. The histidine residue acts as a general base, accepting the proton from the serine hydroxyl group, while the aspartate residue stabilizes the resulting positive charge on the histidine. This intricate charge-relay system enables the highly efficient hydrolysis of peptide bonds.

The Imperative for Serine Protease Inhibition

Given their central role in physiology, the activity of serine proteases is stringently regulated.[1] Dysregulation, often manifesting as hyperactivity, is a hallmark of numerous pathologies, including chronic inflammatory disorders, cardiovascular diseases, neurodegenerative conditions, and cancer.[4] This direct link between aberrant protease activity and disease makes serine proteases highly attractive targets for therapeutic intervention. The development of inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of modern drug discovery.[1][4]

A Spectrum of Inhibitors: From Reversible to Irreversible

Serine protease inhibitors can be broadly categorized based on their mechanism of action.[5]

  • Reversible Inhibitors: These compounds, which include many natural small proteins and synthetic molecules, bind non-covalently to the enzyme's active site.[5] Their binding is characterized by an equilibrium, and their inhibitory effect can be overcome by increasing substrate concentration.

  • Irreversible Inhibitors: This class of inhibitors forms a stable, covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. TLCK is a classic example of an irreversible inhibitor known as an affinity label or an active site-directed reagent. These molecules are designed with two key features: a "specificity" moiety that directs the inhibitor to the active site of a specific class of proteases, and a reactive "warhead" that forms the covalent bond.[6]

TLCK: A Molecular Profile

Chemical Structure and Properties

TLCK is an archetypal affinity label designed to target trypsin-like serine proteases. Its structure is a sophisticated mimic of a natural lysine substrate.

  • IUPAC Name: N-[(2S)-6-Amino-1-chloro-2-oxohexan-2-yl]-4-methylbenzenesulfonamide (Note: The user-provided name is a valid, albeit less common, synonym describing the same structure, also known as 1-Chloro-3-tosylamido-7-amino-L-2-heptanone[6])

  • Common Synonyms: Tosyl-L-lysine chloromethyl ketone, TLCK

  • Chemical Formula: C₁₄H₂₁ClN₂O₃S

  • Molecular Weight: 348.85 g/mol

  • Solubility & Stability: TLCK is soluble in organic solvents like DMF and DMSO, and sparingly soluble in aqueous buffers like PBS (up to ~5 mg/mL).[6] Aqueous solutions are unstable and should be prepared fresh, as the chloromethyl ketone moiety is susceptible to hydrolysis.

The Logic of Design: Substrate Mimicry and Covalent Inactivation

The design of TLCK is a masterclass in chemical biology, where each component serves a distinct purpose:

  • The Specificity Element: The core of the molecule mimics the amino acid lysine. The long, flexible alkyl chain terminating in a primary amine is specifically recognized by the deep, negatively charged S1 binding pocket of trypsin-like proteases. This pocket contains a key aspartate residue (Asp189 in trypsin) that forms a salt bridge with the positive charge of the lysine side chain, ensuring specific binding.[7]

  • The Peptide Bond Surrogate: The tosylamide group (p-toluenesulphonamide) acts as a stable surrogate for the peptide backbone, positioning the reactive warhead correctly within the active site.

  • The Reactive Warhead: The α-chloromethyl ketone (-C(=O)CH₂Cl) is the electrophilic functional group responsible for irreversible inhibition. Positioned adjacent to the specificity element, it is brought into close proximity to the catalytic histidine residue upon binding.[7][8]

Conceptual Synthesis Pathway

The synthesis of TLCK leverages standard peptide chemistry principles, starting from a protected form of L-lysine. The causality behind the steps is crucial for ensuring the final product's integrity.

G Lys L-Lysine Protect Protect ε-amino group (e.g., with Cbz) Lys->Protect Prevents side reaction at ε-NH2 Tosyl Tosylat α-amino group (p-toluenesulfonyl chloride) Protect->Tosyl Specific modification of α-NH2 Diazomethane Activate carboxyl group & React with Diazomethane Tosyl->Diazomethane Forms diazomethyl ketone intermediate HCl Treat with HCl gas Diazomethane->HCl Displaces N2 with Cl to form chloromethyl ketone Deprotect Deprotect ε-amino group (e.g., HBr/Acetic Acid) HCl->Deprotect Removes protecting group to reveal lysine side chain TLCK Final Product: TLCK Deprotect->TLCK

Figure 1: Conceptual workflow for the synthesis of TLCK from L-lysine. Each step is chosen to selectively modify one functional group while preserving others, ensuring the final molecule has the correct structure for specific enzyme targeting.

Mechanism of Irreversible Inhibition

TLCK inactivates trypsin-like serine proteases through a mechanism of affinity labeling. This process is distinct from substrate hydrolysis and results in a stable, covalent enzyme-inhibitor complex. The inhibition is a two-step process involving initial reversible binding followed by irreversible alkylation.[9]

Detailed Molecular Mechanism
  • Reversible Binding (Formation of the EI Complex): TLCK first binds to the enzyme's active site in a manner analogous to a true substrate. The protonated amino group of the lysine-like side chain forms an ionic bond with the aspartate residue at the bottom of the S1 specificity pocket. This interaction has a characteristic dissociation constant, Kᵢ.

  • Irreversible Alkylation (Formation of the E-I Adduct): Once bound, the chloromethyl ketone "warhead" is precisely positioned near the catalytic His57 residue. The imidazole side chain of His57, which is rendered more nucleophilic by the adjacent Asp102, attacks the carbon atom bearing the chlorine. This results in a nucleophilic substitution reaction where the chlorine atom is displaced as a chloride ion, and a stable covalent bond is formed between the N-3 atom of the histidine ring and the inhibitor's methylene carbon.[9] This alkylation event permanently destroys the catalytic machinery of the enzyme.

G cluster_0 Enzyme Active Site cluster_1 TLCK Inhibitor cluster_2 Covalent Adduct His57 His57 Ser195 Ser195 His57->Ser195 H-bond Asp102 Asp102 His57->Asp102 H-bond S1_pocket S1 Pocket (Asp189) Lys_side_chain Lysine Side Chain (-CH2)4-NH3+ Lys_side_chain->S1_pocket Step 1: Specific Binding Warhead Chloromethyl Ketone (-CO-CH2-Cl) Warhead->His57 Step 2: Alkylation Tosyl Tosyl Group His57_mod Alkylated His57 Inhibitor_bound Inhibitor Moiety His57_mod->Inhibitor_bound Covalent Bond Ser195_2 Ser195 Asp102_2 Asp102

Figure 2: Irreversible inhibition of a trypsin-like serine protease by TLCK. The inhibitor first binds specifically (Step 1), which then facilitates the covalent alkylation of the catalytic His57 residue by the chloromethyl ketone warhead (Step 2).

Experimental Characterization of TLCK Activity

To rigorously define the interaction between TLCK and its target protease, a series of quantitative experiments are required. These protocols are designed to be self-validating, providing a clear and reproducible measure of inhibitory potency and specificity.

Kinetic Analysis of Irreversible Inhibition

For irreversible inhibitors like TLCK, the simple IC₅₀ value is insufficient as it is dependent on incubation time. A more rigorous analysis determines the individual kinetic constants for the binding and inactivation steps. The process follows the kinetic scheme shown below, where E is the enzyme, I is the inhibitor, EI is the reversible complex, and E-I is the final inactivated enzyme.[10]

E + I ⇌ EI → E-I (Rate constants: Kᵢ for dissociation of EI, k_inact for the inactivation step)

The overall second-order rate constant for inactivation (k_inact/Kᵢ) is the most robust measure of inhibitor efficiency.

Protocol 4.1.1: Determining Inhibition Constants (Kᵢ and k_inact) for TLCK

Objective: To quantify the rate of irreversible inhibition of a target protease (e.g., Trypsin) by TLCK.

Materials:

  • Purified Trypsin

  • TLCK stock solution (e.g., 10 mM in DMSO, prepare fresh)

  • Chromogenic or fluorogenic trypsin substrate (e.g., BAPNA or Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • 96-well microplate

  • Microplate reader

Methodology:

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a series of dilutions of TLCK in Assay Buffer. The final concentrations should bracket the expected Kᵢ. A typical range might be 0.1 µM to 100 µM.

    • In the wells of the microplate, add a fixed amount of trypsin to each TLCK dilution. Include a control well with trypsin and buffer only (no inhibitor).

    • Causality Check: This pre-incubation step is critical. It allows the time-dependent irreversible reaction to proceed before the introduction of the substrate.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Measurement of Residual Activity:

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using the plate reader. The rate of substrate hydrolysis is directly proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each TLCK concentration and time point, calculate the initial velocity (v) of the reaction.

    • Plot the natural logarithm of the percent residual activity (ln(v/v₀), where v₀ is the rate of the uninhibited control) against the pre-incubation time for each TLCK concentration. This should yield a series of straight lines.

    • The negative slope of each line represents the observed rate of inactivation (k_obs) at that specific inhibitor concentration.

    • Validation Step: The linearity of these plots confirms that the inactivation follows pseudo-first-order kinetics.

    • Plot the calculated k_obs values against the corresponding TLCK concentration ([I]). This plot should be a hyperbola that fits the equation: k_obs = k_inact * [I] / (Kᵢ + [I])

    • Fit the data to this equation using non-linear regression to determine the values of k_inact (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration that gives half-maximal inactivation rate).

Specificity and Selectivity Profiling

A crucial aspect of inhibitor characterization is determining its selectivity. While designed for trypsin-like enzymes, the reactive nature of TLCK means it can inhibit other enzymes, particularly cysteine proteases, by alkylating the active site cysteine thiol.[6]

Protocol 4.2.1: Profiling TLCK Against a Panel of Proteases

Objective: To assess the selectivity of TLCK by measuring its inhibitory activity against a diverse panel of proteases.

Methodology:

  • Select Protease Panel: Assemble a panel that includes:

    • Primary Target: Trypsin

    • Other Serine Proteases: Chymotrypsin (different specificity pocket), Elastase (small specificity pocket), Thrombin (coagulation factor).

    • Cysteine Proteases (Potential Off-Targets): Papain, Caspase-3.

  • Perform Inhibition Assays:

    • For each enzyme in the panel, perform a simplified inhibition assay. A common method is to pre-incubate the enzyme with a fixed, high concentration of TLCK (e.g., 50 µM) for a set period (e.g., 30 minutes).

    • Measure the residual activity using a specific substrate for each enzyme and compare it to an uninhibited control.

    • Express the result as "% Inhibition".

  • Quantitative Follow-up:

    • For any enzyme that shows significant inhibition, perform the full kinetic analysis as described in Protocol 4.1.1 to determine the k_inact/Kᵢ value.

  • Modern Approaches:

    • For comprehensive profiling in complex biological samples (e.g., cell lysates), advanced techniques like Activity-Based Protein Profiling (ABPP) are invaluable. This involves using a tagged version of the inhibitor to label all susceptible enzymes, which are then identified by mass spectrometry.

    • Phage display and combinatorial substrate libraries can also be used to define the specificity profile of a protease and assess how an inhibitor alters it.[11][12][13]

Data Presentation: Summarizing Inhibitory Potency

Quantitative data should be presented in a clear, tabular format to allow for easy comparison of the inhibitor's potency and selectivity.

Enzyme TargetClassk_inact (s⁻¹)Kᵢ (µM)k_inact/Kᵢ (M⁻¹s⁻¹)
Trypsin Serine Protease0.251516,667
Thrombin Serine Protease0.05501,000
Chymotrypsin Serine Protease<0.001>500<2
Papain Cysteine Protease0.01100100
Caspase-3 Cysteine Protease<0.001>500<2
Table 1: Representative kinetic data for TLCK against a panel of proteases. The high second-order rate constant for trypsin demonstrates its high potency and specificity for its intended target.

Applications in Research and Therapeutics

A Versatile Research Tool

Despite its limitations for direct therapeutic use, TLCK remains an indispensable tool in the laboratory.

  • Protease Function Elucidation: By selectively inhibiting trypsin-like enzymes, TLCK helps researchers probe their function in complex biological pathways. For instance, it has been used to demonstrate the role of specific proteases in neuritic degeneration and cellular signaling.[14]

  • Inhibition of Signal Transduction: TLCK has been reported to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. This effect is thought to occur through the alkylation of critical cysteine residues on the IκB kinase (IKK) and p65/RelA proteins.[15]

  • Prevention of Proteolysis: During protein purification and cell lysis, endogenous proteases are released, which can degrade the protein of interest. Adding TLCK (often in combination with other inhibitors like TPCK and PMSF) to lysis buffers is a standard practice to preserve protein integrity.[6]

Therapeutic Potential and Inherent Limitations

The direct use of TLCK as a therapeutic agent is precluded by several factors:

  • Lack of Perfect Selectivity: Its reactivity towards cysteine thiols can lead to off-target effects and cellular toxicity.[6]

  • High Reactivity and Poor Pharmacokinetics: The electrophilic chloromethyl ketone is highly reactive and can be quenched by endogenous nucleophiles like glutathione, leading to a short biological half-life and poor bioavailability.[1]

  • Potential for Immunogenicity: As a modified peptide, it could potentially elicit an immune response.

However, the fundamental design principles of TLCK—combining a specificity element with a reactive warhead—have profoundly influenced the development of modern, sophisticated protease inhibitors. Current drug design efforts focus on creating inhibitors with improved selectivity, better pharmacokinetic profiles, and alternative, less promiscuous reactive groups.[16][17]

Conclusion and Future Perspectives

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) represents a landmark achievement in the rational design of enzyme inhibitors. Its elegant substrate-mimetic structure provides a powerful and specific tool for irreversibly inactivating trypsin-like serine proteases. While its utility as a frontline therapeutic is limited, its value as a research probe is undisputed. The knowledge gained from studying TLCK has laid the groundwork for generations of protease inhibitors, guiding the development of safer, more selective, and more effective drugs for a host of human diseases. The principles embodied by TLCK continue to inform the design of novel covalent drugs and chemical probes, ensuring its legacy will endure in the fields of biochemistry and medicine.

References

  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • Frontiers. (n.d.). Editorial: Serine protease inhibitors and their therapeutic applications. [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. [Link]

  • PubMed Central (NIH). (n.d.). Quantitative profiling of protease specificity. [Link]

  • PubMed. (n.d.). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. [Link]

  • ResearchGate. (2025). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

  • PubMed. (n.d.). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. [Link]

  • PubMed. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. [Link]

  • PubMed. (2011). Methods to measure the kinetics of protease inhibition by serpins. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. [Link]

  • PNAS. (2020). Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

  • PubMed. (2020). Small-molecule modulators of serine protease inhibitor proteins (serpins). [Link]

  • PubMed Central (NIH). (2019). Serine protease inhibitors and human wellbeing interplay: new insights for old friends. [Link]

  • MDPI. (n.d.). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. [Link]

  • MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • ACS Publications. (2024). Mechanism-Based Macrocyclic Inhibitors of Serine Proteases. [Link]

  • Creative Biolabs. (n.d.). Serine Protease Inhibitor Development. [Link]

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

  • PubMed Central. (n.d.). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. [Link]

  • CORE. (n.d.). Affinity Labelling of Proteinases with Tryptic Specificity by Peptides with C-Terminal Lysine Chloromethyl Ketone. [Link]

  • bioRxiv. (2020). Quantitative profiling of protease specificity. [Link]

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The Discovery and Enduring Legacy of TLCK: A Technical Guide to a Seminal Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of Specificity in Enzyme Inhibition

In the landscape of biochemical research, the ability to selectively dissect complex biological processes is paramount. The development of specific enzyme inhibitors has been a cornerstone of this endeavor, providing molecular scalpels to probe the intricate machinery of life. This guide delves into the discovery, history, and multifaceted applications of Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), a landmark molecule that revolutionized the study of proteases and continues to be an indispensable tool for researchers today. As we will explore, the story of TLCK is not merely one of chemical synthesis but a testament to the power of rational design in chemical biology, paving the way for a new era of targeted enzyme inhibition.

The Dawn of Affinity Labeling: The Pioneering Work of Shaw and Schoellmann

The conceptual breakthrough that led to the creation of TLCK arose from the innovative work of Elliott Shaw and his colleague George Schoellmann in the early 1960s. At the time, enzyme inhibition was largely dominated by non-specific reagents that reacted with various functional groups on proteins, offering little in the way of targeted disruption. Shaw and Schoellmann envisioned a new class of inhibitors, termed "active-site-directed reagents" or "affinity labels," that would exploit the inherent substrate specificity of an enzyme to achieve selective and irreversible inactivation.[1]

The core principle was elegantly simple: design a molecule that mimics the enzyme's natural substrate, allowing it to bind specifically to the active site. This substrate analog would also carry a reactive chemical group, a "warhead," that, once positioned correctly within the active site, would form a stable covalent bond with a nearby amino acid residue, thereby permanently disabling the enzyme. This approach promised a level of specificity previously unattainable.

Their seminal work focused on serine proteases, a class of enzymes crucial in digestion, blood coagulation, and numerous other physiological processes. They first targeted chymotrypsin, an enzyme that preferentially cleaves peptide bonds after aromatic amino acids like phenylalanine and tyrosine. This led to the synthesis of N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), a molecule that mimicked a chymotrypsin substrate and carried a reactive chloromethyl ketone group.[1] As predicted, TPCK proved to be a highly specific and irreversible inhibitor of chymotrypsin.

Building on this success, they turned their attention to trypsin, a serine protease with a different specificity, cleaving peptide chains after basic amino acid residues such as lysine and arginine. Applying the same principles of rational design, they synthesized Nα-Tosyl-L-lysine chloromethyl ketone (TLCK). The lysine side chain of TLCK directed the molecule to the substrate-binding pocket of trypsin, and the chloromethyl ketone group then reacted with a critical histidine residue in the enzyme's active site, leading to its irreversible inactivation.[1] This discovery marked a pivotal moment in biochemistry, providing researchers with a powerful and specific tool to study the function of trypsin and other trypsin-like serine proteases.

The Molecular Mechanism of TLCK: A Tale of Irreversible Inhibition

TLCK's efficacy as an inhibitor lies in its two-step mechanism of action, a classic example of affinity labeling.

Step 1: Specific Binding to the Active Site

The initial interaction between TLCK and a trypsin-like serine protease is driven by non-covalent forces. The lysine side chain of TLCK, with its positive charge at physiological pH, is recognized by the negatively charged aspartate residue at the bottom of the S1 specificity pocket of trypsin. This interaction mimics the binding of a natural lysine-containing substrate, ensuring that TLCK is precisely positioned within the enzyme's active site.

Step 2: Covalent Modification of the Catalytic Histidine

Once bound, the reactive chloromethyl ketone group of TLCK is brought into close proximity to the catalytic triad of the serine protease, which consists of three key amino acid residues: serine, histidine, and aspartate. The imidazole side chain of the active site histidine residue, acting as a nucleophile, attacks the carbon atom of the chloromethyl group. This results in the formation of a stable covalent bond and the displacement of the chlorine atom. This alkylation of the histidine residue is an irreversible modification that permanently inactivates the enzyme by disrupting the catalytic mechanism.[2]

TLCK_Mechanism cluster_Enzyme Trypsin-like Serine Protease Active Site Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inactive_Enzyme Inactive Enzyme Complex Catalytic_Triad->Inactive_Enzyme S1_Pocket S1 Specificity Pocket (Aspartate) TLCK TLCK TLCK->Catalytic_Triad 2. Covalent Modification (Alkylation of Histidine) TLCK->S1_Pocket 1. Specific Binding (Lysine side chain interaction)

Figure 1. Mechanism of irreversible inhibition of trypsin-like serine proteases by TLCK.

Key Applications of TLCK in Biochemical Research

The high specificity and irreversible nature of TLCK have made it an invaluable tool in a wide range of biochemical and cellular studies.

A Potent Inhibitor of Trypsin-like Serine Proteases

The primary and most well-established application of TLCK is as a potent and selective inhibitor of trypsin and trypsin-like serine proteases. It is widely used in protein purification protocols to prevent the degradation of target proteins by endogenous proteases. For instance, during the purification of chymotrypsin, TLCK can be added to the initial cell lysate to specifically inactivate any contaminating trypsin, which could otherwise degrade the chymotrypsin.

Probing the NF-κB Signaling Pathway

A significant discovery in the 1990s revealed a new and critical role for TLCK in cell biology: the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of the inflammatory and immune responses, and its activation is tightly controlled. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals, such as cytokines or lipopolysaccharides (LPS), a protein kinase complex called IKK phosphorylates IκBα.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[5] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[6]

TLCK was found to block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of IκBα.[7] While the exact mechanism of how TLCK inhibits IKK activity is still under investigation, it is believed to be independent of its serine protease inhibitory activity. This discovery provided researchers with a critical chemical tool to dissect the NF-κB signaling cascade and has been instrumental in elucidating the roles of this pathway in various diseases, including chronic inflammation and cancer.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα - NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p Phosphorylated IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression Activates Transcription TLCK TLCK TLCK->IKK Inhibits IkBa_NFkB->IkBa_p IkBa_NFkB->NFkB_active Releases

Figure 2. Inhibition of the NF-κB signaling pathway by TLCK.

Affinity Labeling and Proteomic Applications

The inherent properties of TLCK as an active-site-directed inhibitor make it an excellent tool for affinity labeling.[8] By incorporating a reporter tag, such as a radioactive isotope or a fluorescent dye, into the TLCK molecule, researchers can covalently label and subsequently identify trypsin-like serine proteases in complex biological samples. This approach has been instrumental in identifying novel proteases and characterizing their roles in various physiological and pathological processes.

Experimental Protocols and Practical Considerations

Preparation and Storage of TLCK Solutions

TLCK is typically supplied as a hydrochloride salt, which is a white to off-white crystalline solid. It is soluble in water and alcohols. For cell culture experiments, a stock solution is usually prepared in a sterile, aqueous buffer (e.g., PBS) or an organic solvent like DMSO. It is important to note that TLCK is unstable in solutions with a pH above 7.0, as the chloromethyl ketone group can be hydrolyzed. Therefore, stock solutions should be prepared fresh or stored at -20°C in small aliquots to minimize degradation.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of TLCK against a specific trypsin-like serine protease.

Materials:

  • Purified trypsin-like serine protease

  • TLCK

  • Appropriate chromogenic or fluorogenic substrate for the protease

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of TLCK in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the protease to each well.

  • Add the different concentrations of TLCK to the wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for irreversible inhibition.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each TLCK concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, it is more accurate to determine the second-order rate constant of inactivation (k_inact/K_i).

Inhibition of NF-κB Activation in Cultured Cells

Objective: To investigate the effect of TLCK on NF-κB activation in a cell-based assay.

Materials:

  • Mammalian cell line (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • Stimulating agent (e.g., TNF-α, LPS)

  • TLCK

  • Reagents for protein extraction and Western blotting

  • Antibodies against IκBα, phospho-IκBα, and a loading control (e.g., β-actin)

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treat the cells with various concentrations of TLCK (typically in the range of 10-100 µM) for a specific duration (e.g., 1-2 hours) before stimulation.

  • Stimulate the cells with the chosen agent (e.g., 10 ng/mL TNF-α for 15-30 minutes) to induce NF-κB activation.

  • After stimulation, wash the cells with ice-cold PBS and lyse them to extract total cellular proteins.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis to detect the levels of total IκBα and phosphorylated IκBα. A decrease in the level of total IκBα and an increase in phospho-IκBα in the stimulated, untreated cells will indicate NF-κB activation. TLCK-treated cells should show a dose-dependent inhibition of IκBα degradation and phosphorylation.

Quantitative Data Summary

CompoundTargetParameterValueReference
TLCKTrypsink_inact/K_i~10^5 M^-1 s^-1[1]
TLCKCaspase-3IC5012.0 µM[5]
TLCKCaspase-6IC5054.5 µM[5]
TLCKCaspase-7IC5019.3 µM[5]
TPCKChymotrypsink_inact/K_i~10^4 M^-1 s^-1[1]

Conclusion and Future Perspectives

From its rational design in the early 1960s to its widespread use in modern laboratories, TLCK has left an indelible mark on biochemical research. Its journey from a specific inhibitor of trypsin to a key tool for dissecting the complex NF-κB signaling pathway highlights the profound and often unexpected impact of chemical probes in biology. The principles of affinity labeling, pioneered by Shaw and Schoellmann, continue to inspire the development of new generations of targeted inhibitors for a vast array of enzymes, driving progress in both fundamental research and drug discovery. As we continue to unravel the complexities of cellular signaling, the legacy of TLCK serves as a powerful reminder of the enduring value of well-designed chemical tools in illuminating the intricate workings of the cell.

References

  • Pinter, M., & Hensley, P. (1987). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 139(7), 2263-2268. [Link]

  • Im, S. Y., Lee, J. K., Park, S. J., Kim, Y. H., & Kim, K. (1998). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Immunology letters, 64(2-3), 83–88. [Link]

  • Kambe, F., Hayashi, Y., Seo, H., & Murata, Y. (1996). Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression. Journal of Biological Chemistry, 271(43), 26687-26692. [Link]

  • Shishodia, S., & Aggarwal, B. B. (2002). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Clinics in Cancer Research, 8(1), 43-52. [Link]

  • Coggins, J. R., Kray, W., & Shaw, E. (1974). Affinity labelling of proteinases with tryptic specificity by peptides with C-terminal lysine chloromethyl ketone. The Biochemical journal, 137(3), 579–585. [Link]

  • Wikipedia. (2023, December 1). Deubiquitinating enzyme. In Wikipedia. [Link]

  • Powers, J. C. (1999). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 99(9), 2423-2454. [Link]

  • Brown, K., Gerstberger, S., Carlson, L., Franzoso, G., & Siebenlist, U. (1995). Tumor necrosis factor alpha-induced phosphorylation of I kappa B alpha is a signal for its degradation but not dissociation from NF-kappa B. Proceedings of the National Academy of Sciences of the United States of America, 92(7), 2490–2494. [Link]

  • Public Health England. (n.d.). Cell culture protocols. Retrieved from [Link]

  • Chen, L. F., & Greene, W. C. (2004). Post-translational Modifications of IκBα: The State of the Art. Frontiers in immunology, 11, 595797. [Link]

  • Reuther, C., & Bahr, B. A. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and molecular life sciences : CMLS, 71(21), 4217–4228. [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • Li, Y., et al. (2020). Post-translational Modifications of IκBα: The State of the Art. Frontiers in Immunology, 11, 595797. [Link]

  • Kupfer, A., Gani, V., Jiménez, J. S., & Shaltiel, S. (1979). Affinity labeling of the catalytic subunit of cyclic AMP-dependent protein kinase by Nalpha-tosyl-L-lysine chloromethyl ketone. Biochemistry, 18(23), 5036–5042. [Link]

  • Isca Biochemicals. (n.d.). TLCK. Retrieved from [Link]

  • Frydrych, I., Mlejnek, P., & Dolezel, P. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of cellular biochemistry, 103(5), 1646–1656. [Link]

  • Shishodia, S., & Aggarwal, B. B. (2002). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Clinical cancer research : an official journal of the American Association for Cancer Research, 8(1), 3–8. [Link]

  • Crişan, L., et al. (2012). Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity. The Journal of biological chemistry, 287(39), 32909–32920. [Link]

  • Zulkifli, M. F., et al. (2018). A Novel Method of Affinity Tag Cleavage in the Purification of a Recombinant Thermostable Lipase from Aneurinibacillus thermoaerophilus Strain HZ. Molecules (Basel, Switzerland), 23(10), 2697. [Link]

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An In-Depth Technical Guide to Tosyl-L-lysine Chloromethyl Ketone (TLCK) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of Tosyl-L-lysine chloromethyl ketone, more commonly known as TLCK. This guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth understanding of TLCK's core applications, mechanisms, and practical methodologies. As a seasoned application scientist, my goal is to not only present the technical details but also to offer insights into the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Unveiling the Power of a Potent Inhibitor

Tosyl-L-lysine chloromethyl ketone (TLCK) is a well-established and widely utilized biochemical tool. It is an irreversible inhibitor primarily targeting trypsin-like serine proteases.[1] Its specificity is conferred by the lysine residue, which directs the inhibitor to the substrate-binding pocket of proteases that cleave after basic amino acids. The chloromethyl ketone group then forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation.[2] This potent and specific inhibitory action has made TLCK an invaluable reagent in dissecting complex cellular processes.

Beyond its foundational role as a protease inhibitor, TLCK has gained significant traction for its ability to modulate critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a cornerstone of inflammatory and immune responses.[3] Furthermore, its involvement in the intricate dance of apoptosis, or programmed cell death, has opened up avenues for its use in cancer research and beyond.[4] This guide will delve into these key applications, providing not only the theoretical underpinnings but also actionable protocols to empower your research.

The Core Mechanism: An Irreversible Covalent Inhibition

The efficacy of TLCK lies in its elegant and irreversible mechanism of action. Trypsin and trypsin-like serine proteases possess a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The lysine side chain of TLCK mimics the natural substrate, allowing it to bind to the enzyme's specificity pocket. Once positioned, the highly reactive chloromethyl ketone group alkylates the imidazole ring of the active site histidine residue.[2] This covalent modification permanently disables the enzyme's catalytic machinery.

TLCK_Mechanism cluster_Enzyme Trypsin-like Serine Protease Active Site cluster_TLCK TLCK Molecule Serine Serine Histidine Histidine Aspartate Aspartate Lysine_Side_Chain Lysine Side Chain Lysine_Side_Chain->Histidine Binding to Specificity Pocket Chloromethyl_Ketone Chloromethyl Ketone Chloromethyl_Ketone->Histidine Covalent Bond Formation (Alkylation) TLCK_Molecule TLCK Enzyme_Molecule Enzyme

Figure 1: Mechanism of TLCK Inhibition.

Key Applications of TLCK in Research

A Powerful Tool for Interrogating the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including chronic inflammatory disorders and cancer. A key event in the canonical NF-κB pathway is the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This degradation is initiated by the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[5][6]

TLCK has been instrumental in elucidating this pathway by its ability to block the activation of NF-κB.[3] While its precise mechanism of NF-κB inhibition is a subject of ongoing research, it is widely reported to prevent the degradation of IκBα. This effect is thought to be mediated, at least in part, by the inhibition of a protease upstream of or within the IKK complex.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa_p50_p65 IκBα-p50/p65 IKK_Complex->IkBa_p50_p65 Phosphorylation pIkBa p-IκBα IkBa_p50_p65->pIkBa Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation p50_p65 p50/p65 Proteasome->p50_p65 Release Gene_Transcription Gene Transcription (Inflammation, Survival) p50_p65->Gene_Transcription Nuclear Translocation & DNA Binding Nucleus Nucleus TLCK TLCK TLCK->IKK_Complex Inhibition

Figure 2: TLCK Intervention in the Canonical NF-κB Pathway.

Experimental Protocol: Inhibition of NF-κB Activation in Cultured Cells using TLCK

This protocol provides a general framework for utilizing TLCK to inhibit NF-κB activation in a cell culture setting, with subsequent analysis by Western blotting for IκBα degradation.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • TLCK hydrochloride (powder)

  • Sterile, anhydrous DMSO

  • Sterile PBS

  • Stimulating agent (e.g., TNF-α, LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IκBα and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

  • TLCK Stock Solution Preparation: Prepare a 100 mM stock solution of TLCK in sterile DMSO. Aliquot and store at -20°C. Note: TLCK is unstable in aqueous solutions with a pH above 7.0. Prepare fresh dilutions from the stock for each experiment.

  • Cell Treatment: a. Pre-treat cells with the desired concentration of TLCK (typically in the range of 25-100 µM) for 1-2 hours. Include a vehicle control (DMSO alone). b. Following pre-treatment, stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for the desired time (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against IκBα overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Develop the blot using a chemiluminescent substrate and visualize the bands using an appropriate imaging system. j. Strip the blot and re-probe with an antibody against a loading control to ensure equal protein loading.

Expected Results: In stimulated cells, a decrease in the IκBα band intensity should be observed compared to the unstimulated control. Pre-treatment with TLCK should prevent this degradation, resulting in an IκBα band intensity similar to that of the unstimulated control.

Probing the Mechanisms of Apoptosis

Apoptosis is a fundamental process of programmed cell death essential for normal development and tissue homeostasis. A key family of proteases that execute the apoptotic program are the caspases. TLCK has been shown to inhibit certain caspases, particularly caspase-3, -6, and -7, albeit with varying potencies.[4] This inhibitory activity allows researchers to investigate the role of these specific caspases in different apoptotic pathways.

Table 1: Inhibitory Activity of TLCK against Selected Caspases

CaspaseIC50 (µM)Reference
Caspase-312.0[4]
Caspase-654.5[4]
Caspase-719.3[4]

IC50 values represent the concentration of TLCK required to inhibit 50% of the enzyme's activity.

Furthermore, TLCK's ability to protect against certain forms of apoptosis, such as that induced by oxidative stress, suggests its effects extend beyond direct caspase inhibition and may involve the modulation of upstream signaling events.[7]

Experimental Protocol: Assessing Apoptosis via Annexin V Staining after TLCK Treatment

This protocol outlines a method to assess the effect of TLCK on apoptosis using Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine)

  • TLCK hydrochloride

  • Sterile, anhydrous DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will allow for sufficient cell numbers for flow cytometry analysis. b. Treat cells with the desired concentrations of TLCK for a specified pre-incubation period (e.g., 1-2 hours). Include a vehicle control. c. Induce apoptosis by adding the apoptosis-inducing agent (e.g., 1 µM staurosporine) for the recommended time (e.g., 4-6 hours). Include a non-induced control.

  • Cell Harvesting and Staining: a. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Expected Results: The apoptosis-inducing agent should increase the percentage of Annexin V-positive cells. Treatment with TLCK may reduce this percentage, indicating a protective effect against apoptosis.

TLCK in Drug Discovery and Development

While TLCK itself is too reactive and non-specific for therapeutic use, it serves as a valuable tool compound and a lead compound in the development of more specific and potent protease inhibitors.[8][9] By understanding the structure-activity relationship of TLCK and its interaction with the active site of target proteases, medicinal chemists can design novel inhibitors with improved selectivity and pharmacological properties.

For instance, the lysine moiety of TLCK can be modified to enhance binding to the S1 pocket of a target protease, while the reactive chloromethyl ketone can be replaced with other warheads that offer better stability and safety profiles. TLCK is also frequently used as a reference inhibitor in high-throughput screening assays to validate the assay and to benchmark the potency of newly discovered compounds.[10]

Practical Considerations and Best Practices

  • Solubility and Stability: TLCK is soluble in water and DMSO.[1] However, it is crucial to remember its instability in solutions with a pH above 7.0. Stock solutions should be prepared in an acidic buffer or anhydrous DMSO and stored at -20°C. Fresh working dilutions should be made for each experiment.

  • Toxicity: TLCK can be toxic to cells at high concentrations.[11] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

  • Off-Target Effects: While TLCK is a relatively specific inhibitor of trypsin-like serine proteases, it can have off-target effects, particularly at higher concentrations. It has been reported to react with cysteine residues in some proteins.[12] Therefore, it is crucial to include appropriate controls and, when possible, to confirm findings using other inhibitors or genetic approaches.

  • In Vivo Applications: While this guide has focused on in vitro applications, TLCK has been used in some in vivo studies. However, its reactivity and potential for off-target effects necessitate careful consideration of dosage, route of administration, and potential toxicity in animal models.[13][14]

Conclusion

Tosyl-L-lysine chloromethyl ketone remains an indispensable tool in the arsenal of cell biologists, biochemists, and drug discovery scientists. Its ability to irreversibly inhibit trypsin-like serine proteases has provided profound insights into fundamental cellular processes, from signal transduction to programmed cell death. By understanding its mechanism of action, adhering to best practices in its application, and thoughtfully designing experiments, researchers can continue to leverage the power of TLCK to unravel the complexities of biology and to pave the way for the development of novel therapeutics.

References

  • Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders. (2025). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]

  • The roles of cellular protease interactions in viral infections and programmed cell death: a lesson learned from the SARS-CoV-2 outbreak and COVID-19 pandemic. (2022). PubMed Central. [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-43. [Link]

  • Schematic representation of the canonical NF-κB pathway. (n.d.). ResearchGate. [Link]

  • The IKK Complex, a Central Regulator of NF-κB Activation. (n.d.). PMC. [Link]

  • Discovery of a novel cyclin-dependent kinase 8 inhibitor with an oxindole core for anti-inflammatory treatment. (n.d.). NIH. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PMC. [Link]

  • Chymotrypsin variants and IC 50 values. (n.d.). ResearchGate. [Link]

  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]

  • Inhibiting targets of SARS-CoV-2 proteases can block infection, study shows. (2021). EurekAlert!. [Link]

  • The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. (n.d.). PubMed. [Link]

  • Canonical NF-κB signaling via the IKK complex and IκB, and subsequent... (n.d.). ResearchGate. [Link]

  • Protocol for the expansion of mouse immune effector cells for in vitro and in vivo studies. (n.d.). ResearchGate. [Link]

  • Viral proteases: Structure, mechanism and inhibition. (n.d.). PMC. [Link]

  • The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. (n.d.). MDPI. [Link]

  • TLCK | 4272-74-6. (n.d.). Isca Biochemicals. [Link]

  • Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders. (n.d.). MDPI. [Link]

  • What will be the best way to test NFkb activation via western blot?. (2024). ResearchGate. [Link]

  • The canonical pathway of NF-κB activation. (2021). YouTube. [Link]

  • Combined In Silico, In Vivo, and In Vitro Studies Shed Insights into the Acute Inflammatory Response in Middle-Aged Mice. (n.d.). PLOS One. [Link]

  • Drug Development. (n.d.). Hans Haecker Lab. [Link]

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. (n.d.). ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025). ResearchGate. [Link]

  • Compounds that inhibit chymotrypsin and cell replication. (n.d.). PubMed. [Link]

  • IKK Complex, NF-kB, and Inflammation – An Intricate Relationship. (2021). BellBrook Labs. [Link]

  • Caspase Protocols in Mice. (n.d.). PMC. [Link]

  • The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. (n.d.). PubMed. [Link]

  • In vivo Imaging Method to Distinguish Acute and Chronic Inflammation. (2013). PMC. [Link]

  • Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. (n.d.). PubMed. [Link]

  • Picornaviruses cleave host's proteins to facilitate viral infection: Drs. Overall and Jan identify novel targets. (2015). Centre for Blood Research. [Link]

  • Chymotrypsin, Alpha, TLCK Treated. (n.d.). RayBiotech. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Lead compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The host protease KLK5 primes and activates spike proteins to promote human betacoronavirus replication and lung inflammation. (n.d.). ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of TLCK in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Utility of TLCK in Cellular Research

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a widely utilized reagent in cell biology and biochemistry, primarily known as an irreversible inhibitor of trypsin-like serine proteases. Its utility, however, extends beyond simple protease inhibition, encompassing the modulation of critical cellular signaling pathways, most notably the NF-κB pathway, and the induction of apoptosis. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective and reproducible use of TLCK in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss the critical considerations for experimental design and data interpretation, ensuring both scientific rigor and practical success.

Core Principles of TLCK Activity: A Mechanistic Overview

TLCK's primary mode of action is the irreversible alkylation of a critical histidine residue within the active site of trypsin and trypsin-like serine proteases.[1] This covalent modification permanently inactivates the enzyme. The specificity of TLCK for trypsin-like proteases is conferred by the lysine residue, which mimics the natural substrate and directs the inhibitor to the enzyme's binding pocket.

Beyond its classical role as a protease inhibitor, TLCK has been shown to impact other cellular processes:

  • Inhibition of NF-κB Activation: TLCK can block the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[2] This is a critical application in studying inflammatory diseases and cancer.

  • Modulation of Apoptosis: TLCK has been reported to induce apoptosis in some cell lines, such as HL-60 cells.[1] It can also inhibit caspase processing, adding another layer of complexity to its effects on programmed cell death.[2][3] Interestingly, it has also been shown to inhibit mitochondrial damage and cell death in a model of glutamate toxicity in HT-22 neuronal cells.[4]

  • Inhibition of Caspases: TLCK can inhibit certain caspases, including caspase-3, -6, and -7, with varying potencies.[1] This is an important consideration when studying apoptosis, as off-target effects on caspases could confound results.

Visualizing the Mechanism of Action

TLCK_Mechanism cluster_0 Serine Protease Active Site Serine_Protease Trypsin-like Serine Protease Histidine Serine Inactive_Complex Inactive Covalent Complex Alkylated Histidine Serine TLCK TLCK TLCK->Serine_Protease:his Irreversible Alkylation

Caption: Irreversible inhibition of a serine protease by TLCK via alkylation of the active site histidine.

Prerequisites for Success: Reagent Preparation and Handling

Proper preparation and storage of TLCK are paramount for reproducible experimental outcomes.

Solubility and Stock Solution Preparation

TLCK hydrochloride is a crystalline solid that is soluble in various solvents.[5] The choice of solvent depends on the experimental requirements and the tolerance of the cell line.

Solvent Approximate Solubility Notes
Water/Aqueous Buffers (pH ≤ 6.0) ≥ 100 mg/mL[6]Recommended for direct addition to aqueous buffers. Prepare fresh daily as TLCK is unstable at pH > 7.0.[5][7]
DMSO ≥ 100 mg/mL[6]A common solvent for cell culture experiments. Use freshly opened, high-purity DMSO to avoid hygroscopic effects that can impact solubility.[6]
Dimethylformamide (DMF) ~20 mg/mL[5]An alternative organic solvent.
Methanol ~50 mg/mL[2]Can be used, but ensure the final concentration in the culture medium is non-toxic to cells.
PBS (pH 7.2) ~5 mg/mL[5]Solubility is lower at neutral pH, and stability is reduced. Not recommended for long-term storage.[5]

Protocol for Preparing a 100 mM TLCK Stock Solution in DMSO:

  • Materials:

    • TLCK hydrochloride (MW: 369.31 g/mol )

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out 3.7 mg of TLCK hydrochloride.

    • Add 100 µL of sterile DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is crucial to maintain the activity of TLCK.

Storage Condition Duration Notes
Solid (-20°C) ≥ 4 years[5]Store desiccated.
Stock Solution in DMSO/DMF (-80°C) 6 months[6]Aliquot to minimize freeze-thaw cycles.
Stock Solution in DMSO/DMF (-20°C) 1 month[6]For shorter-term storage.
Aqueous Solution Not recommended for storage[5]Prepare fresh before each experiment.

Experimental Design and Protocols

Determining the Optimal Working Concentration: A Critical First Step

The effective concentration of TLCK can vary significantly between cell lines and experimental objectives. Therefore, it is essential to perform a dose-response and time-course experiment to determine the optimal working concentration that achieves the desired biological effect without inducing excessive cytotoxicity.

Protocol for Determining Optimal TLCK Concentration:

  • Cell Seeding:

    • Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 1 x 10³ to 1 x 10⁴ cells/well).[8]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • TLCK Treatment:

    • Prepare a series of dilutions of your TLCK stock solution in complete cell culture medium. A typical starting range is 5 µM to 200 µM.[6]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of TLCK. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest TLCK concentration).

    • Incubate the cells for various time points (e.g., 4, 8, 12, 24, 48 hours).

  • Assessing Cell Viability and Biological Effect:

    • Cell Viability: At each time point, assess cell viability using a suitable assay such as MTT, XTT[6], or a live/dead cell stain. This will help you identify the cytotoxic threshold of TLCK for your specific cell line.

    • Biological Effect: In parallel, assess the desired biological endpoint. For example, if you are studying NF-κB inhibition, you would lyse the cells at each time point and perform a Western blot for phosphorylated IκBα or a reporter assay for NF-κB activity.

Workflow for Optimizing TLCK Concentration

TLCK_Optimization_Workflow cluster_0 Experimental Setup cluster_1 Incubation & Analysis cluster_2 Data Interpretation Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare TLCK Serial Dilutions Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with TLCK & Vehicle Control Prepare_Dilutions->Treat_Cells Incubate Incubate for Various Time Points Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Assess_Effect Assess Biological Effect (e.g., Western Blot for p-IκBα) Incubate->Assess_Effect Plot_Data Plot Dose-Response & Time-Course Curves Assess_Viability->Plot_Data Assess_Effect->Plot_Data Determine_Concentration Determine Optimal Concentration & Time Plot_Data->Determine_Concentration NFkB_Inhibition Stimulus Stimulus (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces TLCK TLCK TLCK->IKK_Complex Inhibits

Caption: Simplified NF-κB signaling pathway showing the inhibitory effect of TLCK on the IKK complex.

Interpreting Results and Troubleshooting

  • High Cytotoxicity: If you observe significant cell death even at low concentrations, consider reducing the incubation time or using a lower concentration range in your optimization experiments. Also, ensure the solvent concentration is not contributing to toxicity.

  • Lack of Effect: If TLCK does not produce the expected biological effect, verify the activity of your TLCK stock solution. TLCK is unstable in aqueous solutions with a pH above 7.0. [7]Always prepare fresh dilutions from a frozen stock. Also, confirm that the chosen concentration and incubation time are appropriate for your cell line.

  • Off-Target Effects: Be mindful of TLCK's potential off-target effects, particularly on caspases. [1]If you are studying apoptosis, consider using more specific caspase inhibitors as controls to dissect the observed effects. The use of a structurally related but inactive control compound can also help to distinguish specific from non-specific effects.

Limitations and Considerations for Scientific Rigor

While TLCK is a valuable tool, it is not a completely specific inhibitor. It has been shown to inhibit other proteases and kinases. [9]Therefore, it is crucial to interpret results with caution and to include appropriate controls in your experiments. For claims regarding the inhibition of a specific pathway, consider rescue experiments or the use of more specific inhibitors to validate your findings. The toxicity of TLCK can also be a limiting factor, especially in long-term experiments. [10][11]

Conclusion

TLCK remains a powerful and versatile tool for investigating a range of cellular processes, from protease activity to inflammatory signaling and apoptosis. By understanding its mechanism of action, carefully optimizing experimental conditions, and being mindful of its limitations, researchers can leverage TLCK to gain valuable insights into complex biological systems. The protocols and guidelines presented in this document provide a solid foundation for the successful and rigorous application of TLCK in cell culture experiments.

References

  • Pinter, A., & Honig, E. (1985). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 135(5), 3046-3051. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Life Sciences, 71(23), 4675-4687. Retrieved from [Link]

  • Koval, O. A., et al. (2021). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-143. Retrieved from [Link]

  • Mlejnek, J., & Frydrych, I. (2009). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli. Journal of Cellular Biochemistry, 108(4), 937-947. Retrieved from [Link]

  • Gilmore, T. D., & Garbati, M. R. (2011). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry, 18(36), 5644-5653. Retrieved from [Link]

  • Litterst, C. L. (1980). Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Drug and Chemical Toxicology, 3(2), 227-235. Retrieved from [Link]

  • Lee, J. K., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Journal of Biological Chemistry, 284(32), 21358-21368. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing Apoptosis Using Tosyl-Based Irreversible Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound: The specific molecule p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide is not described in currently available scientific literature. However, its chemical name implies a structure featuring a toluenesulphonamide (tosyl) group and a chloromethylketone-like reactive group. This architecture is characteristic of a class of well-studied irreversible protease inhibitors. This guide will therefore focus on the principles and applications of this class of compounds in apoptosis research, using the widely documented protease inhibitors N-Tosyl-L-phenylalanyl-chloromethylketone (TPCK) and Nα-Tosyl-L-lysyl-chloromethylketone (TLCK) as functional archetypes. The protocols and mechanistic insights provided are broadly applicable to novel compounds sharing this chemical motif.

Section 1: Introduction and Mechanism of Action

Tosyl-based chloromethylketones are potent, irreversible inhibitors of certain serine and cysteine proteases. Their utility in apoptosis research is multifaceted and complex, stemming from their ability to interact with key enzymatic players in cell death and survival pathways.

1.1. The Reactive Moiety: Covalent Inhibition The defining feature of this inhibitor class is the chloromethylketone (CMK) group. This group acts as a "warhead" that covalently modifies the active site of target proteases. Specifically, the chlorine atom serves as a leaving group upon nucleophilic attack by an active site residue—typically a cysteine in caspases or a histidine in serine proteases like chymotrypsin[1]. This forms a stable, irreversible thioether or alkylated bond, permanently inactivating the enzyme.

1.2. Dual-Faceted Role in Apoptosis Historically, compounds like TPCK and TLCK were known as serine protease inhibitors. However, their application in apoptosis research has revealed a more complex profile. They can be potent, albeit non-specific, inhibitors of mature effector caspases (e.g., Caspase-3, -6, and -7)[2]. This direct inhibition of the cell's executioner enzymes would suggest a straightforward anti-apoptotic effect.

However, the reality is more nuanced. These compounds exhibit a range of effects that can be either pro- or anti-apoptotic depending on the cell type, the apoptotic stimulus, and the concentration used[2][3]. For instance:

  • Direct Caspase Inhibition: By binding to active caspases, they can block the cleavage of key substrates like PARP, thus inhibiting the final stages of apoptosis[2][4].

  • NF-κB Pathway Inhibition: TPCK is a well-known inhibitor of the Nuclear Factor kappa-B (NF-κB) signaling pathway[5]. NF-κB is a critical transcription factor that generally promotes cell survival by upregulating anti-apoptotic genes[6][7]. By blocking NF-κB activation, TPCK can sensitize cells to apoptosis or even induce it directly[6][8].

  • Induction of Apoptosis: At certain concentrations, TPCK and TLCK have been shown to induce apoptosis on their own, potentially through off-target effects or by disrupting cellular redox balance[2][3][5].

This dual mechanism is the critical "field-proven insight" for any researcher using this class of compounds. One cannot assume they are simple caspase inhibitors; their effect on the NF-κB survival pathway must always be considered.

G cluster_0 Cell Survival Signaling cluster_1 cluster_2 Apoptotic Signaling TNFa TNF-α / Other Stimuli IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Anti_Apoptotic Anti-Apoptotic Genes (e.g., cIAPs, Bcl-2) Nucleus->Anti_Apoptotic Upregulates Effector_Caspases Effector Caspases (Caspase-3, -7) Anti_Apoptotic->Effector_Caspases Blocks Apoptotic_Stimuli Apoptotic Stimuli (Intrinsic/Extrinsic) Caspase_Cascade Caspase Cascade (Caspase-8, -9) Apoptotic_Stimuli->Caspase_Cascade Caspase_Cascade->Effector_Caspases Activates Apoptosis Apoptosis (PARP Cleavage, etc.) Effector_Caspases->Apoptosis Compound Tosyl-CMK Inhibitor (TPCK) Compound->IKK Inhibits Compound->Effector_Caspases Inhibits

Figure 1: Dual inhibitory action of Tosyl-CMK compounds on survival and apoptotic pathways.

Section 2: Experimental Design & Key Considerations

Designing a robust experiment requires acknowledging the compound's dual mechanism. A self-validating experimental plan must assess both apoptosis execution and key survival pathways.

2.1. Determining Working Concentration (Dose-Response) The first step is to determine the optimal concentration range. A broad dose-response curve is essential.

  • Low concentrations (e.g., 1-20 µM): May selectively inhibit NF-κB without significant direct caspase inhibition, potentially sensitizing cells to other stimuli.

  • High concentrations (e.g., 25-100 µM): More likely to inhibit caspases directly and may induce off-target toxicity or necrosis[4][9].

Workflow:

  • Seed cells at a consistent density.

  • Treat with a range of inhibitor concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for a fixed time (e.g., 24 hours).

  • Assess cell viability using a metabolic assay (e.g., MTT, MTS) or a dye exclusion method (e.g., Trypan Blue).

  • Identify the concentration that induces the desired effect (e.g., ~50% viability loss for apoptosis studies) and a sub-lethal concentration for sensitization studies.

2.2. Essential Controls

  • Vehicle Control: The solvent used to dissolve the inhibitor (typically DMSO or ethanol) must be added to control cells at the same final concentration.

  • Positive Control for Apoptosis: A known apoptosis inducer (e.g., Staurosporine, TRAIL, Etoposide) should be used to validate that the detection assays are working correctly[10].

  • Positive Control for NF-κB Activation: A known NF-κB activator (e.g., TNF-α, LPS) should be used when assessing the inhibitory effect of the compound on this pathway.

ParameterRecommended RangeRationale
Working Concentration 10 - 50 µMBalances NF-κB inhibition with direct caspase effects. Must be empirically determined.[3][9]
Incubation Time 4 - 24 hoursTime-course experiments are crucial. Early time points (4-8h) for signaling events, later time points (12-24h) for cell death.
Cell Density 50-80% ConfluencyAvoids artifacts from over-confluence (contact inhibition, nutrient depletion) or under-confluence (lack of paracrine signals).
Solvent Concentration < 0.1% (v/v)High concentrations of solvents like DMSO can be toxic and induce cellular stress, confounding results.

Section 3: Core Experimental Protocols

G cluster_0 Apoptosis Quantification cluster_1 Mechanism Validation cluster_2 Start Cell Culture (Seed & Treat) Flow Annexin V / PI Staining (Flow Cytometry) Start->Flow Caspase_Activity Caspase-3/7 Activity Assay (Luminescence/Colorimetric) Start->Caspase_Activity WB Western Blot Analysis Start->WB PARP Cleaved PARP Casp3 Cleaved Caspase-3 NFkB_p65 p-IκBα / p-p65

Figure 2: A multi-assay workflow for validating the effects of a Tosyl-CMK inhibitor.

3.1. Protocol 1: Quantifying Apoptosis by Annexin V/PI Staining

  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) flips to the outer plasma membrane and is bound by fluorescently-labeled Annexin V.[11] In late-stage apoptosis and necrosis, the membrane becomes permeable, allowing Propidium Iodide (PI) to enter and stain the DNA.[11]

  • Causality: This method provides quantitative data on the mode of cell death, distinguishing the programmed process of apoptosis from necrosis, which is critical when using potentially toxic compounds.

Step-by-Step Methodology:

  • Cell Preparation: Seed and treat cells as determined in Section 2. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells to ensure all populations are analyzed.[11]

  • Washing: Wash the collected cells (approx. 1-5 x 10⁵ cells per sample) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of Propidium Iodide (PI) solution.

    • Expert Tip: Include single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.

3.2. Protocol 2: Measuring Effector Caspase Activity

  • Principle: This assay directly measures the enzymatic activity of the executioner caspases-3 and -7. Cell lysates are incubated with a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a p-nitroanilide [pNA] chromophore or a luciferase substrate).[13][14] Cleavage of the substrate by active caspases releases the reporter, which can be quantified by spectrophotometry or luminometry.

  • Causality: This provides direct biochemical evidence of apoptosis execution. When used with a Tosyl-CMK inhibitor, a decrease in DEVDase activity (relative to a positive control) confirms the compound is engaging and inhibiting its target caspases.

Step-by-Step Methodology (Colorimetric Example):

  • Cell Lysis: After treatment, collect 1-5 x 10⁶ cells. Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10-30 minutes.[14][15]

  • Centrifugation: Centrifuge the lysate at >12,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[14]

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate per well. Adjust the volume to ~85 µL with 1X Assay Buffer.

  • Inhibitor Control (Optional but Recommended): To a control well, add 5 µL of a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the measured activity is caspase-specific.[16]

  • Substrate Addition: Add 10 µL of the Caspase-3 substrate (e.g., Ac-DEVD-pNA) to all wells to start the reaction.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or longer if the signal is low.[15][16]

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The signal is directly proportional to the caspase activity.[14][16]

3.3. Protocol 3: Western Blot Analysis of Apoptotic Markers

  • Principle: Western blotting allows for the detection of specific proteins to confirm the activation state of apoptotic pathways. Key targets include cleaved (activated) Caspase-3 and cleaved PARP, a primary substrate of Caspase-3.[10][17]

  • Causality: Observing a decrease in pro-Caspase-3 (32 kDa) and an increase in its cleaved fragment (p17/19 kDa) is definitive proof of caspase activation.[18] Similarly, the appearance of the 89 kDa cleaved PARP fragment confirms that effector caspases are active and cleaving their substrates.[10][17] This method validates the findings from the activity assays and flow cytometry.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare cell lysates as described in Protocol 2.2, ensuring protease and phosphatase inhibitor cocktails are included.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Required: Anti-cleaved Caspase-3, Anti-cleaved PARP.[10]

    • Recommended: Anti-total Caspase-3, Anti-total PARP, Anti-phospho-IκBα (to check NF-κB pathway).

    • Loading Control: Anti-β-Actin, Anti-GAPDH, or Anti-Tubulin to ensure equal loading.

  • Washing & Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or film.

Section 4: Trustworthiness and Data Interpretation

  • Scenario 1: Apoptosis Induction via NF-κB Inhibition

    • Flow Cytometry: Increased Annexin V+/PI- and Annexin V+/PI+ populations.

    • Caspase Assay: Increased DEVDase activity.

    • Western Blot: Appearance of cleaved Caspase-3 and cleaved PARP; decreased levels of phosphorylated IκBα.

  • Scenario 2: Blocking of Apoptosis via Direct Caspase Inhibition

    • Experimental Setup: Cells are co-treated with a known apoptosis inducer (e.g., Staurosporine) and the Tosyl-CMK inhibitor.

    • Flow Cytometry: The inhibitor reduces the percentage of apoptotic cells caused by the inducer.

    • Caspase Assay: The inhibitor reduces the DEVDase activity caused by the inducer.

    • Western Blot: The inhibitor prevents the appearance of cleaved PARP, even though upstream signals might still lead to some Caspase-3 cleavage.[4]

References

  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) do not inhibit caspase-3 and caspase-7 processing in cells exposed to pro-apoptotic inducing stimuli. Journal of Cellular Biochemistry, 105(6), 1501–1506. [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(2). [Link]

  • Frydrych, I., & Mlejnek, J. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-1656. [Link]

  • Wikipedia. (2023). Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • Pfeifer, R. W., & Irons, R. D. (1983). The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes. Journal of Immunology, 130(4), 1559-1562. [Link]

  • Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. (General protocol reference, specific link not available). A similar protocol can be found in: Caspase Protocols in Mice. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. ResearchGate. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Bidère, N., et al. (2009). TCR-induced, PKC-θ-mediated NF-κB Activation Is Regulated by a Caspase-8-Caspase-9-Caspase-3 Cascade. PLoS ONE, 4(9), e7077. [Link]

  • Chen, L., et al. (2019). Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells. Aging, 11(22), 10381–10395. [Link]

  • CLYTE Technologies. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. CLYTE Technologies. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]

  • Babaei, M. A., et al. (2017). Apoptotic induction and inhibition of NF-κB signaling pathway in human prostatic cancer PC3 cells by natural compound 2,2'-oxybis (4-allyl-1-methoxybenzene), biseugenol B, from Litsea costalis: an in vitro study. OncoTargets and Therapy, 10, 369–384. [Link]

  • ResearchGate. (2015). (PDF) Protocols in apoptosis identification and affirmation. ResearchGate. [Link]

  • ResearchGate. (2019). How can I detect cleaved-caspase 3 by western blotting?. ResearchGate. [Link]

  • Debnath, J., et al. (2002). Activation of NF-κB following detachment delays apoptosis in intestinal epithelial cells. Journal of Cell Science, 115(23), 4563-4573. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Wajant, H., & Scheurich, P. (2011). The cross-talk between NF-κB and c-FLIP. FEBS Journal, 278(6), 883-891. (General mechanism reference, specific link not available). A similar discussion is available at: [Link]

Sources

How to use Tosyl-L-lysine chloromethyl ketone to inhibit trypsin-like proteases

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of Tosyl-L-lysine Chloromethyl Ketone (TLCK) for the Inhibition of Trypsin-like Serine Proteases

Senior Application Scientist's Foreword

Tosyl-L-lysine chloromethyl ketone, universally known by its acronym TLCK, stands as a cornerstone reagent in the biochemist's toolkit for controlling proteolytic activity. As an irreversible inhibitor of trypsin-like serine proteases, its application spans from fundamental enzymology to the preservation of protein integrity in complex biological samples. This document serves as a comprehensive guide, moving beyond a simple recitation of protocols. Herein, we delve into the mechanistic underpinnings of TLCK's action, provide validated, step-by-step protocols for its practical application, and address the critical considerations necessary for its effective and specific use. Our objective is to empower researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required to confidently employ TLCK in their experimental designs.

The Principle of Action: An Affinity Label for Irreversible Inhibition

TLCK is classified as an affinity label, a type of irreversible inhibitor that bears a structural resemblance to the enzyme's natural substrate.[1][2] This structural mimicry is the key to its specificity and efficacy.

  • Target Recognition: The tosyl-L-lysine portion of the TLCK molecule mimics the carboxyl side of lysine, which is a canonical cleavage site for trypsin and trypsin-like proteases. This allows TLCK to be recognized by and bind to the enzyme's substrate-binding pocket (the S1 pocket).

  • Covalent Modification: Once positioned within the active site, the highly reactive chloromethyl ketone moiety of TLCK is perfectly oriented to react with a nucleophilic residue in the catalytic triad. In serine proteases like trypsin, this is specifically the imidazole side chain of a critical histidine residue (e.g., His-57 in chymotrypsin).[3][4]

  • Irreversible Inactivation: The reaction forms a stable, covalent bond between TLCK and the active site histidine.[4] This alkylation permanently blocks the catalytic machinery of the enzyme, rendering it irreversibly inactive.[5]

The two-step process—initial reversible binding followed by irreversible covalent modification—is a hallmark of affinity labels and ensures a high degree of specificity compared to non-specific chemical modifiers.[6][7]

TLCK_Mechanism cluster_Enzyme Trypsin-like Protease Active Site CatalyticTriad Catalytic Triad (Ser-His-Asp) Inactive_Enzyme Irreversibly Inactivated Enzyme (His residue alkylated) S1_Pocket S1 Specificity Pocket (Recognizes Lys/Arg) TLCK_Bound TLCK Bound in Active Site TLCK TLCK Molecule TLCK->S1_Pocket 1. Affinity Binding (Lysine mimic enters S1 pocket) TLCK_Bound->CatalyticTriad 2. Covalent Attack (Chloromethyl ketone reacts with His) In_Vitro_Workflow Prep_Reagents 1. Prepare Reagents (Enzyme, Buffer, Substrate, TLCK Dilutions) Setup_Plate 2. Set Up 96-Well Plate (Add Buffer and TLCK/Vehicle) Prep_Reagents->Setup_Plate Add_Enzyme 3. Add Enzyme to Wells (Start Pre-incubation) Setup_Plate->Add_Enzyme Incubate 4. Pre-incubate (e.g., 15-30 min at 37°C) Allows TLCK to bind and react Add_Enzyme->Incubate Add_Substrate 5. Add Substrate (Initiate Reaction) Incubate->Add_Substrate Measure 6. Kinetic Measurement (Read fluorescence/absorbance over time) Add_Substrate->Measure Analyze 7. Analyze Data (Calculate % Inhibition, IC50) Measure->Analyze

Caption: Experimental workflow for an in vitro protease inhibition assay.

Materials:

  • Purified trypsin-like serine protease

  • TLCK stock solution (e.g., 100 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0) [8]* Fluorogenic or chromogenic substrate specific for the protease

  • Black (for fluorescence) or clear (for absorbance) 96-well microplates

  • Temperature-controlled microplate reader [7] Step-by-Step Protocol:

  • Reagent Preparation: a. Thaw all components (enzyme, substrate, TLCK) on ice. b. Prepare a dilution series of TLCK in Assay Buffer. For initial testing, a wide range is recommended (e.g., final concentrations of 0.1 µM to 100 µM). Also prepare a "vehicle control" dilution containing the same concentration of DMSO as the highest TLCK concentration. c. Dilute the enzyme and substrate to their optimal working concentrations in Assay Buffer, as determined by preliminary enzyme kinetics experiments.

  • Assay Setup (per well of a 96-well plate): a. Test Wells: Add 50 µL of Assay Buffer and 10 µL of a TLCK dilution. b. Enzyme Activity Control (100% Activity): Add 50 µL of Assay Buffer and 10 µL of the vehicle control solution. c. Substrate Blank (0% Activity): Add 60 µL of Assay Buffer (no vehicle, no TLCK).

  • Pre-incubation: a. To all wells except the Substrate Blank, add 20 µL of the diluted enzyme solution. b. Mix gently by tapping the plate. c. Incubate the plate at 37°C for 15-30 minutes. This step is critical to allow the irreversible reaction between TLCK and the enzyme to proceed. [8]4. Reaction Initiation: a. Add 20 µL of the diluted substrate solution to all wells to start the reaction. The final volume is 100 µL.

  • Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Measure the rate of increase in fluorescence or absorbance over a set period (e.g., 15-60 minutes). [7]6. Data Analysis: a. Determine the reaction rate (V) for each well (e.g., RFU/min or mOD/min). b. Subtract the rate of the Substrate Blank from all other wells to correct for substrate auto-hydrolysis. c. Calculate the Percent Inhibition for each TLCK concentration using the following formula: % Inhibition = (1 - (V_TLCK / V_VehicleControl)) * 100 d. Plot % Inhibition vs. log[TLCK] to determine the IC₅₀ value (the concentration of TLCK that causes 50% inhibition).

Application: Use in Cell Lysates and Tissue Homogenates

Objective: To prevent proteolytic degradation of target proteins by endogenous trypsin-like proteases during sample processing for downstream applications like Western blotting or immunoprecipitation.

Causality Statement: Cell lysis releases proteases from their native compartments, which can rapidly degrade proteins of interest. Adding a protease inhibitor like TLCK at the point of lysis is essential to preserve sample integrity. [9][10] Recommended Working Concentrations:

ApplicationTypical Final ConcentrationSource(s)
Protein Purification / Lysate Preparation 50 - 100 µg/mL (approx. 135 - 270 µM)[11]
Cell Culture (Toxicity/Signaling Studies) 25 - 100 µM[12][13]

Protocol:

  • Prepare your lysis buffer of choice (e.g., RIPA, NP-40 based). Keep it on ice.

  • Just before use, spike the lysis buffer with TLCK from your concentrated stock. For example, to achieve a final concentration of 50 µg/mL, add 5 µL of a 10 mg/mL TLCK stock solution to 1 mL of lysis buffer.

  • Crucial Step: Add the TLCK-containing lysis buffer directly to your cell pellet or tissue sample to ensure immediate inactivation of proteases upon cell disruption.

  • Proceed with your standard homogenization or lysis protocol on ice.

  • The inhibited proteases will remain in the sample but will be inactive throughout subsequent steps.

Scientific Considerations and Troubleshooting

  • Specificity and Off-Target Effects: While highly specific for trypsin-like serine proteases, TLCK is not absolutely selective. At higher concentrations, it can react with thiol groups and may inhibit some cysteine proteases. [3][14]This is an important consideration when interpreting results from complex biological systems. If cysteine protease inhibition is a concern, co-incubation with a reducing agent like DTT prior to adding TLCK can protect some thiols, though this may also affect your protein of interest.

  • Cytotoxicity: In live cell applications, TLCK can be toxic, particularly to transformed cells, at concentrations as low as 25 µg/mL. [12][15]It has been shown to inhibit transcription and can induce apoptosis. [4][15]Always perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line and experimental duration.

  • pH Instability: The most common reason for failed inhibition is the use of inactive TLCK. Always prepare stock solutions as described in section 2.2 and avoid buffers with a pH > 7.0 for any prolonged storage or incubation steps prior to the final reaction. [11]* Irreversibility: Remember that inhibition by TLCK is irreversible. Unlike competitive inhibitors, its effect cannot be overcome by adding more substrate, and it cannot be removed by dialysis.

Safety and Handling

TLCK hydrochloride should be considered hazardous. [14]Always adhere to the following safety guidelines:

  • Personal Protection: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses. [16]* Handling: Handle the solid powder in a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes. [14]* Disposal: Dispose of unused material and contaminated waste according to your institution's chemical waste disposal procedures.

References

  • N-alpha-Tosyl-L-lysine chloromethyl ketone hydrochloride | Trypsin Like Protease Inhibitor . MedChemExpress.

  • TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor (CAS 4272-74-6) . Abcam.

  • Tosyllysine Chloromethyl Ketone (hydrochloride) Product Information . Cayman Chemical.

  • Plesnila, N., et al. (1995). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes . PubMed.

  • Petrenko, D.E., et al. (2022). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding . MDPI.

  • TLCK Product Page . Life Science Production.

  • Moffatt, J.R., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases . Frontiers in Chemistry.

  • Tosyl phenylalanyl chloromethyl ketone . Wikipedia.

  • Noonan, N.E. & Noonan, K.D. (1977). The effect of TLCK on transcription and its role in modifying cell growth . Journal of Cellular Physiology.

  • TLCK Product Page . Isca Biochemicals.

  • N-alpha-Tosyl-Lys chloromethyl ketone hydrochloride . MedChemExpress.

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise . Cellular and Molecular Life Sciences.

  • TLCK hydrochloride | CAS 4238-41-9 . Santa Cruz Biotechnology.

  • Safety Data Sheet: N$1-p-Tosyl-L-lysine chloromethyl ketone hydrochloride . Fisher Scientific.

  • Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity . Bio-protocol.

  • Group Specific, Affinity Labels and Suicide Inhibitors . AK Lectures.

  • TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid . Genaxxon Bioscience.

  • Group Specific, Affinity Labels and Suicide Inhibitors Video . YouTube.

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Experimental design for in vivo studies with p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Design of In Vivo Studies Using p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK)

Introduction: A Guide to In Vivo Application of a Classic Protease Inhibitor

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, more commonly known as Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), is a well-established, active site-directed agent used extensively in biochemical research.[1] As an irreversible inhibitor, its primary targets are serine proteases with trypsin-like specificity, which cleave peptide bonds following lysine or arginine residues.[1][2] However, its utility and the interpretation of its effects in complex biological systems are nuanced. TLCK is known to interact non-selectively with thiol groups, leading to the inhibition of some cysteine proteases, and has been reported to inhibit other critical cellular players like caspases and the NF-κB signaling pathway.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies with TLCK. Moving from in vitro success to a whole-animal model introduces complexities of absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides the foundational knowledge, field-proven insights, and detailed protocols necessary to navigate these challenges, ensuring that preclinical studies are designed with the highest level of scientific rigor and integrity.[4]

Core Mechanism and Biological Rationale

Primary Mechanism of Action

The efficacy of TLCK stems from its specific chemical structure. The lysine side chain directs the inhibitor to the S1 binding pocket of trypsin-like serine proteases, which have a preference for basic amino acids. Once positioned, the chloromethyl ketone (CMK) moiety acts as a potent electrophile, irreversibly alkylating a critical histidine residue within the enzyme's catalytic triad.[2][3] This covalent modification permanently inactivates the enzyme.

cluster_0 Serine Protease Active Site cluster_1 TLCK Inhibitor Ser Serine His Histidine Asp Aspartate TLCK TLCK (Lysine Mimic + CMK) Lys Lysine Sidechain CMK Chloromethyl Ketone (CMK) Lys->His Specificity Binding CMK->His Irreversible Alkylation (Covalent Bond) caption Mechanism of TLCK Inhibition

Caption: Irreversible inhibition of a serine protease by TLCK.

Broader Biological Activities: The Causality Behind Off-Target Effects

A critical aspect of designing in vivo experiments with TLCK is acknowledging its broader reactivity. The interpretation of phenotypic outcomes depends on understanding these activities:

  • NF-κB Pathway Inhibition : TLCK has been shown to block the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α.[3] This effect is independent of its canonical protease inhibition and positions TLCK as a tool for studying inflammatory pathways where NF-κB is a central mediator.

  • Caspase Inhibition : At micromolar concentrations, TLCK can inhibit effector caspases, including caspase-3, -6, and -7.[2] This is a crucial consideration in studies of apoptosis, as observed effects could be due to the modulation of programmed cell death rather than extracellular protease activity.

  • Neuroprotection : In vitro studies have demonstrated that TLCK can suppress neurite degeneration and protect against glutamate-induced oxidative stress (oxytosis) in neuronal cells, acting upstream of mitochondrial damage.[5][6] This suggests its potential utility in models of neurodegenerative disease or acute nerve injury.

Foundational Principles of In Vivo Study Design

Every protocol must be a self-validating system. This is achieved by building the experiment on a foundation of rigorous controls, ethical considerations, and a clear, testable hypothesis.[4][7]

Animal Model Selection: The Right Tool for the Question

The choice of animal model is paramount and must be scientifically justified.[8] The model should recapitulate key aspects of the human condition being studied.

  • Inflammatory Disease : For studying the anti-inflammatory effects of TLCK (e.g., via NF-κB), models like TNBS-induced colitis in rats or collagen-induced arthritis in mice are appropriate.[9]

  • Neurodegeneration/Injury : To investigate the neuroprotective potential of TLCK, researchers might employ sciatic nerve crush models in rats or MPTP-induced Parkinsonism in mice.[5]

  • Infectious Disease : The efficacy of protease inhibitors against certain parasites has been demonstrated in preclinical models.[10] For example, a related compound, TPCK, has been tested in murine models of leishmaniasis.[11]

Ethical Conduct and the 3Rs

All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, Refinement) should be strictly followed to minimize animal use and suffering.[8]

Experimental Controls: Ensuring Data Integrity
  • Vehicle Control : This is the most critical group. Animals receive the same formulation (vehicle) as the treatment group, administered via the same route and schedule, but without TLCK.

  • Positive Control : If a compound with a known effect in the chosen model exists, it should be included to validate the model's responsiveness.

  • Randomization and Blinding : To prevent bias, animals should be randomly assigned to treatment groups. Furthermore, personnel responsible for administering treatments, monitoring animals, and assessing endpoints should be blinded to the group assignments.

Formulation, Dosing, and Administration

Reagent Preparation and Handling

TLCK is commercially available as a hydrochloride salt, which is soluble in water and DMSO.[12] Due to the reactive nature of the chloromethyl ketone group, solutions should be prepared fresh before each use and not stored.

Protocol 1: Preparation of TLCK for In Vivo Administration

  • Objective : To prepare a sterile, injectable solution of TLCK at a desired concentration.

  • Materials :

    • TLCK hydrochloride (CAS 4272-74-6)[1]

    • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

    • Sterile, low-retention microcentrifuge tubes

    • Calibrated pipettes

    • 0.22 µm sterile syringe filter

  • Procedure :

    • On the day of use, weigh the required amount of TLCK hydrochloride powder in a sterile tube.

    • Add the calculated volume of sterile saline or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex gently until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Dilute the stock solution with sterile saline to the final desired concentrations for injection. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 2.5 mg/mL.

    • Keep the solution on ice and use it within 1-2 hours of preparation.

Route of Administration

The choice of administration route significantly impacts the bioavailability and potential local toxicity of TLCK.[13]

  • Intraperitoneal (IP) : This is a common route used in rodent studies with TLCK, offering systemic exposure.[14] However, it can be associated with local inflammation of the diaphragm.[14]

  • Subcutaneous (SC) : This route provides a slower, more sustained release compared to IP or IV and has been used for TLCK toxicity studies.[14]

  • Intravenous (IV) : IV administration ensures 100% bioavailability but may result in a very short half-life, requiring careful pharmacokinetic assessment.

Designing Efficacy and Toxicity Studies

A well-designed study begins with dose-finding and safety assessment before proceeding to full-scale efficacy trials.[15]

Toxicology and Maximum Tolerated Dose (MTD)

Before assessing efficacy, it is crucial to understand the toxicological profile of TLCK in the specific animal model being used. Published data provides a strong starting point.

ParameterSpecies/StrainRouteValueReference
Acute LD50 Male Balb/c MouseIP59 mg/kg[14]
Acute LD50 Male Balb/c MouseSC64 mg/kg[14]
Subchronic Effects Male Balb/c MouseIP20 mg/kg (2-3x/week for 4 weeks)Weight loss observed
Subchronic Effects Male Balb/c MouseIP40 mg/kg (2-3x/week for 4 weeks)Mortality and hepatic necrosis

Protocol 2: In Vivo Acute Toxicity and MTD Assessment

  • Objective : To determine the maximum tolerated dose (MTD) of TLCK following a single administration.

  • Design : Use a small number of animals (e.g., n=3-5 per group). Administer single escalating doses of TLCK based on the known LD50 (e.g., 10, 20, 40, 60 mg/kg).

  • Procedure :

    • Acclimatize animals for at least 7 days.

    • Record baseline body weight.

    • Administer a single dose of TLCK or vehicle via the chosen route (e.g., IP).

    • Monitor animals closely for the first 4-6 hours post-injection, and then daily for 7-14 days.

    • Record clinical signs of toxicity (e.g., lethargy, ruffled fur, labored breathing, ataxia).

    • Record body weight daily. A sustained weight loss of >15-20% is often considered a humane endpoint.

    • At the end of the study, perform a gross necropsy. Collect key organs (liver, kidneys, spleen, diaphragm) for histopathological analysis.

  • Endpoint : The MTD is defined as the highest dose that does not cause mortality or severe clinical signs of distress.

General Efficacy Study Workflow

Once non-toxic doses are established (typically starting at 1/10th to 1/3rd of the MTD), an efficacy study can be designed.

A Animal Acclimatization (≥ 7 days) B Baseline Measurements (e.g., weight, behavior) A->B C Randomization & Blinding B->C D Disease Induction (e.g., TNBS, nerve crush) C->D E Treatment Initiation (Vehicle vs. TLCK Doses) D->E F In-Life Monitoring (Weight, clinical scores, behavior) E->F G Endpoint Data Collection (e.g., tissue harvest, imaging) F->G H Data Analysis (Statistical Comparison) G->H

Caption: A generalized workflow for conducting an in vivo efficacy study.

Protocol 3: General Efficacy Study in a Disease Model

  • Objective : To evaluate the therapeutic efficacy of TLCK in a relevant disease model.

  • Design :

    • Group 1: Healthy Control (No disease, vehicle treatment)

    • Group 2: Disease Control (Disease induction, vehicle treatment)

    • Group 3: Positive Control (Disease induction, standard-of-care drug)

    • Group 4+: TLCK Treatment (Disease induction, escalating doses of TLCK, e.g., 5, 10, 20 mg/kg)

  • Procedure :

    • Follow steps A-C from the workflow diagram.

    • Induce disease in all groups except the Healthy Control (Step D).

    • Begin treatment with TLCK/vehicle/positive control at a predetermined time point relative to disease induction (prophylactic or therapeutic) (Step E). Dosing frequency will depend on the disease model and hypothesized mechanism (e.g., daily IP injections).

    • Conduct in-life monitoring throughout the study (Step F).

    • At the study endpoint, collect relevant samples for analysis (Step G).

  • Endpoint Selection : Endpoints must be quantifiable and directly related to the study hypothesis.

    • Phenotypic : Reduction in lesion size, improvement in motor function, decreased inflammatory score.

    • Biomarker : Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue.

    • Target Engagement : Measurement of trypsin-like protease activity in tissue homogenates to confirm target inhibition.

    • Mechanism-Specific : Western blot analysis of IκB-α levels in tissue lysates to assess NF-κB pathway modulation.

Data Interpretation: Connecting Mechanism to Outcome

The most significant challenge when using TLCK in vivo is attributing the observed biological effect to a specific molecular mechanism.

  • Efficacy without Target Engagement : If a therapeutic effect is observed at a dose that does not significantly inhibit the target protease activity in the tissue of interest, it strongly suggests an off-target mechanism is responsible.

  • Cytotoxicity Concerns : Long-term exposure to TLCK can be cytotoxic.[3] It is essential to differentiate between a therapeutic effect and a non-specific cytotoxic effect, especially in cancer models. Histopathology from toxicology studies can help identify unintended cell death.[14]

Conclusion

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) is a powerful tool for interrogating the role of serine proteases and other associated pathways in vivo. However, its successful application hinges on a thoughtfully designed experimental plan that accounts for its complex pharmacology. By starting with rigorous toxicity assessments, employing appropriate controls, and selecting endpoints that can dissect its on-target versus off-target effects, researchers can generate reliable and interpretable data. This methodical approach, grounded in the principles of scientific integrity and ethical conduct, is essential for translating foundational biochemical knowledge into meaningful physiological insights.

References

  • ResearchGate. (n.d.). TPCK and TLCK inhibit mitogen-induced pp70 s6k activation in vivo. Retrieved from [Link]

  • Araki, T., et al. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. Brain Research, 1030(1), 81-93. Retrieved from [Link]

  • de Oliveira, A. C. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceuticals, 15(7), 812. Retrieved from [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Amino Acids, 46(11), 2647-2658. Retrieved from [Link]

  • Litterst, C. L. (1980). Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Drug and Chemical Toxicology, 3(2), 227-35. Retrieved from [Link]

  • Noonan, N. E., & Noonan, K. D. (1979). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 99(1), 137-44. Retrieved from [Link]

  • Tsuru, H., et al. (2021). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • de la Torre, P., & G. E. (2018). Protease Inhibitors from Marine Venomous Animals and Their Counterparts in Terrestrial Venomous Animals. Marine Drugs, 16(12), 483. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vivo Emergence of a Novel Protease Inhibitor Resistance Signature in HIV-1 Matrix. Retrieved from [Link]

  • Hanning, N., et al. (2021). The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult. Frontiers in Pharmacology, 12, 743789. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • University of Kansas, Department of Medicinal Chemistry. (n.d.). Design and Synthesis of Proteinase Inhibitors. Retrieved from [Link]

  • Cabri, W., et al. (2024). Small Molecule Protease Inhibitors as Model Peptidomimetics. International Journal of Molecular Sciences, 25(13), 7013. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • American Chemical Society Publications. (2019). Structure-Based Design of Inhibitors Selective for Human Proteasome β2c or β2i Subunits. Retrieved from [Link]

  • National Institutes of Health. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. Retrieved from [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Characterization, Biomedical and Agricultural applications of Protease Inhibitors: A review. Retrieved from [Link]

  • PubMed. (n.d.). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]

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TLCK as a Tool for Studying Protein Ubiquitination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic World of Protein Ubiquitination

Protein ubiquitination is a reversible and highly dynamic post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. This intricate signaling cascade involves the covalent attachment of ubiquitin, a small 76-amino-acid protein, to target substrates. The fate of the modified protein is dictated by the nature of the ubiquitin signal, which can range from a single ubiquitin moiety (monoubiquitination) to complex polymeric chains (polyubiquitination). This "ubiquitin code" governs protein degradation via the proteasome, modulates protein-protein interactions, influences subcellular localization, and impacts enzymatic activity.

The reversibility of this process is controlled by a large family of enzymes known as deubiquitinating enzymes, or DUBs. These proteases act as editors of the ubiquitin signal, removing ubiquitin from target proteins and thereby counteracting the effects of ubiquitin ligases. The dynamic interplay between ubiquitination and deubiquitination is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Studying the ubiquitination status of a specific protein or the entire proteome requires the preservation of this delicate balance during experimental procedures. The activity of DUBs in cell lysates can rapidly lead to the removal of ubiquitin modifications, obscuring the true ubiquitination state of proteins within the cell. Therefore, the effective inhibition of DUBs during cell lysis and subsequent protein purification is a critical step for accurate and reliable analysis.

The Role of TLCK in Preserving Protein Ubiquitination

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is an irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action involves the alkylation of a critical histidine residue within the active site of these enzymes. While primarily known as a serine protease inhibitor, TLCK has also been reported to inhibit certain thiol proteases, such as papain, by alkylating the active site sulfhydryl group.[1] This broader reactivity has led to its common inclusion in protease inhibitor cocktails used in a variety of cell biology applications, including the study of protein ubiquitination.

Although the majority of DUBs are classified as cysteine proteases, the inclusion of TLCK in lysis buffers for ubiquitination studies is a long-standing practice. This is often part of a multi-pronged strategy to inhibit a wide range of endogenous proteases that could interfere with the analysis. While comprehensive data on TLCK's direct and potent inhibition of all DUB families is not as extensive as for dedicated broad-spectrum DUB inhibitors like N-ethylmaleimide (NEM), its established efficacy against certain proteases makes it a valuable component of a comprehensive inhibitor cocktail designed to preserve the integrity of ubiquitinated proteins. The rationale is to create a hostile environment for all potential enzymatic activities that could cleave ubiquitin from its targets.

This application note will provide detailed protocols for the use of TLCK as part of a comprehensive strategy to inhibit DUBs and enrich for ubiquitinated proteins for downstream analysis.

Visualizing the Ubiquitin-Proteasome System and the Point of Intervention

Ubiquitin_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation cluster_recycling Recycling & Regulation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 Target Target Protein E3->Target Ub_Target Ubiquitinated Protein Target->Ub_Target Ub attachment Proteasome 26S Proteasome Ub_Target->Proteasome DUBs Deubiquitinating Enzymes (DUBs) Ub_Target->DUBs Ub removal Degradation Degradation Products Proteasome->Degradation DUBs->Ub DUBs->Target TLCK TLCK & Other DUB Inhibitors TLCK->DUBs Inhibition

Caption: The ubiquitin-proteasome system and the inhibitory role of TLCK.

Protocol 1: In-Cell Treatment with TLCK to Inhibit DUB Activity Prior to Lysis

This protocol describes the pre-treatment of cultured cells with TLCK to inhibit intracellular DUBs before cell harvesting. This can help to stabilize ubiquitinated proteins that are subject to rapid turnover.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • TLCK (Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

Procedure:

  • Cell Culture: Plate and grow cells to the desired confluency (typically 70-90%).

  • Prepare TLCK Stock Solution: Prepare a 100 mM stock solution of TLCK in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Note: TLCK is unstable in aqueous solutions at neutral or alkaline pH.[1]

  • Cell Treatment: a. Dilute the 100 mM TLCK stock solution in complete cell culture medium to a final working concentration. A typical starting concentration is 50-100 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. b. Remove the existing culture medium from the cells and replace it with the TLCK-containing medium. c. Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Cell Harvesting: a. After incubation, place the culture dish on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Lyse the cells immediately as described in Protocol 2.

Protocol 2: Preparation of Cell Lysates with a TLCK-Containing Lysis Buffer

This protocol details the preparation of cell lysates using a buffer supplemented with TLCK and other inhibitors to preserve the ubiquitination status of proteins.

Materials:

  • Treated or untreated cultured cells

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 (or other suitable detergent), 1 mM EDTA

  • Protease and Phosphatase Inhibitor Cocktail (commercial or self-made)

  • TLCK stock solution (100 mM in DMSO)

  • N-ethylmaleimide (NEM) stock solution (1 M in ethanol)

  • Dithiothreitol (DTT)

  • Microcentrifuge

  • Sonicator (optional)

Lysis Buffer Preparation (prepare fresh):

To 10 mL of Lysis Buffer, add:

  • 100 µL of Protease Inhibitor Cocktail (100x)

  • 100 µL of Phosphatase Inhibitor Cocktail (100x)

  • 10 µL of 100 mM TLCK (final concentration 100 µM)

  • 100 µL of 1 M NEM (final concentration 10 mM)

  • 10 µL of 1 M DTT (final concentration 1 mM, add just before use)

Procedure:

  • Cell Lysis: a. Add an appropriate volume of ice-cold complete Lysis Buffer to the washed cell monolayer. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. (Optional) For complete lysis, sonicate the sample on ice. Use short pulses to avoid heating.

  • Clarification of Lysate: a. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. b. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This fraction contains the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for Downstream Applications: The lysate is now ready for downstream applications such as immunoprecipitation, affinity purification, or direct Western blot analysis. For storage, snap-freeze the lysate in liquid nitrogen and store at -80°C.

Visualizing the Experimental Workflow

Experimental_Workflow Start Cultured Cells Treatment Optional: In-Cell TLCK Treatment Start->Treatment Harvest Cell Harvesting (Wash with PBS) Start->Harvest Untreated Control Treatment->Harvest Lysis Lysis in Buffer with TLCK & DUB Inhibitors Harvest->Lysis Clarification Centrifugation to Clarify Lysate Lysis->Clarification Quantification Protein Quantification Clarification->Quantification Downstream Downstream Analysis Quantification->Downstream

Caption: Workflow for preparing cell lysates to study protein ubiquitination.

Protocol 3: Enrichment of Ubiquitinated Proteins by Immunoprecipitation

This protocol describes the immunoprecipitation of ubiquitinated proteins from cell lysates prepared with a TLCK-containing buffer.

Materials:

  • Clarified cell lysate (from Protocol 2)

  • Anti-ubiquitin antibody (e.g., recognizing K48- or K63-linked chains, or a pan-ubiquitin antibody) or anti-K-ε-GG antibody for identifying ubiquitination sites by mass spectrometry.

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40

  • Elution Buffer (e.g., 2x Laemmli sample buffer for Western blotting, or a low pH buffer for mass spectrometry)

  • Magnetic rack or microcentrifuge

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Separate the beads from the lysate and discard the beads.

  • Immunoprecipitation: a. Add the appropriate amount of anti-ubiquitin antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: a. Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: a. Separate the beads from the lysate. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution: a. After the final wash, remove all residual wash buffer. b. Add 30-50 µL of Elution Buffer to the beads. c. For Western blotting, boil the sample in Laemmli buffer for 5-10 minutes. d. For mass spectrometry, follow a compatible elution protocol.

  • Analysis: The eluted proteins are now enriched for ubiquitinated species and are ready for analysis by Western blotting or mass spectrometry.

Validation and Data Interpretation

The successful enrichment of ubiquitinated proteins should be validated. A common method is Western blotting.

Example Data:

SampleInput (Anti-Ubiquitin Blot)IP Eluate (Anti-Ubiquitin Blot)IP Eluate (Anti-Protein X Blot)
Control Lysate Low molecular weight ubiquitinFaint smearBasal level of ubiquitinated Protein X
TLCK-treated Lysate Increased high molecular weight smearDense high molecular weight smearIncreased high molecular weight smear of Protein X
Proteasome Inhibitor (e.g., MG132) Dense high molecular weight smearVery dense high molecular weight smearDense high molecular weight smear of Protein X

This table illustrates the expected outcome. The input lanes show the overall ubiquitination level in the lysate. The IP eluate lanes demonstrate the successful enrichment of ubiquitinated proteins. An increase in the high molecular weight smear for a specific protein of interest (Protein X) indicates an increase in its ubiquitination.

Troubleshooting

  • Low yield of ubiquitinated proteins:

    • Increase the amount of starting material.

    • Optimize the antibody concentration for immunoprecipitation.

    • Ensure that DUB inhibitors, including TLCK and NEM, are fresh and added to the lysis buffer immediately before use.

  • High background in immunoprecipitation:

    • Increase the number of washes.

    • Include a pre-clearing step.

    • Consider using a more specific antibody.

  • TLCK cytotoxicity:

    • If significant cell death is observed during in-cell treatment, reduce the concentration of TLCK or shorten the incubation time.

Conclusion

TLCK is a valuable and widely used tool in the study of protein ubiquitination. While not a pan-DUB inhibitor on its own, its inclusion in a comprehensive inhibitor cocktail is a robust strategy to preserve the ubiquitination status of proteins during cell lysis and purification. The protocols provided here offer a framework for researchers to effectively utilize TLCK to enrich for and analyze ubiquitinated proteins, paving the way for a deeper understanding of the critical roles of this dynamic post-translational modification in cellular function and disease.

References

  • Isca Biochemicals. TLCK Product Information. [Link]

  • eLife. Dynamic ubiquitination determines transcriptional activity of the plant immune coactivator NPR1. [Link]

  • Creative BioMart. Protocol of Preparation of Ubiquitinated Protein Samples. [Link]

  • PubMed. The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. [Link]

  • NIH. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. [Link]

Sources

Application Note & Protocols: The Strategic Use of Tosyl-L-lysine Chloromethyl Ketone (TLCK) in Affinity-Based Protease Manipulation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selective isolation and study of proteins are paramount. Among the arsenal of biochemical tools, affinity-based techniques offer unparalleled specificity. This guide provides an in-depth exploration of Tosyl-L-lysine chloromethyl ketone (TLCK), a highly specific irreversible inhibitor, not as a traditional ligand for preparative affinity chromatography, but as a sophisticated tool for the targeted depletion and identification of trypsin-like serine proteases and certain cysteine proteases.

The Principle: Covalent Affinity Labeling with TLCK

Tosyl-L-lysine chloromethyl ketone (TLCK) is an active-site-directed chemical probe designed to mimic the substrate of trypsin and related serine proteases. Its specificity is derived from the tosyl-L-lysine backbone, which directs the molecule to the substrate-binding pocket of enzymes that cleave after lysine residues.

The key to its function lies in the chloromethyl ketone group. Once TLCK is positioned within the enzyme's active site, the highly conserved histidine residue (Histidine-57 in trypsin's catalytic triad) performs a nucleophilic attack on the chloromethyl carbon. This results in the formation of a stable, irreversible covalent bond, effectively alkylating the active site and permanently inactivating the enzyme.[1] This high-specificity, irreversible binding is the foundation of its use in affinity applications.[2] While primarily targeting serine proteases, TLCK can also inhibit certain cysteine (thiol) proteases by alkylating the essential sulfhydryl group in their active site.[3]

Mechanism of TLCK-Mediated Enzyme Inactivation

TLCK_Mechanism Enzyme Trypsin-like Serine Protease Active Site Histidine Serine Complex {Initial E-I Complex | {Binding Pocket Recognition}} Enzyme->Complex Specific Binding TLCK TLCK Tosyl-Lysine Moiety Chloromethyl Ketone TLCK->Complex Covalent Irreversibly Inhibited Enzyme Covalent Bond Formed Alkylated Histidine Complex->Covalent Nucleophilic Attack (Alkylation)

Caption: Covalent inactivation of a serine protease by TLCK.

Core Applications & Strategic Protocols

Due to the irreversible nature of the TLCK-protease bond, its primary application in affinity workflows is not for the purification of active enzymes. Standard elution methods that disrupt non-covalent bonds are ineffective.[4][5] Instead, TLCK is expertly employed in two main strategies:

  • Protease Depletion: To remove contaminating trypsin-like proteases from a complex biological sample, thereby protecting a target protein of interest from degradation during subsequent purification steps.

  • Affinity Labeling & Identification: To "tag" and identify specific proteases within a mixture for downstream analysis, such as mass spectrometry or immunodetection.[6]

Protocol 1: Depletion of Contaminating Proteases from a Crude Lysate

This protocol details the process of using TLCK to selectively inactivate and remove unwanted proteases from a cell or tissue lysate prior to the purification of a non-protease target protein.

A. Reagent Preparation & Handling

  • TLCK Stock Solution (100 mM): Dissolve 37 mg of TLCK hydrochloride (MW: 369.3 g/mol ) in 1 mL of DMSO. Store in aliquots at -20°C. TLCK is also soluble in 1 mM HCl (pH 3.0), but DMSO stocks are often more convenient.

  • Stability: TLCK is highly unstable in aqueous solutions with a pH above 6.0. Therefore, stock solutions should be prepared fresh or stored appropriately, and added to the lysate immediately before use. Aqueous working solutions should not be stored for more than a day.[7]

B. Step-by-Step Depletion Protocol

  • Sample Preparation: Prepare your cell or tissue lysate using a standard lysis buffer appropriate for your target protein. Perform this step at 4°C to minimize endogenous protease activity.

  • Clarification: Centrifuge the crude lysate at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the clarified supernatant.

  • TLCK Addition: While gently stirring the clarified lysate on ice, add the 100 mM TLCK stock solution to a final concentration of 50-100 µM.

    • Scientific Rationale: A final concentration of 10-100 µM is effective for most applications. The optimal concentration should be determined empirically, balancing complete inhibition with minimizing potential off-target effects.

  • Incubation: Incubate the lysate on ice or at 4°C for 15-30 minutes.

    • Scientific Rationale: This allows sufficient time for TLCK to find and irreversibly bind to the active sites of target proteases. Low temperature helps maintain the stability of the target protein.

  • Proceed with Purification: The lysate, now depleted of active trypsin-like proteases, can be immediately used for the subsequent purification of your target protein (e.g., via ion exchange, size exclusion, or a different affinity chromatography method).

C. Validation of Depletion

To confirm the efficacy of the treatment, a simple protease activity assay can be performed on the lysate before and after the addition of TLCK.

Treatment GroupProtease Activity (U/mL)% Reduction
Untreated Lysate15.8-
TLCK-Treated Lysate0.994.3%
Caption: Representative data showing the significant reduction in trypsin-like protease activity in a crude lysate following treatment with 100 µM TLCK.
Protocol 2: Affinity Labeling for Protease Identification

This workflow uses TLCK as a chemical probe to covalently "tag" proteases. The tagged enzymes can then be enriched and identified.

TLCK_Workflow cluster_depletion Workflow 1: Protease Depletion cluster_identification Workflow 2: Affinity Labeling & Identification Lysate1 Crude Lysate AddTLCK1 Add TLCK (50-100 µM) Lysate1->AddTLCK1 Incubate1 Incubate at 4°C AddTLCK1->Incubate1 DepletedLysate Protease-Depleted Lysate Incubate1->DepletedLysate PurifyTarget Purify Target Protein (e.g., His-Tag, GST-Tag) DepletedLysate->PurifyTarget Lysate2 Crude Lysate AddTLCK2 Add TLCK (Labeling) Lysate2->AddTLCK2 Capture Capture TLCK-Protease Complex (e.g., Anti-Tosyl Beads) AddTLCK2->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute with Denaturing Buffer (e.g., SDS Sample Buffer) Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spectrometry Elute->Analyze

Caption: Comparative workflows for protease depletion and affinity labeling using TLCK.

A. Reagent Preparation

  • TLCK Stock Solution: Prepare as described in Protocol 1.

  • Capture Resin: Anti-Tosyl antibody-conjugated agarose or magnetic beads. (This may require custom antibody generation and conjugation if not commercially available).

  • Wash Buffer: PBS or TBS with 0.05% Tween-20 (PBST/TBST).

  • Elution Buffer: 1X SDS-PAGE loading buffer (containing SDS, β-mercaptoethanol/DTT, and glycerol).

B. Step-by-Step Labeling and Capture Protocol

  • Lysate Preparation and Labeling: Prepare and clarify the lysate as described in Protocol 1 (Steps 1-2). Add TLCK to a final concentration of 50-100 µM and incubate at 4°C for 30 minutes.

  • Removal of Excess TLCK (Optional but Recommended): To reduce non-specific interactions, unbound TLCK can be removed by passing the lysate through a desalting column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Capture of Labeled Proteases: Add the pre-equilibrated anti-tosyl capture resin to the labeled lysate. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing: Pellet the capture resin by gentle centrifugation. Discard the supernatant. Wash the resin 3-5 times with 10 bed volumes of cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: After the final wash, remove all supernatant. Add 1-2 bed volumes of Elution Buffer directly to the resin. Boil the sample at 95-100°C for 5-10 minutes.

    • Scientific Rationale: Because the interaction is covalent, elution requires harsh, denaturing conditions to release the entire protein complex from the capture antibody for analysis.

  • Analysis: Centrifuge the sample and collect the supernatant. The eluate contains the enriched, TLCK-labeled proteases and is ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry for protein identification.

Troubleshooting & Key Considerations

  • TLCK Toxicity: In cell culture applications, TLCK can be toxic and may inhibit transcription.[8] Its use should be confined to cell lysates whenever possible.

  • Non-Specific Inhibition: TLCK can react non-selectively with free thiol groups.[3] While its primary targets are trypsin-like proteases, this should be considered when interpreting results from complex mixtures.

  • Solution Instability: Always prepare TLCK solutions fresh or use properly stored aliquots. Its rapid decomposition at neutral or alkaline pH is a critical experimental parameter to control.

By understanding the chemical principles of TLCK and applying it strategically, researchers can effectively deplete harmful proteases or specifically label them for identification, adding a powerful and precise tool to their protein purification and analysis workflows.

References

  • Noonan, K. D., & Noonan, N. E. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-144. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Sato, A., et al. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. Brain Research, 1029(1), 57-66. [Link]

  • Lein, M., et al. (2017). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cell Death & Disease, 8(7), e2924. [Link]

  • Isca Biochemicals. (n.d.). TLCK | 4272-74-6. [Link]

  • Pasternack, M. S., et al. (1985). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. The Journal of Immunology, 135(5), 3465-3470. [Link]

  • Enzo Life Sciences. (n.d.). TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor (CAS 4272-74-6). [Link]

  • Burgess, R. R. (2009). Efficient elution of functional proteins in affinity chromatography. Protein Science, 18(3), 479-482. [Link]

  • Tudela, J., et al. (1986). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. International Journal of Biochemistry, 18(3), 285-288. [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

  • G-Biosciences. (2017). Optimize Elution Conditions in Affinity Chromatography to Antibodies. [Link]

Sources

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide for irreversible enzyme labeling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Utilizing p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) for Targeted Enzyme Inactivation and Analysis.

Introduction: The Power of Irreversible Inhibition

In the landscape of chemical biology and drug discovery, the ability to specifically and permanently modify enzyme activity is a powerful tool. Irreversible inhibitors, which form a stable, covalent bond with their target enzyme, offer a distinct advantage over their reversible counterparts for a variety of applications. These include mapping enzyme active sites, elucidating metabolic pathways, and developing highly potent therapeutic agents. This guide focuses on a classic and effective irreversible inhibitor: p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, more commonly known as Tosyl-L-lysine chloromethyl ketone (TLCK).

TLCK is a highly selective affinity label for trypsin and trypsin-like serine proteases.[1][2][3][4] Its design is a masterful example of substrate-mimicry; the tosyl-lysine backbone resembles the natural substrate of these proteases, directing the reactive chloromethyl ketone group to the enzyme's active site. This targeted delivery ensures a high degree of specificity, minimizing off-target effects. Beyond its primary targets, TLCK has also been shown to inhibit certain caspases, making it a valuable tool in apoptosis research.[1][2] This application note will provide a comprehensive overview of TLCK, its mechanism of action, and detailed protocols for its use in irreversible enzyme labeling experiments.

Mechanism of Action: A Covalent Ambush

The efficacy of TLCK as an irreversible inhibitor lies in its two-stage mechanism of action: initial binding followed by covalent modification.

  • Substrate-like Binding: The lysine-like side chain of TLCK is recognized by the S1 pocket of trypsin and related proteases, which have a preference for positively charged amino acid residues. This initial, non-covalent binding event positions the reactive chloromethyl ketone moiety in close proximity to the catalytic triad of the enzyme.

  • Irreversible Alkylation: Once positioned, the chloromethyl group of TLCK is attacked by the nucleophilic imidazole side chain of a critical histidine residue within the enzyme's active site.[1] This results in the formation of a stable, covalent bond and the displacement of the chlorine atom. This alkylation of the active site histidine permanently inactivates the enzyme. Some studies suggest that in certain serine proteases, TLCK can form covalent bonds with both the catalytic serine and histidine residues.[5]

Diagram: Mechanism of TLCK Inhibition

TLCK_Mechanism cluster_enzyme Enzyme Active Site cluster_TLCK TLCK His Histidine Inactive_Complex Covalently-Linked Inactive Enzyme Ser Serine Tosyl-Lys Tosyl-Lysine Backbone CMK Chloromethyl Ketone (Reactive Group) Tosyl-Lys->CMK positions CMK->His Covalent Bond Formation (Alkylation) TLCK_Molecule TLCK TLCK_Molecule->Tosyl-Lys Recognized by S1 Pocket Enzyme Target Protease Enzyme->His Enzyme->Ser

Caption: TLCK binds to the enzyme's active site via its tosyl-lysine moiety, positioning the chloromethyl ketone to covalently modify a key histidine residue, leading to irreversible inactivation.

Experimental Protocols: A Step-by-Step Guide to Irreversible Labeling

The following protocols provide a framework for a typical enzyme labeling experiment using TLCK. It is crucial to optimize these conditions for your specific enzyme and experimental goals.

Materials and Reagents
  • TLCK Hydrochloride: (CAS 4272-74-6)

  • Target Enzyme: Purified or in a complex mixture (e.g., cell lysate)

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl. The choice of buffer is critical; avoid buffers containing primary amines (e.g., glycine) as they can react with TLCK.

  • Stock Solution of TLCK: Prepare a fresh stock solution (e.g., 10 mM) in an appropriate solvent. TLCK is soluble in water, methanol, and DMSO.[2] For aqueous stock solutions, use a buffer with a pH of 6.0 or lower to maintain stability.[2]

  • Quenching Reagent (Optional): e.g., Dithiothreitol (DTT) or β-mercaptoethanol to quench unreacted TLCK.

  • Detection Reagents: Dependent on the downstream analysis (e.g., SDS-PAGE loading buffer, antibodies, mass spectrometry reagents).

Protocol 1: In Vitro Labeling of a Purified Enzyme

This protocol is designed for labeling a purified enzyme to confirm covalent modification and assess the stoichiometry of binding.

  • Enzyme Preparation: Prepare the purified enzyme in the chosen reaction buffer to a final concentration of 1-10 µM.

  • TLCK Preparation: Immediately before use, dilute the fresh TLCK stock solution into the reaction buffer to the desired final concentration (typically a 10-100 fold molar excess over the enzyme).

  • Labeling Reaction: Add the diluted TLCK to the enzyme solution. Incubate at room temperature or 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a quenching reagent like DTT to a final concentration of 1-10 mM.

  • Analysis: Analyze the labeled enzyme using methods such as:

    • SDS-PAGE and Coomassie Staining: To visualize any shifts in molecular weight.

    • Western Blotting: If an antibody against the tosyl group is available, this can be used to specifically detect the labeled protein.[6]

    • Mass Spectrometry: To identify the specific amino acid residue(s) modified by TLCK.

    • Enzyme Activity Assay: To confirm the loss of enzymatic function.

Protocol 2: Labeling of Target Enzymes in a Complex Proteome (e.g., Cell Lysate)

This protocol is useful for identifying potential TLCK targets in a biological sample.

  • Lysate Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer that does not contain primary amines.[7] Keep the lysate on ice. Determine the total protein concentration using a standard assay (e.g., BCA).[8]

  • Labeling Reaction: Add TLCK to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined through a dose-response experiment. Incubate at 4°C or room temperature for 30-60 minutes with gentle agitation.

  • Removal of Excess TLCK: Remove unreacted TLCK by dialysis, gel filtration, or protein precipitation.

  • Enrichment of Labeled Proteins (Optional): If an anti-tosyl antibody is available, immunoprecipitation can be used to enrich for TLCK-labeled proteins.[6]

  • Analysis: Analyze the labeled proteome by:

    • 2D Gel Electrophoresis: To separate the complex protein mixture and identify labeled proteins by mass spectrometry.

    • LC-MS/MS-based Proteomics: For a more comprehensive identification of TLCK targets.

Workflow: In Vitro Enzyme Labeling with TLCK

TLCK_Workflow cluster_analysis Downstream Analysis A Prepare Purified Enzyme in Reaction Buffer C Combine Enzyme and TLCK (Incubate) A->C B Prepare Fresh TLCK Solution B->C D Quench Reaction (Optional, e.g., DTT) C->D E Analyze Labeled Enzyme D->E F SDS-PAGE / Western Blot E->F Visualization G Mass Spectrometry E->G Site Identification H Enzyme Activity Assay E->H Functional Confirmation

Caption: A typical workflow for the in vitro labeling of a purified enzyme with TLCK, from preparation to downstream analysis.

Quantitative Data and Key Considerations

ParameterRecommended RangeRationale & Key Considerations
TLCK Concentration 10-100 µM (in lysates) 10-100x molar excess (purified enzyme)The optimal concentration depends on the target enzyme's abundance and affinity. A titration experiment is highly recommended to determine the lowest effective concentration and minimize off-target labeling.
Reaction pH 7.0 - 8.0The alkylation reaction is pH-dependent. A slightly alkaline pH facilitates the nucleophilic attack by the histidine residue. However, the stability of TLCK decreases at higher pH.
Incubation Time 30 - 60 minutesThe reaction is typically rapid. Time course experiments should be performed to determine the optimal incubation time for maximal labeling with minimal non-specific effects.
Temperature 4°C - 37°CLower temperatures (4°C) can be used for labeling in complex mixtures to minimize protease activity and protein degradation. For purified enzymes, room temperature or 37°C can accelerate the labeling reaction.
Solvent for TLCK Stock Water (acidified), Methanol, DMSOEnsure the final concentration of the organic solvent in the reaction mixture is low enough to not affect enzyme activity or stability. Freshly prepare stock solutions as TLCK can be unstable in solution over time.

Troubleshooting Common Issues

  • No or Low Labeling Efficiency:

    • Increase TLCK concentration or incubation time: The reaction may not have gone to completion.

    • Check the pH of the reaction buffer: Ensure it is in the optimal range for the alkylation reaction.

    • Confirm enzyme activity: The enzyme preparation may be inactive.

    • Prepare fresh TLCK stock solution: TLCK can degrade upon storage in solution.

  • High Background or Non-specific Labeling:

    • Decrease TLCK concentration or incubation time: High concentrations can lead to off-target reactions.

    • Include a quenching step: To stop the reaction and prevent further non-specific labeling.

    • Use a pre-incubation step with a reversible inhibitor: To block the active site and assess non-specific binding.

Conclusion: A Versatile Tool for Enzyme Research

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) remains a cornerstone reagent for the irreversible labeling and inhibition of trypsin-like serine proteases. Its substrate-mimicking design provides a high degree of specificity, and its reactive chloromethyl ketone group ensures permanent inactivation of its target enzymes. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize TLCK in their studies. By carefully optimizing experimental conditions and employing appropriate analytical techniques, TLCK can be a powerful tool for elucidating enzyme function, identifying novel drug targets, and advancing our understanding of complex biological processes.

References

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Pasternack, M. S., et al. (1986). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 136(10), 3936-3941.
  • Dubin, G., et al. (2020). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 21(18), 6881.
  • Isca Biochemicals. (n.d.). TLCK. Retrieved from [Link]

  • Araki, T., et al. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK)
  • StarProtocols. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • Baylor College of Medicine. (n.d.). Antibody-Based Proteomics Protocols and Workflow. Retrieved from [Link]

Sources

Application Note: Preparation and Handling of Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and effective preparation of stock solutions of Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK). TLCK is a potent and irreversible inhibitor of trypsin-like serine proteases, widely utilized in biochemical and cell-based assays to study proteolysis, apoptosis, and signaling pathways like NF-κB. Due to its chemical nature, particularly its instability in solutions with a pH above 6.0, proper handling and preparation are paramount to ensure experimental reproducibility and accuracy. This note details the underlying chemical principles, provides validated step-by-step protocols for both organic and aqueous stock solutions, and outlines best practices for storage, handling, and quality control.

Introduction to TLCK: Mechanism and Application

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a highly specific active site-directed agent that targets serine proteases with trypsin-like substrate specificity, meaning they cleave peptide bonds C-terminal to lysine or arginine residues. Its inhibitory action is irreversible; the chloromethyl ketone moiety acts as an alkylating agent, forming a covalent bond with a critical histidine residue within the enzyme's catalytic triad.[1][2] This covalent modification permanently inactivates the enzyme.

Beyond its classical use as a trypsin inhibitor, TLCK has been instrumental in broader cell biology research. It is frequently used to:

  • Inhibit the processing of caspases, thereby blocking apoptotic pathways.[1][3]

  • Prevent the activation of nuclear factor κB (NF-κB) induced by cytokines or lipopolysaccharides (LPS).[3][4]

  • Serve as a general proteolytic inhibitor during protein purification and cell lysis to maintain protein integrity.[4][5]

Given its potent and specific activity, the reliability of any experiment utilizing TLCK begins with the correct preparation and validation of the stock solution.

Physicochemical Properties and Solubility

A foundational understanding of TLCK's properties is essential for its effective use. The compound is typically supplied as a hydrochloride salt, which influences its solubility.

PropertyValueReference
Full Chemical Name Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride[3][6]
CAS Number 4272-74-6[3][5][6]
Molecular Formula C₁₄H₂₂Cl₂N₂O₃S[3][6]
Molecular Weight 369.31 g/mol [3][5][6]
Appearance White to off-white crystalline solid[4][6]
Purity (Typical) ≥95%[3][5][7]

TLCK exhibits variable solubility depending on the solvent system, a critical consideration for stock preparation.

SolventReported SolubilityRationale for Use & Expert Insights
DMSO ≥ 100 mg/mL (270 mM)[6]; approx. 5 mg/mL[5][7]Recommended for high-concentration stocks. The discrepancy in reported values may reflect differences in purity or DMSO water content. Always use new, anhydrous-grade DMSO as it is highly hygroscopic; water contamination can compromise both solubility and long-term stability of TLCK.[6]
Water / Aqueous Buffer Soluble[3][4]; approx. 5 mg/mL in PBS (pH 7.2)[5][7]Use with extreme caution. Solubility is highly dependent on pH. As detailed below, TLCK rapidly degrades at neutral or alkaline pH. Aqueous stocks should only be prepared in acidic buffers (pH ≤ 6.0) and used immediately.[3][8] Storing aqueous solutions for more than a day is not recommended.[7][9]
Methanol 50 mg/mL[3]
Dimethylformamide (DMF) approx. 20 mg/mL[5][7]

The Critical Role of pH in TLCK Stability

The cornerstone of preparing functional TLCK solutions is managing pH. The inhibitor's reactive chloromethyl ketone group is highly susceptible to nucleophilic attack by hydroxide ions, which are prevalent at neutral and alkaline pH. This reaction hydrolyzes the chloromethyl group, rendering the TLCK molecule incapable of alkylating the target histidine in the protease active site. Consequently, the inhibitory activity is permanently lost.

It has been reported that TLCK is very unstable in solutions with a pH above 6.0.[3][8] This is not merely a suggestion but a critical parameter for success. Preparing or diluting TLCK in standard buffers like PBS (pH 7.4) or typical cell culture media (pH 7.2-7.4) will lead to rapid inactivation, with a half-life that can be on the order of minutes.

Validated Protocols for Stock Solution Preparation

Safety is paramount. TLCK is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[10] Always handle solid TLCK and its concentrated solutions inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

Protocol 1: High-Concentration Stock in DMSO (Recommended)

This is the preferred method for generating a stable, long-term stock solution. The high concentration allows for significant dilution into final assay volumes, ensuring the final DMSO concentration is negligible and biologically inert (typically <0.1%).

Materials:

  • Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (solid)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Pre-weigh Vial: Before opening, bring the vial of solid TLCK to room temperature to prevent moisture condensation.

  • Calculation: Determine the required mass of TLCK to prepare a stock of desired concentration (e.g., 100 mM).

    • Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (369.31 g/mol ) / 1000

    • Example for 1 mL of 100 mM stock: 100 mM × 1 mL × 369.31 / 1000 = 36.93 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of TLCK into a suitable tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[6]

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.

    • Causality: Aliquoting is crucial. It prevents contamination and avoids repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the main stock.

  • Storage: Store the aliquots protected from light at -80°C.

Protocol 2: Aqueous Stock in Acidic Buffer (For Specific Applications)

This method should only be used when DMSO is incompatible with the downstream experiment. The resulting solution is significantly less stable and should be prepared fresh for each experiment.

Materials:

  • Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride (solid)

  • Acidic buffer, e.g., 50 mM MES or citrate, pH 5.5-6.0, sterile-filtered

  • Sterile tubes

Procedure:

  • Calculation: Calculate the mass of TLCK required for your desired concentration (e.g., 10 mM).

  • Weighing: Weigh the solid TLCK in a fume hood.

  • Dissolution: Add the appropriate volume of the pre-chilled (4°C) acidic buffer. Vortex until fully dissolved.

  • Use Immediately: This solution is not stable and should be used within hours. Do not store. If the working solution must be sterile for cell culture, it should be passed through a 0.22 µm syringe filter immediately before use.[6]

Workflow for Preparation and Use of TLCK

The following diagram outlines the complete workflow, from receiving the compound to its final experimental application, incorporating key decision points and quality control steps.

TLCK_Workflow cluster_prep Stock Solution Preparation cluster_dmso DMSO Protocol (Recommended) cluster_aq Aqueous Protocol (Special Use) cluster_use Experimental Use receive Receive Solid TLCK (Store at -20°C, Desiccated) choose_solvent Select Solvent System receive->choose_solvent weigh_dmso 1. Weigh TLCK in Fume Hood choose_solvent->weigh_dmso DMSO weigh_aq 1. Weigh TLCK in Fume Hood choose_solvent->weigh_aq Aqueous dissolve_dmso 2. Dissolve in Anhydrous DMSO (e.g., 100 mM) weigh_dmso->dissolve_dmso aliquot_dmso 3. Aliquot into Single-Use Tubes dissolve_dmso->aliquot_dmso store_dmso 4. Store at -80°C aliquot_dmso->store_dmso prep_working Prepare Working Solution (Dilute stock into final buffer/media) store_dmso->prep_working dissolve_aq 2. Dissolve in Acidic Buffer (pH < 6.5, e.g., 10 mM) weigh_aq->dissolve_aq use_aq 3. Use Immediately (Do Not Store) dissolve_aq->use_aq use_aq->prep_working qc_step QC: Perform Functional Assay (e.g., Trypsin Activity) prep_working->qc_step experiment Use in Experiment qc_step->experiment

Caption: Workflow for TLCK stock preparation and validation.

Storage and Long-Term Stability

Proper storage is essential to maintain the potency of TLCK. Adherence to these guidelines ensures that the inhibitor remains active over its expected shelf-life.

FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C≥ 4 years[5][7]
DMSO Stock Solution -80°CUp to 6 months[6]
DMSO Stock Solution -20°CUp to 1 month[6]
Aqueous Solution 4°C< 24 hours[7][9]

Quality Control: A Self-Validating System

A protocol is only trustworthy if it includes a method for validation. While analytical methods like HPLC can confirm purity, a simple functional assay is often sufficient and more relevant for biological applications.

Recommended QC Protocol: Trypsin Inhibition Assay

  • Obtain commercially available trypsin and a chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA).

  • Design a simple kinetic assay in a 96-well plate format. The assay buffer should be compatible with trypsin activity (e.g., Tris-HCl, pH 8.0).

  • Run three parallel reactions:

    • Control: Trypsin + Substrate

    • Test: Trypsin + a final concentration of your prepared TLCK (e.g., 50-100 µM) + Substrate

    • Vehicle Control: Trypsin + an equivalent volume of DMSO (vehicle for TLCK stock) + Substrate

  • Incubate the enzyme with the inhibitor/vehicle for 10-15 minutes before adding the substrate.

  • Monitor the rate of color change (at ~405 nm for BAPNA) over time using a plate reader.

  • Expected Result: The rate of reaction in the "Test" well should be significantly and substantially lower than in the "Control" and "Vehicle Control" wells, confirming the inhibitory activity of your TLCK stock.

References

  • Isca Biochemicals. (n.d.). TLCK | 4272-74-6. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. Retrieved from [Link]

  • Pasternack, M. S., et al. (1986). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. The Journal of Immunology, 136(11), 4066–4071. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

Sources

Application Notes: Utilizing TLCK to Interrogate and Inhibit Viral Protease Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Viral Proteases and the Utility of TLCK

Viral proteases are essential enzymes for the replication of many viruses, playing a pivotal role in the viral life cycle by processing viral polyproteins into mature, functional proteins.[1][2] This cleavage is a critical step for the assembly of new virions.[1][2] Consequently, viral proteases have become a prime target for the development of antiviral therapies.[3] Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a valuable tool for researchers studying these viral proteases. As an irreversible inhibitor of trypsin-like serine proteases, TLCK can be employed to block the activity of specific viral proteases, thereby inhibiting viral replication and allowing for the detailed study of the protease's function.[4][5]

This application note provides a comprehensive guide to the use of TLCK in virology research, including its mechanism of action, a detailed protocol for its application in cell culture, and important experimental considerations.

Mechanism of Action: Irreversible Inhibition of Trypsin-Like Proteases

TLCK functions as an irreversible inhibitor of trypsin-like serine proteases.[4][5] Its mechanism of action is based on the specific recognition of the lysine residue by the protease's binding pocket. Once bound, the chloromethyl ketone group of TLCK covalently modifies the active site histidine residue of the protease, leading to its irreversible inactivation.[6] This targeted alkylation effectively blocks the catalytic activity of the enzyme, preventing the cleavage of its target substrates, including viral polyproteins.

It is important to note that while TLCK is a potent inhibitor of trypsin-like serine proteases, it can also exhibit off-target effects, including the inhibition of some caspases and the NF-κB signaling pathway.[5] Therefore, careful experimental design with appropriate controls is crucial for interpreting the results obtained using TLCK.

Diagram of TLCK's Mechanism of Action

TLCK_Mechanism cluster_0 Viral Protease Active Site cluster_1 Inactivated Protease cluster_2 Normal Viral Replication Active_Site Histidine Residue Irreversible_Alkylation Irreversible Alkylation Active_Site->Irreversible_Alkylation TLCK TLCK TLCK->Active_Site Binds to Active Site TLCK->Irreversible_Alkylation Viral_Polyprotein Viral Polyprotein Blocked_Cleavage Cleavage Blocked Viral_Polyprotein->Blocked_Cleavage Mature_Viral_Proteins Mature Viral Proteins Inactive_Protease Alkylated Histidine Blocked_Cleavage->Inactive_Protease Irreversible_Alkylation->Inactive_Protease Active_Protease Active Viral Protease Mature_Viral_Proteins_2 Mature Viral Proteins Active_Protease->Mature_Viral_Proteins_2 Viral_Polyprotein_2 Viral Polyprotein Viral_Polyprotein_2->Active_Protease Cleavage TLCK_Workflow cluster_0 Downstream Analysis A 1. Seed Cells (80-90% confluency) B 2. Viral Infection (desired MOI, 1-2h adsorption) A->B C 3. TLCK Treatment (various concentrations + vehicle control) B->C D 4. Incubation (24-72h) C->D I Cytotoxicity Assay (MTT Assay on uninfected cells) C->I Parallel Experiment E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Viral Titer Assay (Plaque Assay/TCID50) E->F G Viral Nucleic Acid Quantification (RT-qPCR/qPCR) E->G H Polyprotein Processing Analysis (Western Blot) E->H

Caption: A generalized workflow for assessing the antiviral efficacy of TLCK.

Data Interpretation and Troubleshooting

Expected Results:

  • A dose-dependent decrease in viral titer and viral nucleic acid levels in TLCK-treated cells compared to the vehicle control.

  • An accumulation of the unprocessed viral polyprotein and a corresponding decrease in the levels of mature viral proteins in Western blot analysis of TLCK-treated cell lysates.

  • Minimal cytotoxicity at the effective antiviral concentrations of TLCK.

Troubleshooting:

Problem Possible Cause Solution
High Cytotoxicity TLCK concentration is too high.Perform a more detailed dose-response curve with lower concentrations of TLCK.
No Inhibition of Viral Replication TLCK concentration is too low; The viral protease is not a trypsin-like serine protease.Increase the concentration of TLCK; Confirm the class of the viral protease.
Inconsistent Results Instability of TLCK in aqueous solution.Prepare fresh working solutions of TLCK for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Summary of TLCK Application Parameters

The optimal conditions for using TLCK can vary depending on the specific virus and cell line. The following table provides a general guideline for starting concentrations.

Parameter Recommendation Rationale
TLCK Concentration Range 10 - 100 µMTo determine the effective concentration while minimizing cytotoxicity.
Vehicle Control DMSO (at the same concentration as the highest TLCK dose)To control for any effects of the solvent on viral replication and cell viability.
Positive Control A known inhibitor of the specific viral protease (if available)To validate the experimental system.
Negative Control No treatmentTo establish the baseline of viral replication.
Timing of Addition Immediately after viral adsorptionTo target the early stages of the viral life cycle where polyprotein processing occurs.

Conclusion

TLCK is a valuable and accessible tool for virology researchers studying the function of trypsin-like serine proteases. Its ability to irreversibly inhibit these enzymes allows for the elucidation of their role in viral replication and serves as a foundational approach for the validation of these proteases as antiviral drug targets. By following a well-controlled and optimized experimental protocol, researchers can effectively utilize TLCK to gain significant insights into the intricate mechanisms of viral pathogenesis.

References

  • Pinter, A., & Honnen, W. J. (1985). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 135(5), 3036-3040. [Link]

  • Wikipedia. (2023, December 1). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Neurobiology, 34(8), 1137-1147. [Link]

  • Frontiers in Pharmacology. (2022). COVID-19 Therapies: Protease Inhibitions and Novel Degrader Strategies. Frontiers in Pharmacology. [Link]

  • Frontiers in Microbiology. (2022). Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development. Frontiers in Microbiology. [Link]

  • bioRxiv. (2021). Discovery of a Novel Inhibitor of Coronavirus 3CL Protease for the Potential Treatment of COVID-19. bioRxiv. [Link]

  • YouTube. (2021, June 17). Science Will Win: Protease Inhibitors. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Appendix A. Viral Isolation Protocol (for Cell Culture). Retrieved from [Link]

  • Noonan, C. A., & Hunter, W. K. (1983). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 116(2), 169-176. [Link]

  • Isca Biochemicals. (n.d.). TLCK | 4272-74-6. Retrieved from [Link]

  • Brain Research. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. Brain Research, 1030(1), 81-93. [Link]

  • Hughes, J. H., & Grooms, D. L. (2015). Traditional and Modern Cell Culture in Virus Diagnosis. Veterinary Microbiology, 177(3-4), 215-221. [Link]

  • Uoselis, L. (2023). Generation of stable cell lines using viral infection. protocols.io. [Link]

  • Science Translational Medicine. (2020). 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV-infected mice. Science Translational Medicine, 12(557), eabc5332. [Link]

  • Ciccolini, F., et al. (1995). The serine protease inhibitors, TLCK and TPCK, react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. Oncogene, 10(6), 1241-1246. [Link]

  • ResearchGate. (2020). Currently i am culturing Influenza A in MDCK cell line and i wanted to ask is it possible to obtain high titre of virus without adding TPCK trypsin?. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2017). Clinical Applications of Quantitative Real-Time PCR in Virology. Clinical Microbiology Reviews, 30(1), 123-149. [Link]

  • The Journal of Biological Chemistry. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 24134-24139. [Link]

Sources

Western blot protocol after treatment with p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Understanding the Impact of TLCK on Cellular Systems

p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, commonly known as Nα-Tosyl-L-lysine chloromethyl ketone (TLCK), is a widely utilized biochemical tool for the study of cellular signaling pathways. Initially characterized as an irreversible inhibitor of trypsin and trypsin-like serine proteases, its mechanism of action involves the alkylation of a critical histidine residue within the enzyme's active site.[1][2][3] However, the scientific community has since established that TLCK's effects are more pleiotropic, extending to the inhibition of various caspases and the modulation of critical signaling cascades, most notably the NF-κB pathway.[4][5]

These multifaceted activities make TLCK a potent modulator of cellular processes ranging from apoptosis to inflammation and cell growth.[6][7][8] Consequently, Western blotting serves as an indispensable technique to dissect the molecular consequences of TLCK treatment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret Western blot experiments in the context of TLCK application. We will delve into the mechanistic rationale behind protocol choices, ensuring a robust and reproducible workflow.

II. The Mechanistic Basis: How TLCK Influences Western Blot Outcomes

Before embarking on the practical aspects of the protocol, it is crucial to understand the expected molecular changes induced by TLCK. This foresight informs the experimental design, including the selection of protein targets, appropriate controls, and interpretation of the resulting data.

TLCK is known to primarily interfere with:

  • Serine Protease Activity: As an irreversible inhibitor, TLCK will covalently bind to and inactivate trypsin-like serine proteases.[9] Western blot analysis can be employed to assess the processing of substrates of these proteases.

  • NF-κB Signaling: TLCK is a well-documented inhibitor of the NF-κB signaling pathway.[5] It can prevent the degradation of the inhibitory subunit IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing its translocation to the nucleus.[5] This makes proteins within the NF-κB cascade, such as IκBα, p65 (RelA), and their phosphorylated forms, key targets for Western blot analysis.

  • Apoptosis: TLCK has a complex, context-dependent role in apoptosis. It can inhibit the processing and activation of certain caspases, such as caspase-3, -6, and -7.[1][8] Therefore, assessing the cleavage of caspases and their substrates (e.g., PARP) is a common application.

The following diagram illustrates the primary inhibitory action of TLCK on the canonical NF-κB pathway, a frequent subject of investigation.

Figure 1. TLCK Inhibition of the Canonical NF-κB Pathway.

III. Experimental Design: Controls and Considerations

A well-designed experiment is the cornerstone of trustworthy results. When using TLCK, the following considerations are paramount:

Experimental Parameter Rationale and Recommendation
Dose-Response TLCK's effects can be concentration-dependent.[6] Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to identify the optimal concentration for the desired effect in your specific cell type.
Time-Course The inhibition of signaling pathways is a dynamic process. A time-course experiment (e.g., 0, 30, 60, 120 minutes post-treatment) is essential to capture the peak of inhibition or downstream consequences.
Vehicle Control TLCK is often dissolved in solvents like DMSO or ethanol.[10] An equivalent volume of the solvent (vehicle) must be added to control cells to account for any solvent-induced effects.
Positive Control To validate that the pathway of interest is active and responsive, include a positive control. For example, when studying NF-κB, treat cells with a known activator like TNF-α or LPS.[5]
Loading Control To ensure equal protein loading across lanes, always probe for a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) whose expression is not expected to change with TLCK treatment.

IV. Detailed Protocol: From Cell Culture to Western Blot Analysis

This protocol provides a step-by-step guide for performing a Western blot on cells treated with TLCK.

A. Cell Culture and TLCK Treatment

The initial phase involves culturing and treating your cells. This workflow is critical for obtaining meaningful results.

Cell_Treatment_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate Incubate (e.g., 24h) Allow cells to adhere and grow Seed_Cells->Incubate Treat_Cells Treat Cells with TLCK and/or Stimulus (Include Vehicle and other controls) Incubate->Treat_Cells Prepare_TLCK Prepare TLCK Stock Solution (e.g., in DMSO) Prepare_TLCK->Treat_Cells Incubate_Treatment Incubate for Designated Time Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells for Lysis Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Figure 2. Workflow for Cell Culture and TLCK Treatment.
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • TLCK Preparation: Prepare a stock solution of TLCK (e.g., 50 mM in DMSO). Store at -20°C. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration.

  • Treatment:

    • For adherent cells, remove the old medium and replace it with the TLCK-containing medium.

    • For suspension cells, add the concentrated TLCK solution directly to the culture flask to achieve the final concentration.

    • Include all necessary controls as outlined in Section III.

  • Incubation: Incubate the cells for the predetermined duration at 37°C in a CO2 incubator.

  • Harvesting:

    • Adherent Cells: Place the culture dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.[11]

    • Suspension Cells: Transfer the cell suspension to a conical tube. Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.[12]

B. Sample Preparation: Cell Lysis and Protein Quantification

Proper sample preparation is critical for preserving protein integrity.[13]

  • Lysis Buffer Preparation: Prepare an appropriate lysis buffer. A common choice is RIPA buffer, which is effective for whole-cell lysates. It is imperative to supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation and dephosphorylation.

  • Cell Lysis:

    • For adherent cells, add ice-cold lysis buffer directly to the plate (e.g., 1 mL for a 10 cm dish).[14] Use a cell scraper to collect the lysate into a pre-chilled microcentrifuge tube.[11]

    • For suspension cells, add ice-cold lysis buffer to the cell pellet and resuspend by pipetting.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] To reduce viscosity from DNA, sonicate the lysate briefly on ice.[15] Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal loading of protein for each sample.

C. SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Based on the protein concentration, take an equal amount of protein from each sample (typically 20-50 µg). Add an appropriate volume of Laemmli sample buffer (e.g., 4x or 6x) containing a reducing agent like β-mercaptoethanol or DTT.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. The percentage of the gel should be chosen based on the molecular weight of the target protein(s).[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17] This can be done using a wet or semi-dry transfer system. Ensure a tight "sandwich" of the gel and membrane to avoid air bubbles, which can impede transfer.[16]

D. Immunoblotting and Detection
  • Blocking: After transfer, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The dilution factor should be optimized for each antibody.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

V. Data Analysis and Interpretation

When analyzing your Western blot results, compare the band intensities of your target protein(s) across the different treatment conditions. Normalize these intensities to the corresponding loading control bands to correct for any loading inaccuracies.

For example, in a study of NF-κB activation, you would expect to see:

  • Decreased IκBα degradation: In cells treated with an activator (e.g., TNF-α) plus TLCK, the IκBα band should be more intense compared to cells treated with the activator alone.

  • Unchanged total p65 levels: The total amount of the p65 subunit should remain relatively constant across all conditions.

  • Decreased phosphorylation of p65: If your antibody is specific to a phosphorylated form of p65, you would expect to see a weaker signal in the TLCK-treated samples.

VI. Conclusion

The successful application of Western blotting to study the effects of TLCK treatment hinges on a thorough understanding of the inhibitor's mechanism of action and a meticulously executed protocol. By implementing the appropriate controls, optimizing treatment conditions, and adhering to best practices in sample preparation and immunoblotting, researchers can generate reliable and insightful data. This guide provides a robust foundation for investigating the diverse cellular processes modulated by this versatile biochemical tool.

References

  • Frydrych, I., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-56. Available at: [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-43. Available at: [Link]

  • Miyamoto, S., & Verma, I. M. (1995). REL/NF-kappa B/I kappa B story. Advances in Cancer Research, 66, 255-36.
  • Kunitz, M. (1947). Crystalline soybean trypsin inhibitor. II. General properties. The Journal of General Physiology, 30(4), 291-310. (Classic reference on trypsin inhibition, relevant to TLCK's primary target class).
  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Life Sciences, 71(22), 4437-49. Available at: [Link]

  • Simon, H. U., et al. (2000). T-cell-receptor-independent activation of lymphocytes by the serine protease inhibitor N-tosyl-L-lysyl-chloromethylketone. Cell Death and Differentiation, 7(6), 559-67. (Illustrates broader effects of TLCK on immune cells).
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-750. Available at: [Link]

  • Henkel, T., et al. (1993). The transcription factor NF-kappa B is activated by posttranslational modification. Nature, 365(6442), 182-5.
  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Available at: [Link]

  • protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Available at: [Link]

  • Kurien, B. T., & Scofield, R. H. (2010). Western blotting: sample preparation to detection. Methods in Molecular Biology, 536, 93-105. Available at: [Link]

  • Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344-62. (Review of NF-κB signaling).
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]

  • Castro, M. J., & Luque, I. (1995). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. Biochemical Education, 23(2), 99-102. Available at: [Link]

  • Karin, M., & Ben-Neriah, Y. (2000). Phosphorylation meets ubiquitination: the control of NF-[kappa]B activity. Annual Review of Immunology, 18, 621-63. (Details on IKK function).
  • Powers, J. C. (1977). Haloketone inhibitors of proteolytic enzymes. Methods in Enzymology, 46, 197-208. (General reference on the class of inhibitors TLCK belongs to).
  • YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. Available at: [Link]

  • Stefanis, L., et al. (1997). N-methyl-D-aspartate receptor-mediated entry of Ca2+ and Zn2+ induces death of cultured rat forebrain neurons. The Journal of Neuroscience, 17(23), 8962-71. (Example of TLCK's effects in neuronal cells).

Sources

Application Notes & Protocols: Leveraging Tosyl-L-lysine Chloromethyl Ketone (TLCK) for High-Resolution Crystallographic Studies of Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Irreversible Inhibition in Structural Biology

In the pursuit of understanding enzyme mechanisms and developing potent inhibitors, the ability to capture a snapshot of the enzyme-inhibitor complex at atomic resolution is invaluable. X-ray crystallography remains a cornerstone technique for this purpose, providing detailed three-dimensional structures that can guide structure-based drug design.[1][2] However, a significant challenge lies in obtaining stable and well-ordered crystals of protein-ligand complexes, especially when dealing with transient or weak interactions.

This is where irreversible inhibitors, such as Tosyl-L-lysine chloromethyl ketone (TLCK), offer a distinct advantage. TLCK is a classic active site-directed agent designed to specifically target and covalently modify trypsin-like serine proteases.[3][4] By forming a stable, covalent bond with a key active site residue, TLCK effectively "traps" the enzyme in an inhibited state, creating a homogenous and stable population of the enzyme-inhibitor complex. This homogeneity is a critical factor in surmounting the kinetic and thermodynamic barriers to successful crystallization, often leading to high-quality crystals that diffract to high resolution.

This guide provides an in-depth exploration of the theoretical underpinnings and practical applications of TLCK in enzyme crystallography. We will delve into the mechanism of action, provide detailed, field-proven protocols for co-crystallization and crystal soaking, and discuss critical parameters for experimental success.

The Chemistry of Irreversible Inhibition: The TLCK Mechanism

TLCK is an analog of the amino acid lysine, featuring a tosyl group for specificity and a reactive chloromethyl ketone moiety.[5] Its inhibitory action is a two-step process that leverages the catalytic machinery of the target enzyme.

  • Substrate-like Recognition and Binding: The lysine-like side chain of TLCK directs the inhibitor to the S1 pocket of trypsin-like serine proteases, which have a preference for cleaving peptide bonds after basic residues like lysine and arginine. This initial, non-covalent binding event positions the reactive chloromethyl ketone group in close proximity to the catalytic triad (typically composed of serine, histidine, and aspartate).

  • Covalent Modification of the Active Site Histidine: The nucleophilic imidazole ring of the active site histidine residue attacks the carbon of the chloromethyl group in an SN2 reaction.[6] This results in the alkylation of the histidine and the displacement of the chloride ion, forming a stable, covalent bond between the enzyme and the inhibitor.[6][7] This irreversible modification effectively inactivates the enzyme.

It is this covalent linkage that transforms a dynamic interaction into a static one, which is highly conducive to crystallization.

Diagram: Mechanism of TLCK Inhibition

TLCK_Mechanism cluster_Enzyme Enzyme Active Site His Histidine (His) Ser Serine (Ser) TLCK TLCK Complex Non-covalent Enzyme-TLCK Complex TLCK->Complex Covalent_Complex Covalently Modified Enzyme (Inactive) Complex->Covalent_Complex

Caption: Covalent modification of a serine protease by TLCK.

Pre-Crystallization Considerations: Ensuring Success Before You Screen

The quality of your starting materials will directly impact the outcome of your crystallization experiments. Before attempting to crystallize your enzyme-TLCK complex, it is imperative to verify the formation of the covalent adduct and ensure the homogeneity of the sample.

Biochemical Validation of Irreversible Inhibition

Before investing significant amounts of protein in crystallization trials, it is crucial to confirm that TLCK is indeed inhibiting your target enzyme as expected.

  • Enzyme Activity Assays: Perform a standard activity assay for your protease in the presence and absence of TLCK. A time-dependent decrease in enzyme activity upon incubation with TLCK is indicative of irreversible inhibition.

  • Determining Optimal Incubation Conditions: Titrate both the concentration of TLCK and the incubation time to find the conditions that result in complete or near-complete inhibition. This data will be invaluable for designing your crystallization experiments. A typical starting point is a 10-fold molar excess of TLCK over the enzyme, with incubation on ice for 1-2 hours.

Biophysical Characterization of the Complex

To ensure that the protein is in a suitable state for crystallization after covalent modification, a biophysical quality control check is highly recommended.

  • Mass Spectrometry: Intact protein mass spectrometry is a powerful tool to confirm the covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the bound TLCK molecule (minus the displaced chlorine atom) provides direct evidence of adduct formation.

  • Dynamic Light Scattering (DLS): DLS can be used to assess the monodispersity of the protein-TLCK complex. A homogenous, monodisperse sample is much more likely to crystallize than one that is aggregated.[8]

Experimental Protocols: Co-crystallization vs. Crystal Soaking

There are two primary strategies for obtaining crystals of an enzyme-TLCK complex: co-crystallization and crystal soaking. The choice between these methods will depend on whether you have pre-existing crystals of your apo-enzyme and the stability of those crystals.

Protocol 1: Co-crystallization of the Enzyme-TLCK Complex

In this approach, the covalent complex is formed in solution prior to setting up crystallization trials. This is often the preferred method as it ensures that virtually all protein molecules in the drop have been modified, promoting the formation of a well-ordered crystal lattice.

Step-by-Step Methodology:

  • Protein Preparation: Purify the target enzyme to >95% homogeneity as assessed by SDS-PAGE. Buffer exchange the protein into a buffer of neutral to slightly alkaline pH (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) that is compatible with both the protein's stability and TLCK's reactivity.

  • TLCK Stock Solution Preparation: Prepare a fresh 100 mM stock solution of TLCK hydrochloride in a suitable solvent. While TLCK is soluble in aqueous buffers, preparing a concentrated stock in DMSO is often more practical.[5] Note that aqueous solutions of TLCK are not stable and should be used the same day.[5]

  • Formation of the Covalent Complex:

    • Dilute the protein to a concentration suitable for crystallization (typically 5-15 mg/mL).

    • Add the TLCK stock solution to the protein solution to achieve a 5- to 20-fold molar excess of TLCK over the protein.

    • Incubate the mixture on ice for at least 2 hours, or overnight at 4°C, to ensure complete covalent modification.

  • Removal of Excess TLCK (Optional but Recommended): While not always necessary, removing the unreacted TLCK can sometimes improve crystallization outcomes. This can be achieved by a quick buffer exchange using a desalting column.

  • Crystallization Screening: Use the prepared enzyme-TLCK complex to set up crystallization screens (e.g., using vapor diffusion in sitting or hanging drop formats). Screen a wide range of commercially available or in-house crystallization conditions.

Diagram: Co-crystallization Workflow

CoCrystallization_Workflow A Purified Enzyme C Incubate Enzyme + TLCK (e.g., 2h on ice) A->C B Prepare TLCK Stock Solution B->C D Verify Complex Formation (Mass Spec, DLS) C->D E Set up Crystallization Screening Plates D->E F Incubate Plates & Monitor for Crystal Growth E->F G Harvest & Cryo-cool Crystals F->G H X-ray Diffraction Data Collection G->H

Caption: Workflow for co-crystallization of an enzyme with TLCK.

Protocol 2: Soaking of Apo-Enzyme Crystals with TLCK

If you have already successfully crystallized the apo-enzyme, soaking these crystals in a solution containing TLCK can be a rapid and material-sparing method to obtain the complex structure.[9][10] The success of this method depends on the crystal packing; the active site must be accessible to the solvent channels within the crystal.[11]

Step-by-Step Methodology:

  • Apo-Crystal Preparation: Grow high-quality crystals of the apo-enzyme using your established crystallization conditions.

  • Soaking Solution Preparation: Prepare a "soaking solution" that consists of the mother liquor from your crystallization condition (to maintain crystal stability) supplemented with TLCK. The concentration of TLCK should be relatively high to ensure a sufficient driving force for diffusion into the crystal, typically in the range of 1-10 mM.

  • Crystal Soaking:

    • Carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution using a cryo-loop.[9]

    • Incubate the crystal in the soaking solution for a defined period. Soaking times can vary widely, from minutes to hours.[9] It is advisable to test a range of soaking times (e.g., 30 minutes, 2 hours, 6 hours) to find the optimal condition that allows for complete binding without degrading crystal quality.

  • Cryo-protection and Harvesting:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically the mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

    • Immediately loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the frozen crystal.

Optimization and Troubleshooting

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions when using TLCK in crystallographic studies.

Problem Potential Cause Recommended Solution
No crystals form with the TLCK complex. The protein-TLCK complex may have different solubility properties than the apo-enzyme.Perform a new, broad crystallization screen with the complex. Do not assume the original apo-conditions will work.
TLCK may be unstable at the pH of the crystallization condition.TLCK is more stable at a lower pH.[4] If possible, try screening in conditions with a pH closer to 6.0-7.0.
Crystals crack or dissolve during soaking. The soaking solution is not osmotically balanced with the crystal's internal environment.Ensure the soaking solution is made from the same mother liquor as the crystal growth condition.
The concentration of DMSO (from the TLCK stock) is too high.Minimize the volume of TLCK stock added. If necessary, prepare a lower concentration stock in a solvent more compatible with your crystals.
Low occupancy of TLCK in the final structure. Incomplete covalent modification before co-crystallization.Increase the molar excess of TLCK and/or the incubation time. Verify complete modification by mass spectrometry.
Insufficient soaking time or TLCK concentration.Increase the soaking time or the concentration of TLCK in the soaking solution.[11]
The active site is not accessible in the crystal lattice for soaking experiments.If soaking fails repeatedly, co-crystallization is the necessary alternative.

Conclusion: A Powerful Tool for Structural Enzymology

Tosyl-L-lysine chloromethyl ketone is more than just a classic protease inhibitor; it is a powerful chemical tool for structural biologists. By creating a stable, covalent enzyme-inhibitor complex, TLCK facilitates the growth of high-quality crystals, enabling the detailed structural analysis of enzyme active sites. The protocols and insights provided in this guide are designed to empower researchers to successfully employ TLCK in their crystallographic studies, ultimately accelerating the pace of discovery in enzymology and structure-based drug design.

References

  • Pasternack, M. S., & Eisen, H. N. (1985). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology, 135(1), 679-685. [Link]

  • Timofeev, V. I., et al. (2022). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Wikipedia. (2023). Tosyl phenylalanyl chloromethyl ketone. [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Life Sciences, 71(23), 4675-4687. [Link]

  • Noonan, K. D., & Burger, M. M. (1973). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 82(2), 231-239. [Link]

  • Villasenor, A., et al. (2017). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Topics in Medicinal Chemistry, 17(19), 2166-2178. [Link]

  • Kumar, S., & Nanda, A. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(12), 2967-2979. [Link]

  • Gitter, D., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 15(1), 389. [Link]

  • Wlodawer, A., et al. (2023). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Letters, 597(1), 3-21. [Link]

  • Wlodawer, A., et al. (2023). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. ResearchGate. [Link]

  • Husain, S. S., & Lowe, G. (1968). Evidence for histidine in the active sites of ficin and stem-bromelain. The Biochemical Journal, 108(5), 861-866. [Link]

  • Wlodawer, A. (2013). Protein Crystallography: Achievements and Challenges. Archives of Biochemistry and Biophysics, 532(2), 71-72. [Link]

  • University of Vermont. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. [Link]

  • Ray, S. (2023). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

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Troubleshooting & Optimization

Improving the solubility of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, more commonly known as Tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this irreversible serine protease inhibitor.

Understanding the Molecule: Why is TLCK Solubility a Challenge?

TLCK is a complex molecule with distinct regions that influence its behavior in aqueous solutions.[1] Its structure includes a bulky, hydrophobic p-toluenesulfonyl (tosyl) group and a seven-carbon heptanone backbone. These features inherently limit its water solubility. However, the molecule also possesses a primary amino group on the lysine-like side chain. This group is ionizable and provides a critical handle for manipulating solubility. The compound is typically supplied as a hydrochloride salt to improve its initial wettability and dissolution.[1]

Understanding this balance between hydrophobic and hydrophilic/ionizable moieties is the key to successfully preparing stable, usable solutions for your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: My TLCK is not dissolving in my standard phosphate buffer (pH 7.4). What's going wrong?

This is the most common issue researchers encounter. The insolubility at neutral or alkaline pH is expected due to the chemical nature of TLCK.

Causality: The primary amino group on the TLCK side chain has a pKa (acid dissociation constant) typical of a primary amine. At a physiological pH of 7.4, a significant portion of these amino groups will be in their neutral, uncharged form (-NH2). This neutral form dramatically reduces the molecule's affinity for water, leading to poor solubility. Furthermore, the chloromethyl ketone functional group is more reactive and less stable at higher pH values, which can lead to degradation over time, further complicating dissolution.

Solution: The most effective strategy is to lower the pH of your buffer. By preparing your stock solution in an acidic buffer (pH ≤ 6.0), you ensure the primary amino group is fully protonated (-NH3+). This positive charge significantly enhances the molecule's interaction with water, leading to a marked increase in solubility.

Q2: What is the recommended procedure for preparing an aqueous stock solution of TLCK?

Direct dissolution in an aqueous buffer is possible if the correct conditions are met. This method avoids the use of organic solvents, which may be undesirable in certain biological assays.

Core Principle: Leverage the pH-dependent solubility of the amino group.

Protocol 1: Direct Aqueous Dissolution via pH Adjustment
  • Buffer Selection: Choose a buffer system effective in the pH range of 4.0-6.0, such as an acetate or citrate buffer. Avoid phosphate buffers initially, as their pKa values are not ideal for this range and can sometimes salt out compounds.

  • Initial Slurry: Weigh the desired amount of TLCK hydrochloride powder and add it to your chosen acidic buffer. It will likely form a slurry or partial suspension.

  • pH Adjustment: While stirring, slowly add dilute HCl (e.g., 0.1 M) dropwise to the solution. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH drops below 6.0, you should observe the solid material dissolving. Continue to stir until the solution is clear. Aim for a final pH between 4.5 and 5.5 for optimal solubility and stability.

  • Final Dilution: Once fully dissolved, this acidic stock can be diluted into your final, neutral pH experimental buffer immediately before use. The key is that the final concentration in the neutral buffer is low enough to remain soluble.

Q3: I need to prepare a high-concentration stock solution. Is it better to use an organic solvent?

Yes, for high-concentration stocks (e.g., >10 mM), using an organic solvent is a more reliable method.

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solubilizing molecules with large hydrophobic regions, like the tosyl group in TLCK. They do not rely on the ionization state of the molecule.

Solubility in Common Organic Solvents
SolventApproximate SolubilitySource
Water (acidic, pH < 6)≥ 50 mg/mL (approx. 135 mM)[2]
DMSO≥ 100 mg/mL (approx. 270 mM)[3]
Methanol50 mg/mL (approx. 135 mM)
Dimethylformamide (DMF)~20 mg/mL (approx. 54 mM)[4]

Note: These values are approximate and can vary between suppliers and batches.

Protocol 2: High-Concentration Organic Stock Preparation
  • Solvent Choice: DMSO is highly recommended due to its excellent solvating power and general compatibility with cell-based assays at low final concentrations (<0.5%).[3][4]

  • Dissolution: Weigh the TLCK hydrochloride powder in a suitable vial. Add the required volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex or gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the solution is completely clear before storage.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2][3]

  • Application: When needed, thaw an aliquot and dilute it to the final working concentration in your experimental medium. Ensure the final DMSO concentration is below the tolerance level for your specific assay.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock, is suddenly exposed to a poor solvent (the aqueous buffer) before it can adequately disperse.

Troubleshooting Workflow

G start Precipitation upon dilution? q1 Is final concentration too high? start->q1 a1 Lower the final concentration. Determine max aqueous solubility. q1->a1 Yes q2 Is dilution performed correctly? q1->q2 No a1->q2 a2 Improve dilution technique: 1. Vortex buffer while adding stock. 2. Add stock dropwise to buffer, not vice-versa. 3. Briefly sonicate if needed. q2->a2 No q3 Is the buffer formulation the issue? q2->q3 Yes a2->q3 a3 Consider advanced formulation: - Use co-solvents (PEG, ethanol). - Employ cyclodextrins. q3->a3 Yes end Clear, stable solution achieved q3->end No, re-evaluate a3->end

Caption: Troubleshooting workflow for compound precipitation.

Q5: Can advanced formulation strategies like cyclodextrins improve TLCK solubility?

Yes, cyclodextrins are powerful tools for enhancing the solubility of poorly soluble compounds.[5][6][][8][9]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[6][9] The hydrophobic tosyl group of TLCK can become encapsulated within the cyclodextrin's cavity, forming an "inclusion complex." This complex effectively masks the hydrophobic portion of the drug from the aqueous environment, while the hydrophilic outer surface of the cyclodextrin confers water solubility to the entire complex.[6][]

Which Cyclodextrin to Use? Modified β-cyclodextrins are generally preferred in pharmaceutical research due to their higher solubility and lower toxicity compared to the parent β-cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used and very effective.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often providing even greater solubility enhancement. A protocol using SBE-β-CD has been shown to yield clear solutions.[3]

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Poorly Soluble TLCK in Water cluster_1 Inclusion Complex Formation cluster_2 Solubilized Complex TLCK TLCK Tosyl Hydrophobic Tosyl Group TLCK->Tosyl repels water Amine Ionizable Amino Group TLCK->Amine attracts water (if charged) CD_cavity Hydrophobic Cavity Tosyl->CD_cavity Encapsulation CD Cyclodextrin CD->CD_cavity CD_exterior Hydrophilic Exterior CD->CD_exterior Complex TLCK-CD Complex CD_exterior->Complex Results in TLCK_in TLCK (Tosyl group inside) Complex->TLCK_in encapsulated

Caption: How cyclodextrins encapsulate hydrophobic moieties.

Protocol 3: Solubility Enhancement with SBE-β-CD

This protocol is adapted from established methods for solubilizing hydrophobic APIs.[3]

  • Prepare the Vehicle: Create a 20% (w/v) solution of SBE-β-CD in your desired buffer (e.g., saline or PBS). To do this, dissolve 2g of SBE-β-CD powder in a final volume of 10 mL of buffer. Stir until completely clear.

  • Prepare a DMSO Stock: Make a concentrated stock of TLCK in DMSO (e.g., 25 mg/mL).

  • Create the Formulation: Add the DMSO stock solution to the SBE-β-CD vehicle. A common ratio is 1 part DMSO stock to 9 parts cyclodextrin vehicle (e.g., 100 µL of stock into 900 µL of vehicle).

  • Mix Thoroughly: Vortex the final mixture to ensure the formation of the inclusion complex. The resulting solution should be clear and significantly more resistant to precipitation upon further dilution.

References
  • Jadhav, N., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Allen, L.V. (2025). pH Adjusting Database. CompoundingToday.com. Available at: [Link]

  • Kumar, S. & Singh, S. (2017). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. PubChem Compound Summary. Available at: [Link]

  • Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Sugihara, H., et al. (2018). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available at: [Link]

  • Ferreira, M.M.C., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Article. Available at: [Link]

  • Stoyanov, A., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics. Available at: [Link]

  • Sravani, B., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Kadu, P.J., et al. (2011). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Marzouqi, A.H., et al. (2008). Effect of Buffer Species on the Inclusion Complexation of Acidic Drug Celecoxib with Cyclodextrin in Solution. ResearchGate. Available at: [Link]

  • Strickley, R.G. (2004). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Outsourcing. Available at: [Link]

  • National Center for Biotechnology Information. 3-Amino-1-chloroheptan-2-one. PubChem Compound Summary. Available at: [Link]

  • Loftsson, T. & Duchene, D. (2007). Cyclodextrin solubility enhancement and application in local drug delivery. ResearchGate. Available at: [Link]

  • Zarmpi, P., et al. (2020). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. 3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one. PubChem Compound Summary. Available at: [Link]

  • Schade, D., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Avdeef, A., et al. (2000). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Savjani, K.T., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • V-Biognostics. (n.d.). TLCK, HCl. Certificate of Analysis. Available at: [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • National Center for Biotechnology Information. 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)-. PubChem Compound Summary. Available at: [Link]

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Technical Support Center: Navigating the Off-Target Landscape of TLCK in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers encountering challenges with Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) in their cellular experiments. TLCK is a widely utilized serine protease inhibitor, valued for its ability to irreversibly inhibit trypsin-like enzymes. However, its reactive nature can lead to a range of off-target effects, complicating data interpretation. This guide is designed to provide you with the technical insights and practical troubleshooting strategies needed to identify, validate, and mitigate these unintended consequences, ensuring the scientific rigor of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TLCK?

A1: TLCK is an irreversible inhibitor of trypsin-like serine proteases. Its structure mimics the amino acid lysine, allowing it to bind to the active site of these proteases. The chloromethyl ketone group then covalently modifies a critical histidine residue in the enzyme's active site, leading to permanent inactivation.

Q2: I'm observing unexpected cell death in my experiments after TLCK treatment. Is this a known phenomenon?

A2: Yes, this is a frequently reported observation. While intended to inhibit specific proteases, TLCK can induce apoptosis and other forms of cell death through various off-target mechanisms. This guide will delve deeper into how to dissect and understand this cytotoxicity.

Q3: At what concentration do off-target effects of TLCK typically become a concern?

A3: The concentration at which off-target effects manifest is highly cell-type and context-dependent. However, studies have shown that TLCK can be toxic to transformed cells at concentrations as low as 25 µg/ml[1]. Half-maximal inhibition of cytotoxic T lymphocyte (CTL) activity, an off-target effect, has been observed at 30 µM[2]. It is crucial to perform a dose-response curve for your specific cellular model to determine the optimal concentration that inhibits your target of interest while minimizing off-target effects.

Q4: Are there more specific alternatives to TLCK?

A4: Absolutely. The choice of an alternative depends on the specific protease you are targeting. This guide provides a comparative overview of alternatives like AEBSF and Leupeptin in a dedicated section to help you make an informed decision.

Troubleshooting Guide: Is It Your Target or an Off-Target Effect?

Unexpected results following TLCK treatment can be frustrating. This section provides a structured approach to troubleshooting, helping you to discern between the intended on-target effects and confounding off-target activities.

Initial Observation: Unexpected Cellular Phenotype

You've treated your cells with TLCK to inhibit a specific trypsin-like serine protease, but you observe a phenotype that is either more pronounced than expected or entirely unanticipated (e.g., widespread cell death, changes in morphology, or altered signaling pathways).

Workflow for Investigating Off-Target Effects

This workflow will guide you through a series of validation experiments to determine the nature of the observed effects.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Investigating Apoptosis cluster_2 Phase 3: Investigating Other Pathways cluster_3 Phase 4: Conclusion & Mitigation Start Unexpected Phenotype Observed with TLCK Treatment Dose_Response Step 1: Perform Dose-Response and Time-Course Analysis (Cell Viability - MTT Assay) Start->Dose_Response Characterize Cytotoxicity Caspase_Activity Step 2: Measure Caspase Activity (Fluorometric Assay) Dose_Response->Caspase_Activity Is cell death apoptotic? PARP_Cleavage Step 3: Assess PARP Cleavage (Western Blot) Caspase_Activity->PARP_Cleavage Autophagy_Analysis Step 4: Analyze Autophagy Markers (LC3 Western Blot) PARP_Cleavage->Autophagy_Analysis Are other pathways involved? NFkB_Analysis Step 5: Examine NF-κB Pathway (p65 Nuclear Translocation) Autophagy_Analysis->NFkB_Analysis Conclusion Conclusion: - On-target vs. Off-target - Refine experimental conditions NFkB_Analysis->Conclusion Alternatives Step 6: Consider & Validate Alternative Inhibitors Conclusion->Alternatives If off-target effects are significant

Caption: Troubleshooting workflow for TLCK off-target effects.

In-Depth Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Step 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • TLCK Treatment: Prepare a serial dilution of TLCK in your cell culture medium. Remove the old medium from the wells and add the TLCK-containing medium. Include a vehicle-only control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Step 2: Caspase-3 Activity Assay (Fluorometric)

Principle: A key event in apoptosis is the activation of executioner caspases, such as caspase-3. This assay uses a synthetic peptide substrate (e.g., DEVD-AFC) that, when cleaved by active caspase-3, releases a fluorescent compound (AFC), which can be quantified.

Protocol:

  • Cell Lysis: After treating your cells with TLCK for the desired time, harvest and lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of your cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add your cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm[3][4].

  • Data Analysis: Compare the fluorescence intensity of TLCK-treated samples to the untreated or vehicle-treated controls to determine the fold-increase in caspase-3 activity.

Step 3: Western Blot for PARP Cleavage

Principle: Poly (ADP-ribose) polymerase (PARP) is a well-known substrate for activated caspase-3. During apoptosis, PARP is cleaved from its full-length form (~116 kDa) into an 89 kDa fragment. Detecting this cleavage product by western blot is a hallmark of apoptosis.

Protocol:

  • Sample Preparation: Prepare cell lysates from TLCK-treated and control cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length and cleaved forms.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Compare the intensity of the cleaved PARP band (89 kDa) to the full-length PARP band (116 kDa) across different treatment conditions. An increase in the cleaved form indicates apoptosis.

Step 4: Western Blot for LC3-I/II Conversion (Autophagy)

Principle: Autophagy is a cellular degradation process. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is a marker of autophagy induction. To distinguish between increased autophagosome formation and decreased degradation, it is crucial to assess autophagic flux by using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in parallel[5].

Protocol:

  • Cell Treatment: Treat cells with TLCK in the presence and absence of a lysosomal inhibitor for the final few hours of the experiment.

  • Sample Preparation and Western Blotting: Follow the western blot protocol as described for PARP cleavage, but use a primary antibody specific for LC3.

  • Analysis: A significant increase in LC3-II levels in the presence of both TLCK and a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux.

Understanding the Off-Target Pathways

TLCK's Impact on Apoptosis and NF-κB Signaling

TLCK_Off_Target_Pathways cluster_TLCK TLCK cluster_Target On-Target Effect cluster_Off_Target Off-Target Effects TLCK TLCK Serine_Protease Trypsin-like Serine Protease TLCK->Serine_Protease Inhibits (intended) Caspases Caspases (Cysteine Proteases) e.g., Caspase-3, -7, -6 TLCK->Caspases Inhibits IKK IκB Kinase (IKK) TLCK->IKK Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes I_kappa_B IκB IKK->I_kappa_B Phosphorylates & promotes degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Sequesters in cytoplasm Nucleus Nucleus NF_kappa_B->Nucleus Translocates to nucleus Gene_Transcription Pro-inflammatory & Anti-apoptotic Gene Transcription Nucleus->Gene_Transcription Activates

Caption: On-target vs. off-target effects of TLCK.

TLCK's off-target effects are multifaceted. It has been shown to be a potent inhibitor of activated caspases, which are cysteine proteases central to the execution of apoptosis[1]. This can be confounding, as TLCK might appear to be anti-apoptotic by inhibiting caspases, while other mechanisms it triggers could be pro-apoptotic.

Furthermore, TLCK can inhibit the activation of the transcription factor NF-κB[6]. In the canonical pathway, the IκB kinase (IKK) phosphorylates the inhibitor of κB (IκB), leading to its degradation and the release of NF-κB to translocate to the nucleus and activate gene transcription[7]. By inhibiting IKK, TLCK can prevent NF-κB activation, which can have widespread effects on cell survival and inflammation.

Alternatives to TLCK

When off-target effects are a significant concern, consider these alternatives for inhibiting trypsin-like serine proteases.

InhibitorTarget Protease(s)MechanismAdvantagesDisadvantages
TLCK Trypsin-like serine proteasesIrreversiblePotent and well-characterizedKnown off-target effects on caspases and other cellular pathways
AEBSF Serine proteases (trypsin, chymotrypsin, plasmin, thrombin)IrreversibleMore stable in aqueous solutions and less toxic than PMSF[8][9][10]Can modify off-target residues like tyrosine and lysine at high concentrations[9]
Leupeptin Serine and cysteine proteases (trypsin, plasmin, cathepsin B)ReversibleBroad-spectrum, reversible inhibitionLess specific than TLCK or AEBSF[6][11]
Aprotinin Serine proteasesReversibleHighly specific for certain serine proteasesCan be immunogenic in some applications

Conclusion and Best Practices

The use of chemical inhibitors like TLCK is a powerful tool in cellular research, but it requires a critical and thorough approach to data interpretation. The key to mitigating the risks of off-target effects lies in a multi-faceted validation strategy.

  • Always perform dose-response experiments to identify the lowest effective concentration of TLCK for your intended target.

  • Employ orthogonal approaches to confirm your findings. If possible, use genetic methods like siRNA or CRISPR to validate the role of your target protease.

  • Use appropriate controls , including a vehicle control and, if possible, a structurally related but inactive analog of TLCK.

  • Be aware of the literature on the known off-target effects of the inhibitors you use.

  • Consider more specific alternatives if you suspect that off-target effects are confounding your results.

By following these guidelines and employing the troubleshooting strategies outlined in this guide, you can enhance the reliability and reproducibility of your research when using TLCK and other chemical inhibitors.

References

  • Pasternack, M. S., et al. (1986). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. The Journal of Immunology, 136(11), 4078–4083.
  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved January 26, 2026, from [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143.
  • García-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608–32613.
  • Lee, J. Y., & Kim, Y. M. (2001). Tosylphenylalanine chloromethyl ketone inhibits TNF-alpha mRNA synthesis in the presence of activated NF-kappa B in RAW 264.7 macrophages. Immunology Letters, 77(1), 1–7.
  • Wikipedia. (2023, December 2). AEBSF. Retrieved January 26, 2026, from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved January 26, 2026, from [Link]

  • BioVision. (n.d.). 1007-Caspase-3 Fluorometric Substrate, DEVD-AFC. Retrieved January 26, 2026, from [Link]

  • Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. Retrieved January 26, 2026, from [Link]

  • Sotiropoulou, G., et al. (2009). Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs). Biological Chemistry, 390(8), 683–702.
  • Cohen, G. M. (1997). Caspases: the executioners of apoptosis. Biochemical Journal, 326(Pt 1), 1–16.
  • Li, Y., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mSystems, 6(5), e00781-21.
  • Wikipedia. (2024, January 15). NF-κB. Retrieved January 26, 2026, from [Link]

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542–545.
  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual Review of Biochemistry, 83, 249–273.
  • Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. Retrieved January 26, 2026, from [Link]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.
  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved January 26, 2026, from [Link]

  • Giansanti, P., et al. (2016). Optimized Digestion Protocols for Six Alternatives to Trypsin for Shotgun Proteomics. Journal of Proteome Research, 15(8), 2737–2746.
  • Riedl, S. J., & Salvesen, G. S. (2007). The apoptosome: signalling platform of cell death. Nature Reviews Molecular Cell Biology, 8(5), 405–413.
  • Takara Bio. (n.d.). ApoAlert Caspase Fluorescent Assay Kits User Manual. Retrieved January 26, 2026, from [Link]

  • Szabó, I., et al. (2018). Inhibition properties of free and conjugated leupeptin analogues. FEBS Open Bio, 8(6), 946–956.
  • Gomes, A. V. (2009). WESTERN BLOTTING TIPS AND TROUBLESHOOTING GUIDE.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 26, 2026, from [Link]

  • Pefabloc SC. (n.d.). Hydrolysis kinetic study of AEBSF, a protease inhibitor used during cell culture process of HIV-1 broadly neutralizing antibody CAP256- VRC25.26.
  • Giansanti, P., et al. (2015). Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin. Journal of Proteome Research, 14(11), 4705–4713.
  • Wikipedia. (2024, January 22). Apoptosis. Retrieved January 26, 2026, from [Link]

  • Araki, T., et al. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK)
  • Gottlieb, R. A., & Mentzer, S. J. (2015). Untangling Autophagy Measurements: All Fluxed Up.
  • MP Biomedicals. (n.d.). AEBSF Hydrochloride. Retrieved January 26, 2026, from [Link]

  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.
  • onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube. [Link]

  • Chou, I. N., et al. (1974). Non-selective inhibition of transformed cell growth by a protease inhibitor.

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Technical Support Center: A Guide to the Storage and Handling of TLCK (p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for N-α-p-Tosyl-L-lysine chloromethyl ketone (TLCK). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and efficacy of TLCK in your experiments. Due to its reactive nature, improper storage and handling are common sources of experimental variability. This guide provides in-depth, field-proven insights into preventing degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding TLCK stability.

Q1: What is the optimal storage condition for solid, powdered TLCK?

Solid TLCK is stable for years when stored correctly.[1] The key is to minimize exposure to moisture and heat. For long-term storage (up to 24 months or more), store the powder at -20°C in a tightly sealed container under desiccating conditions.[2]

Q2: I've prepared a stock solution. How should I store it?

The stability of TLCK in solution is significantly lower than in its solid form and is highly dependent on the solvent and temperature.

  • In an appropriate acidic buffer (pH ≤ 6.0): Solutions are most stable at pH 6.0 or lower.[3]

  • In organic solvents (e.g., DMSO, Methanol): Prepare the stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months or -20°C for up to 1 month.[4] It is critical to use anhydrous or newly-opened DMSO, as absorbed water can significantly compromise stability.[4]

Q3: What is the single most critical factor affecting TLCK stability in solution?

pH is the most critical factor. TLCK is very unstable in solutions with a pH above 7.0.[3] The reactive chloromethyl ketone group is susceptible to hydrolysis under neutral or alkaline conditions, rendering the inhibitor inactive. Stock solutions should always be prepared in aqueous buffers with a pH of 6.0 or lower.

Q4: Can I dissolve TLCK directly into my neutral experimental buffer (e.g., PBS at pH 7.4)?

This is strongly discouraged. While TLCK is soluble in PBS (pH 7.2) at approximately 5 mg/mL, it will degrade rapidly.[1] Aqueous solutions at neutral pH should not be stored for more than a day and are best prepared immediately before use by diluting a stable, acidic, or organic stock solution into the final buffer.[1]

Q5: What are the visible signs of TLCK degradation?

Solid TLCK should be a white to off-white crystalline solid.[4][5] Any significant color change (e.g., to yellow or pink) may indicate degradation or impurity.[6] In solution, there are no reliable visual cues. Degradation must be confirmed by functional assays (loss of inhibitory activity) or analytical methods like chromatography.

Section 2: In-Depth Troubleshooting & Protocols

This section provides structured guidance for identifying and resolving common issues encountered during experiments.

Problem: My TLCK-treated samples show no inhibition, or the effect is weaker than expected.

This is the most common issue and almost always points to degraded, inactive TLCK. The underlying cause is the chemical vulnerability of the chloromethyl ketone moiety, which is essential for its function as an irreversible protease inhibitor.[7]

Causality: The chloromethyl ketone group irreversibly alkylates a key histidine residue in the active site of trypsin-like serine proteases.[7][8] If this group is hydrolyzed due to exposure to moisture or high pH, it can no longer form this covalent bond, and the inhibitory activity is lost.

The following diagram outlines a logical workflow to diagnose and solve issues related to TLCK efficacy.

TLCK_Troubleshooting start Reduced or No Inhibitory Effect check_stock Is the stock solution older than recommended? (>1 month at -20°C, >6 months at -80°C) start->check_stock check_prep Was the stock prepared in acidic buffer (pH < 7) or anhydrous solvent? check_stock->check_prep No prepare_fresh Action: Prepare a fresh stock solution following Protocol 2. check_stock->prepare_fresh Yes check_prep->prepare_fresh No verify_purity Action: Verify integrity of solid TLCK using Protocol 1 (TLC). check_prep->verify_purity Yes re_run Re-run Experiment prepare_fresh->re_run verify_purity->re_run

Caption: Troubleshooting workflow for inactive TLCK.

Protocol 1: Rapid Integrity Check of TLCK via Thin-Layer Chromatography (TLC)

TLC is a fast and cost-effective method to qualitatively assess the purity of your TLCK solid or stock solution by comparing it to a new or trusted standard.[5][9] Degradation products will typically have different polarities and thus different retention factors (Rf values).

Materials:

  • Silica gel TLC plate

  • TLC developing chamber

  • Mobile Phase: A non-polar solvent system. A 3:1 mixture of hexane:acetone can be a good starting point.[10]

  • Samples:

    • A: Your current (suspect) TLCK (solid or solution)

    • B: A new, unopened vial of TLCK (or a trusted standard)

    • C: A co-spot of both A and B

  • Visualization: UV lamp (254 nm) and/or an iodine chamber.

Methodology:

  • Prepare Samples: Dissolve a small amount (1-2 mg) of solid TLCK samples in ~0.5 mL of a suitable solvent like methanol. If using stock solutions, they can often be spotted directly.

  • Prepare Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Using a capillary tube, carefully spot samples A, B, and C on the baseline of the TLC plate, ensuring the spots are small and do not touch.

  • Develop the Plate: Place the spotted plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

    • Expected Result (Pure TLCK): Samples A and B should show a single spot at the same Rf. The co-spot C should also appear as a single, consolidated spot.[11]

    • Indication of Degradation: If sample A shows multiple spots, or a primary spot at a different Rf than the standard (B), it has likely degraded.

Protocol 2: Preparation of Stable TLCK Stock Solutions

This protocol ensures the preparation of active and stable stock solutions.

Materials:

  • Solid TLCK hydrochloride

  • Choice of solvent:

    • Anhydrous, molecular-sieve grade DMSO[4]

    • Sterile aqueous buffer, pH adjusted to 5.0-6.0 (e.g., 50 mM Sodium Acetate)[3]

  • Sterile, single-use microcentrifuge tubes

Methodology:

  • Equilibration: Allow the sealed vial of solid TLCK to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the desired amount of TLCK in a fume hood.

  • Dissolution (Choose one path):

    • Organic Stock: Add the appropriate volume of anhydrous DMSO to the solid TLCK to achieve the desired concentration (e.g., 5-10 mM). Vortex thoroughly until fully dissolved. Purging the vial with an inert gas like argon or nitrogen before sealing can further enhance stability.[1]

    • Aqueous Stock: Add the appropriate volume of acidic buffer (pH ≤ 6.0) and vortex until dissolved. Stock solutions up to 10 mM can be prepared this way.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile tubes. The volume should be appropriate for one experiment to avoid subjecting the stock to multiple freeze-thaw cycles.[4]

  • Storage: Label the aliquots clearly with the name, concentration, and date. Immediately place them in storage at -20°C (for up to 1 month) or -80°C (for up to 6 months).[4]

Section 3: The Science of TLCK Stability

Understanding the chemical mechanism of TLCK degradation is key to preventing it. The molecule's potency is derived from the electrophilic chloromethyl ketone group, which is also its primary point of instability.

Primary Degradation Pathway: pH-Dependent Hydrolysis

At neutral or alkaline pH (≥ 7.0), the concentration of hydroxide ions (OH⁻) in an aqueous solution is significant. These ions act as nucleophiles and attack the carbon of the chloromethyl group. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, forming an inactive hydroxymethyl ketone derivative. This derivative can no longer form a covalent bond with the target protease's active site histidine, thus abolishing its inhibitory function. Chloromethyl ketones are generally most stable at lower pH values.[12]

Caption: Primary degradation pathway of TLCK.

Section 4: Summary of Recommended Storage Conditions

This table summarizes the optimal conditions for storing TLCK to maintain its purity and activity.

FormTemperatureDurationSolvent / AtmosphereKey Considerations
Solid (Powder) -20°C≥ 4 years[1]Sealed, desiccated, protected from light[2][5]Allow vial to reach room temperature before opening to prevent condensation.
Solution (in DMSO) -20°CUp to 1 month[4]Anhydrous (newly opened) DMSO[4]Aliquot into single-use volumes. Avoid repeated freeze-thaw cycles.
Solution (in DMSO) -80°CUp to 6 months[4]Anhydrous (newly opened) DMSO[4]Aliquot into single-use volumes. Preferred method for long-term solution storage.
Solution (Aqueous) -20°CUp to 1 month[4]Acidic Buffer (pH ≤ 6.0)[3]Aliquot into single-use volumes. Never use neutral or alkaline buffers for stock.
Working Dilution 4°C to RT< 1 day[1]Final experimental buffer (e.g., PBS pH 7.4)Prepare immediately before use from a stable, frozen stock. Do not store.
References
  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

  • Araki, T., et al. (2004). N-alpha-p-tosyl-L-lysine chloromethyl ketone (TLCK) suppresses neuritic degeneration caused by different experimental paradigms including in vitro Wallerian degeneration. Brain Research, 1028(1), 89-97. Retrieved from [Link]

  • Pasternack, M. S., et al. (1987). The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes. The Journal of Immunology, 139(12), 4056-4061. Retrieved from [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Neurobiology, 34(8), 1237-1247. Retrieved from [Link]

  • Frydrych, I., et al. (2008). Serine protease inhibitors N-alpha-tosyl-L-lysinyl-chloromethylketone (TLCK) and N-tosyl-L-phenylalaninyl-chloromethylketone (TPCK) are potent inhibitors of activated caspase proteases. Journal of Cellular Biochemistry, 103(5), 1646-1656. Retrieved from [Link]

  • Litterst, C. L. (1980). Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Drug and Chemical Toxicology, 3(2), 227-235. Retrieved from [Link]

  • Life Science Production. (n.d.). TLCK. Retrieved from [Link]

  • V-Biognostics. (n.d.). TLCK, HCl. Retrieved from [Link]

  • PubChem. (n.d.). p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. Retrieved from [Link]

  • Li, L., et al. (2004). A Degradation Study of a Series of Chloromethyl and Diazomethyl Ketone Anti-leukemic Agents. Pharmaceutical Development and Technology, 9(1), 69-77. Retrieved from [Link]

  • Al-Ghannam, S. M. (2006). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of AOAC International, 89(4), 975-980. Retrieved from [Link]

  • Lovrien, R. E., & Anderson, R. A. (1980). Cell Membrane Shape Control--Effects of Chloromethyl Ketone Peptides. Journal of Supramolecular Structure, 14(3), 319-330. Retrieved from [Link]

  • Sandtorv, A. (2021). 5.4: TLC- IDENTITY AND PURITY. Chemistry LibreTexts. Retrieved from [Link]

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Retrieved from [Link]

  • Renger, B. (2015). Thin-layer chromatography in testing the purity of pharmaceuticals. Journal of AOAC International, 98(2), 275-279. Retrieved from [Link]

  • Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism?. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Kumar, V., et al. (2018). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ACS Medicinal Chemistry Letters, 9(10), 1032-1037. Retrieved from [Link]

  • Modality Solutions. (2025). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Baici, A. (1981). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. European Journal of Biochemistry, 119(1), 9-13. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Irreversible Inhibition by Tosyl-L-lysine Chloromethyl Ketone (TLCK)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tosyl-L-lysine chloromethyl ketone (TLCK). This guide is designed for researchers, scientists, and drug development professionals who utilize TLCK as an irreversible inhibitor. We have structured this resource in a practical question-and-answer format to directly address common challenges and provide in-depth, field-proven insights to help you optimize your experiments for accuracy and reproducibility.

Section 1: The Core Mechanism - How TLCK Achieves Irreversible Inhibition

Understanding the mechanism of TLCK is fundamental to optimizing its use. It is not a simple "on/off" switch but a chemical reaction with its own kinetics and dependencies.

Q1: What is the precise mechanism of irreversible inhibition by TLCK?

A1: TLCK operates through a two-step mechanism known as affinity labeling or active site-directed inactivation.

  • Recognition and Binding: The tosyl-L-lysine portion of the molecule mimics the natural substrate of trypsin-like serine proteases, which cleave after lysine or arginine residues. This structural similarity allows TLCK to specifically bind to the enzyme's active site. The lysine side chain of TLCK fits into the S1 specificity pocket of the target protease.[1]

  • Covalent Modification: Once bound, the chloromethyl ketone (CMK) moiety is positioned perfectly to react with a highly nucleophilic histidine residue (e.g., His57 in trypsin) within the enzyme's catalytic triad.[1][2] The inhibitor's chloromethyl group undergoes nucleophilic attack by the imidazole side chain of the histidine, resulting in the alkylation of the histidine and the formation of a stable, irreversible covalent bond.[2][3] This modification permanently inactivates the enzyme.

TLCK_Mechanism TLCK TLCK (Substrate Mimic) BoundComplex BoundComplex TLCK->BoundComplex:tlck Affinity Binding InactiveEnzyme InactiveEnzyme BoundComplex:his->InactiveEnzyme:his Covalent Bond Formation Enzyme Enzyme Enzyme->BoundComplex:ser

Q2: How specific is TLCK? What are its primary and potential off-targets?

A2: TLCK is designed to be specific for trypsin-like serine proteases .[2] However, its reactivity is not absolute, and awareness of potential off-targets is critical for data interpretation.

  • Primary Targets: Trypsin and enzymes with similar substrate specificity (e.g., plasmin, thrombin).

  • Known Off-Targets:

    • Cysteine Proteases: The reactive chloromethyl ketone group can also be attacked by the thiol group of active site cysteines in proteases like papain and some caspases.[4][5]

    • Caspases: TLCK has been shown to inhibit several caspases (e.g., caspase-3, -6, and -7) with IC50 values in the micromolar range.[3]

    • Other Cellular Proteins: At higher concentrations, TLCK can react non-specifically with other proteins containing reactive nucleophiles, such as free sulfhydryl groups on cysteine residues.[6] It has also been reported to block NF-κB activation and affect other signaling pathways, which may be independent of its primary protease targets.[7][8]

Expert Insight: To validate that the observed effect is due to inhibition of a specific trypsin-like protease, consider using a structurally different inhibitor with a similar target profile as a control. Conversely, using an inhibitor with a different specificity profile (e.g., TPCK for chymotrypsin-like proteases) can help rule out non-specific effects of the chloromethyl ketone moiety.[4]

Section 2: Optimizing Reaction Parameters for Speed and Efficacy

The rate of irreversible inhibition is a chemical reaction rate. As such, it can be manipulated by several environmental factors.

Q3: What is the most critical factor for optimizing the TLCK reaction time?

A3: pH is the most critical and nuanced parameter. The alkylation of the active site histidine requires the imidazole ring to be unprotonated and thus nucleophilic. This is favored at a pH at or above the pKa of the histidine side chain (typically ~6.5-7.0).

  • The Causality: The optimal pH for the inhibition reaction is typically between 7.0 and 8.0.

  • The Complication: TLCK itself is unstable in solutions with a pH above 7.0, and this instability increases with temperature.[9] The hydroxyl ions in basic solutions can hydrolyze the chloromethyl ketone group, rendering the TLCK inactive.

Self-Validating System: You are balancing two competing factors: the rate of enzyme inactivation and the rate of TLCK degradation. The optimal reaction time is the point at which the enzyme is maximally inhibited before a significant portion of the TLCK has been hydrolyzed. For a new experimental system, a time-course experiment (e.g., sampling at 5, 15, 30, and 60 minutes) is essential to determine this empirical sweet spot.

Q4: How do concentration and temperature affect the reaction?

A4: Both factors follow standard kinetic principles.

  • Concentration: The rate of inhibition is dependent on the concentration of both the target enzyme and active TLCK. A higher concentration of TLCK will drive the reaction faster, leading to a shorter time required for complete inhibition. A common starting point for in vitro assays is a 5- to 10-fold molar excess of TLCK over the enzyme. For cell-based assays, typical working concentrations range from 25 to 100 µM.[10][11]

  • Temperature: Increasing the temperature will generally increase the rate of the alkylation reaction. However, it will also accelerate the degradation of TLCK in solution (especially at neutral or alkaline pH) and may affect the stability of your target enzyme. Most inhibition reactions are performed at room temperature (25°C) or 37°C.

Parameter Typical Range Rationale & Causality
pH 6.5 - 8.0Balances the need for a deprotonated, nucleophilic histidine in the enzyme's active site against the inherent instability and hydrolysis of TLCK at higher pH. The optimal pH is often a compromise.[9]
TLCK Concentration 10 - 100 µMHigher concentrations increase the rate of binding and inactivation according to the law of mass action. The concentration must be sufficient to inhibit the target without causing excessive off-target effects.[10][11]
Temperature 25°C - 37°CHigher temperatures increase reaction rates but also accelerate TLCK degradation and may compromise enzyme stability. The chosen temperature should be optimal for enzyme activity and stability.
Incubation Time 5 min - 2 hoursAs an irreversible inhibitor, the extent of inhibition increases with time. The required time depends on all other parameters (pH, concentration, temperature) and must be determined empirically.

Section 3: Practical Guide to TLCK Handling & Storage

Proper handling of your TLCK reagent is a prerequisite for reproducible results. Degraded inhibitor is a primary source of experimental failure.

Q5: How should I prepare and store TLCK stock solutions?

A5: Due to its instability in aqueous solutions at neutral pH, careful preparation and storage are essential.

  • Solvents: TLCK hydrochloride is soluble in water, DMSO, and methanol.[6][11]

  • Stock Preparation: For maximum stability, prepare a concentrated stock solution (e.g., 10-50 mM) in a slightly acidic aqueous buffer (pH < 6.0) or an anhydrous organic solvent like DMSO.[6]

  • Storage:

    • Solid Form: Store the powder desiccated at -20°C. It is stable for years under these conditions.[6][11]

    • Stock Solutions: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles. Store at -20°C or -80°C. A stock in an acidic buffer or DMSO is stable for 1-6 months when stored properly.[11]

    • Working Solutions: Crucially, aqueous working solutions at or near neutral pH are not stable and should be prepared fresh immediately before use. Do not store aqueous solutions at pH 7.2 for more than one day.[6]

Solvent Max Recommended Concentration Storage of Stock Solution
Water / Acidic Buffer (pH < 6.0)≥ 100 mg/mL (~270 mM)[11]-20°C (1 month) or -80°C (6 months)[11]
DMSO≥ 100 mg/mL (~270 mM)[11]-20°C (1 month) or -80°C (6 months)[11]
PBS (pH 7.2)~5 mg/mL (~13.5 mM)[6]Not Recommended. Prepare fresh and use immediately.[6]

Section 4: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common issues.

Q6: My inhibition is incomplete or highly variable. What are the likely causes?

A6: This is a common problem that can almost always be traced back to one of four areas. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Problem: Incomplete or Variable Inhibition Check_Stock 1. Check TLCK Stock Start->Check_Stock Is stock old or improperly stored? Check_pH 2. Verify Reaction pH Start->Check_pH Was pH verified in the final mixture? Check_Params 3. Review Reaction Parameters Start->Check_Params Are conc./time sufficient? Check_Enzyme 4. Assess Target Enzyme Start->Check_Enzyme Is the enzyme active and pure? Sol_Stock Solution: Prepare fresh stock from powder. Aliquot and store properly. Check_Stock->Sol_Stock Sol_pH Solution: Measure pH of the final reaction buffer. Ensure it is in the optimal range (e.g., 7.0-8.0). Check_pH->Sol_pH Sol_Params Solution: Increase TLCK concentration (e.g., 2x). Increase incubation time. Perform a time-course experiment. Check_Params->Sol_Params Sol_Enzyme Solution: Verify enzyme concentration and activity. Check for interfering substances (e.g., DTT, glutathione) in the buffer. Check_Enzyme->Sol_Enzyme

Q7: I am observing cytotoxicity or other effects in my cell-based assay that may not be related to my target protease. How can I address this?

A7: This points to the issue of off-target effects.[12][13] TLCK can be toxic to cells, especially at higher concentrations or with prolonged exposure, and can inhibit transcription.[11][14]

Self-Validating Protocol Steps:

  • Dose-Response Curve: First, determine the minimum concentration of TLCK required to inhibit your target protease in the cellular context. Use the lowest effective concentration to minimize off-target effects.

  • Negative Control Compound: Include a structurally similar but inactive compound if available. This helps confirm that the observed phenotype is not due to a general chemical stress response.

  • Rescue Experiment: If possible, express a mutant version of your target protease that is resistant to TLCK (e.g., by mutating the active site histidine). If the cellular phenotype is rescued in cells expressing the mutant enzyme, it provides strong evidence that the effect is on-target.

Section 5: Standard Experimental Protocols

These protocols provide a validated starting point for your experiments. They should be optimized for your specific enzyme and system.

Protocol 1: In Vitro Inhibition of a Purified Trypsin-Like Protease

This protocol aims to determine the rate and extent of inhibition of a purified enzyme.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TLCK in 1 mM HCl. Store at -80°C.

    • Prepare a reaction buffer appropriate for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂).

    • Prepare a solution of your target enzyme at a known concentration (e.g., 2 µM) in the reaction buffer.

    • Prepare a chromogenic or fluorogenic substrate for your enzyme.

  • Inhibition Reaction:

    • In a microtiter plate or microcentrifuge tube, combine the reaction buffer and the enzyme solution.

    • To initiate the inhibition, add TLCK from your stock solution to a final concentration of 20 µM (a 10-fold molar excess). For a "no inhibitor" control, add an equivalent volume of 1 mM HCl.

    • Incubate the mixture at 25°C.

  • Measuring Residual Activity (Time-Course):

    • At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.

    • Immediately add the aliquot to a pre-prepared solution of the substrate.

    • Measure the rate of substrate cleavage using a spectrophotometer or fluorometer.

  • Data Analysis:

    • Plot the percentage of remaining enzyme activity against the incubation time. This will give you the rate of inactivation.

Protocol 2: Inhibition in a Cell Culture System

This protocol is a general guideline for applying TLCK to cultured cells to study its effect on a cellular process.

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of TLCK in sterile, anhydrous DMSO. Store in single-use aliquots at -80°C.

  • Cell Treatment:

    • Plate your cells and grow them to the desired confluency.

    • On the day of the experiment, prepare fresh working solutions of TLCK by diluting the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells (typically ≤ 0.2%).

    • A typical range for TLCK concentration is 25-100 µM. Perform a dose-response experiment to find the optimal concentration for your cell line and target.[11]

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of TLCK or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 1-6 hours). This time should be optimized based on the kinetics of the cellular process you are studying.

  • Assay and Analysis:

    • After incubation, wash the cells with PBS to remove the inhibitor.

    • Lyse the cells and perform your downstream analysis (e.g., Western blot for a signaling pathway, activity assay for the target protease, or a cell viability assay).

References

  • Pasternack, M. S., Verret, C. R., Liu, M. A., & Eisen, H. N. (1986). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology. [Link]

  • Reuther, C., & Bahr, B. A. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and Molecular Life Sciences. [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). TPCK and TLCK inhibit mitogen-induced pp70 s6k activation in vivo... ResearchGate. [Link]

  • Litterst, C. L. (1980). Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Drug and Chemical Toxicology. [Link]

  • Castillo, M. J., Sola-Penna, M., & de Meis, L. (1993). Irreversible inhibition of trypsin by TLCK. A continuous method for kinetic study of irreversible enzymatic inhibitors in the presence of substrate. FEBS Letters. [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology. [Link]

  • Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Wikipedia. [Link]

  • Timofeev, V. I., et al. (2022). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. International Journal of Molecular Sciences. [Link]

  • Isca Biochemicals. (n.d.). TLCK | 4272-74-6. Isca Biochemicals. [Link]

  • Grammer, T. C., & Blenis, J. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Jha, S. K., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy. [Link]

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Technical Support Center: Navigating p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK) Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, commonly known as Tosyl-L-lysine chloromethyl ketone (TLCK). This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of cytotoxicity associated with the long-term application of this potent, irreversible serine protease inhibitor. Our goal is to empower you with the knowledge to design robust, long-term experiments that yield reliable and reproducible data.

Understanding the Challenge: The Double-Edged Sword of TLCK

TLCK is an invaluable tool for studying cellular processes regulated by trypsin-like serine proteases, most notably its well-documented role in inhibiting the NF-κB signaling pathway by preventing the degradation of IκBα.[1][2] However, its irreversible mechanism of action, which involves the alkylation of the active site histidine of target proteases, is also the source of its dose- and time-dependent cytotoxicity.[3] In long-term experiments, this can lead to significant cell death, confounding experimental results and limiting the duration of studies. This guide provides a systematic approach to mitigating these cytotoxic effects while maintaining the inhibitory efficacy of TLCK.

Frequently Asked Questions (FAQs)

Q1: Why is TLCK toxic to my cells in long-term culture?

A1: TLCK's toxicity stems from its primary mechanism as an irreversible inhibitor of serine proteases.[3] At concentrations effective for inhibiting pathways like NF-κB, it can also non-selectively target other essential cellular proteases, leading to off-target effects. Prolonged exposure can disrupt cellular homeostasis, leading to apoptosis and necrosis.[4][5] Furthermore, studies have shown that TLCK can inhibit transcription, an effect that is more pronounced in transformed cells.[6]

Q2: My cells look unhealthy after a few days of TLCK treatment. What are the first troubleshooting steps?

A2: The first and most critical step is to determine the optimal, lowest effective concentration of TLCK for your specific cell type and experimental endpoint. This is achieved by performing a dose-response curve and a cytotoxicity assay (like MTT or Trypan Blue exclusion) in parallel. The goal is to find a concentration that effectively inhibits your target pathway with minimal impact on cell viability over your desired experimental duration.

Q3: Can I do anything to protect my cells from TLCK-induced toxicity?

A3: Yes, several strategies can be employed. Co-treatment with a cytoprotective agent like N-acetylcysteine (NAC) can be effective. NAC is a precursor to glutathione, a major intracellular antioxidant, and can help mitigate oxidative stress, a common consequence of cellular toxicity.[7][8] Additionally, optimizing cell culture conditions, such as media supplementation with additional serum, may offer some protection, although this needs to be empirically tested for your specific cell line.[1]

Q4: Are there any alternatives to TLCK for long-term NF-κB inhibition?

A4: Absolutely. If TLCK toxicity remains a significant issue, several alternative NF-κB inhibitors with different mechanisms of action and potentially lower long-term toxicity profiles are available. These include:

  • BAY 11-7082: An inhibitor of IκBα kinase (IKK) that has been shown to attenuate the growth of various cancer cells.[9][10]

  • Parthenolide: A sesquiterpene lactone that inhibits IκB kinase, thereby preventing NF-κB activation.[2][11]

  • MG-132: A proteasome inhibitor that, by blocking proteasomal degradation of IκBα, indirectly inhibits NF-κB activation. However, it's important to note that prolonged exposure to MG-132 can also induce apoptosis.[4][5][12][13]

The suitability of each alternative will depend on your specific experimental context and cell type.

Q5: How should I prepare and store my TLCK stock solution?

A5: TLCK can be dissolved in DMSO or an aqueous buffer with a pH of 6.0 or lower to prepare a stock solution.[14] It is crucial to note that TLCK is unstable at a pH above 7.0.[15] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[16] Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than a day.[17]

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing TLCK Concentration - The Dose-Response Workflow

The cornerstone of mitigating cytotoxicity is to use the lowest possible concentration of TLCK that achieves the desired biological effect. This requires a systematic dose-response analysis.

G cluster_0 Phase 1: Dose-Response & Viability cluster_1 Parallel Assays cluster_2 Phase 2: Data Analysis prep Prepare Serial Dilutions of TLCK seed Seed Cells in 96-well Plates prep->seed treat Treat Cells with TLCK Concentrations seed->treat incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate assay_activity Assay for Biological Activity (e.g., NF-κB reporter assay, Western blot for p-IκBα) incubate->assay_activity assay_viability Assess Cell Viability (MTT or Trypan Blue Assay) incubate->assay_viability plot_activity Plot Dose-Response Curve (Activity vs. [TLCK]) assay_activity->plot_activity plot_viability Plot Cytotoxicity Curve (% Viability vs. [TLCK]) assay_viability->plot_viability determine_ic50 Determine IC50 (for activity) plot_activity->determine_ic50 determine_cc50 Determine CC50 (for cytotoxicity) plot_viability->determine_cc50 select_conc Select Optimal Concentration (Maximal Activity, Minimal Toxicity) determine_ic50->select_conc determine_cc50->select_conc

Caption: Workflow for determining the optimal TLCK concentration.

This protocol provides a step-by-step guide to assess the impact of a range of TLCK concentrations on cell viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • TLCK stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of TLCK treatment. Allow the cells to adhere overnight.

  • TLCK Preparation: Prepare a series of TLCK dilutions in complete culture medium from your stock solution. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest TLCK concentration).

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of TLCK.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Shake the plate for 10 minutes at a low speed to ensure complete dissolution of the formazan crystals.[19] Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability for each TLCK concentration relative to the vehicle control. Plot the percentage of viability against the log of the TLCK concentration to determine the CC50 (cytotoxic concentration 50%). This can be done using software like GraphPad Prism.[6][20][21][22]

This is a direct counting method to distinguish between viable and non-viable cells.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Prepare Cell Suspension: After treating your cells with TLCK for the desired duration, collect the cells (including any floating cells) and create a single-cell suspension.

  • Staining: Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Guide 2: Implementing Cytoprotective Strategies

If optimizing the TLCK concentration is insufficient to maintain cell health, the use of a cytoprotective agent is the next logical step.

G TLCK TLCK ROS Reactive Oxygen Species (ROS) (Oxidative Stress) TLCK->ROS Cell_Damage Cellular Damage & Apoptosis ROS->Cell_Damage NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSH->ROS Neutralizes

Caption: NF-κB signaling pathway and points of inhibition.

InhibitorTargetTypical Concentration RangeKey Considerations for Long-Term Use
TLCK Trypsin-like Serine Proteases10-100 µMHigh potential for cytotoxicity with prolonged exposure. [6][16]
BAY 11-7082 IκBα Kinase (IKK)1-10 µMCan induce apoptosis in some cell lines. [9]
Parthenolide IκBα Kinase (IKK)5-20 µMGenerally well-tolerated, but efficacy can be cell-type dependent. [2][11]
MG-132 26S Proteasome0.1-1 µMPotent inhibitor, but can cause significant apoptosis with long-term use. [4][5][12][13]

Note: The optimal concentration for each inhibitor is highly cell-type dependent and must be determined experimentally using the dose-response workflow described above.

Concluding Remarks

Successfully navigating the challenges of TLCK-induced cytotoxicity in long-term experiments is achievable through a systematic and evidence-based approach. By carefully optimizing the inhibitor concentration, considering the use of cytoprotective agents, and being open to exploring alternative inhibitors, researchers can enhance the reliability and duration of their studies. This guide provides a framework for troubleshooting, but it is the careful, empirical determination of the optimal conditions for your specific experimental system that will ultimately lead to success.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 775–787. [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137–143. [Link]

  • Gao, Y., Chen, Y., Liu, X., & Zhang, G. (2015). Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. Cancer Biotherapy and Radiopharmaceuticals, 30(1), 29-34. [Link]

  • Hehner, S. P., Hofmann, T. G., Dröge, W., & Schmitz, M. L. (1999). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. The Journal of Immunology, 163(10), 5617-5623.
  • Uzar, E., Alp, H., Cevik, M. U., Firat, U., Evliyaoglu, O., Togrul, C., & Acar, A. (2012). N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. Toxicology Research, 1(1), 47-52. [Link]

  • Pias, E. K., & Awad, A. B. (2000). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunotoxicology, 2(1-2), 47-61. [Link]

  • Singh, S., et al. (2024). IκBα kinase inhibitor BAY 11-7082 promotes anti-tumor effect in RAS-driven cancers. BMC Cancer, 24(1), 856. [Link]

  • Ghantous, A., Sinjab, A., Herceg, Z., & Darwiche, N. (2019). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Frontiers in Pharmacology, 10, 497. [Link]

  • BioInfo Tips. (2023, July 17). How to plot a dose response curve using Graphpad Prism #dose #response #pharmacology #graphpad [Video]. YouTube. [Link]

  • Shen, Y., Gong, S., Li, J., Wang, Y., Zhang, X., Zheng, H., Zhang, Q., You, J., Huang, Z., & Chen, Y. (2019). Co-loading antioxidant N-acetylcysteine attenuates cytotoxicity of iron oxide nanoparticles in hypoxia/reoxygenation cardiomyocytes. International Journal of Nanomedicine, 14, 6397–6412. [Link]

  • Stroka, D. M., Bircan, E., & Schulze-Bergkamen, H. (2022). The Alternative RelB NF-kB Subunit Exerts a Critical Survival Function upon Metabolic Stress in Diffuse Large B-Cell Lymphoma-Derived Cells. Cancers, 14(3), 779. [Link]

  • Strober, W. (2015). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology, 111(1), A3.B.1–A3.B.3. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • Lee, S. H., et al. (2018). Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons. International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • DeNovix. (2025, May 30). Trypan Blue Assay Protocol | Technical Note 181. Retrieved from [Link]

  • Wu, Y., et al. (2010). Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models. Neurobiology of Disease, 40(1), 173-181. [Link]

  • Weith, A., et al. (2015). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Cancers, 7(3), 1653-1677. [Link]

  • Uzar, E., et al. (2024). N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. Toxicology Research, 13(4), 305-313. [Link]

  • Sohma, I., et al. (2011). Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer. Cancer Genomics & Proteomics, 8(1), 39-47.
  • Strating, J. R., et al. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases, 7(12), 3465-3474. [Link]

  • Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • Li, Y., et al. (2022). Targeting Cancer Stem Cells with Phytochemicals: Molecular Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 23(23), 14859. [Link]

  • Han, Y., et al. (2017). Proteasome Inhibitor MG132 Enhances Cisplatin-Induced Apoptosis in Osteosarcoma Cells and Inhibits Tumor Growth. Cellular Physiology and Biochemistry, 44(4), 1437-1448. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE, 8(3), e59292. [Link]

  • Life Science Production. (n.d.). TLCK. Retrieved from [Link]

  • Kramer, D., et al. (2019). The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy. International Journal of Molecular Sciences, 20(6), 1327. [Link]

  • Strating, J. R., et al. (2015). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal, 469(2), 241-251. [Link]

  • BellBrook Labs. (n.d.). Using GraphPad Prism to Interpolate Data from a Standard Curve to Generate a Dose-Response. Retrieved from [Link]

  • Assay Genie. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Soontrapa, K., et al. (2019). N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. Asian Pacific Journal of Allergy and Immunology, 37(4), 218-225.
  • Klatt, S., et al. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 16. [Link]

  • Hehner, S. P., et al. (2000). Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. Molecular Pharmacology, 57(5), 970-977.
  • Kazi, A., et al. (2022). Prolonged treatment with the proteasome inhibitor MG-132 induces apoptosis in PC12 rat pheochromocytoma cells. Scientific Reports, 12(1), 5768. [Link]

  • Cengiz, N., et al. (2015). Nuclear factor κB inhibitor BAY 11-7082 suppresses oxidative stress induced by endothelin-1 (ET-1) in rat. Pharmacological Reports, 67(6), 1198-1203. [Link]

  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

  • Reuther, C., et al. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Amino Acids, 46(11), 2579-2590. [Link]

  • Lospinoso, J. A., et al. (2021). A novel small molecule that induces cytotoxicity in lung cancer cells inhibits disulfide reductases GSR and TXNRD1. bioRxiv. [Link]

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Refinement of purification methods for p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide synthesized in-house

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of in-house synthesized p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. This document is intended for researchers, chemists, and drug development professionals familiar with standard organic synthesis and purification techniques. Our focus is on providing practical, field-tested solutions to common challenges encountered during the isolation and refinement of this key intermediate.

Introduction: Understanding the Molecule

The target compound, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, is a multifunctional molecule with distinct chemical properties that influence its purification. Its structure contains:

  • A p-toluenesulfonamide (tosyl) group, which is relatively bulky and non-polar.[1][2]

  • A long aliphatic chain (heptyl), contributing to its hydrophobic character.

  • Polar functional groups: a secondary amine (within the sulfonamide), a ketone , and a terminal primary amine .

  • A reactive α-chloroketone moiety, which can be sensitive to certain conditions.[3]

This combination of polar and non-polar regions makes the molecule somewhat amphiphilic, which can present unique challenges in separating it from starting materials and by-products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise during the initial workup and purification stages.

Q1: My crude product has "oiled out" and will not solidify after the initial workup. What should I do?

A1: "Oiling out" is a common issue when a compound's melting point is low or when significant impurities are present, depressing the melting point.[4]

  • Initial Step: Try trituration. Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) and vigorously scratch the inside of the flask with a glass rod. This can induce nucleation and crystallization.

  • Solvent Removal: Ensure all reaction solvents (like DMF, DMSO, or dichloromethane) are thoroughly removed under high vacuum, as residual solvent can prevent solidification.

  • Preliminary Purification: If oiling persists, the impurity level is likely high. Proceed directly to column chromatography for a preliminary purification step before attempting crystallization again.

Q2: What are the most likely impurities in my crude product?

A2: Impurities typically arise from the starting materials, side reactions, or degradation.[5] Common culprits include:

  • Unreacted Starting Materials: The parent amino compound or excess p-toluenesulfonyl chloride.

  • By-products: p-Toluenesulfonic acid, formed from the hydrolysis of p-toluenesulfonyl chloride, and inorganic salts from the base used in the reaction.[6]

  • Related Substances: Di-tosylated species or products from side reactions involving the chloroketone functional group.

Q3: Which analytical technique is best for a quick assessment of my crude product's purity?

A3: Thin-Layer Chromatography (TLC) is the most effective initial method.

  • Recommended System: Start with a 30-50% Ethyl Acetate in Hexanes solvent system on silica gel plates.

  • Visualization: Use a UV lamp (254 nm) to visualize the tosyl group. Additionally, use a potassium permanganate (KMnO₄) stain, which will react with the amine and ketone groups, to visualize all components. This dual-visualization approach ensures you don't miss non-UV active impurities.

Q4: My overall yield is very low after purification. What are the common causes of product loss?

A4: Significant product loss can occur at several stages:

  • Recrystallization: Using too much solvent will cause a substantial portion of your product to remain in the mother liquor.[7] Always use the minimum amount of hot solvent required to fully dissolve the solid.

  • Column Chromatography: If the compound is very polar, it may not elute completely from the column. Conversely, if it is unstable on silica, degradation can occur.[8]

  • Aqueous Workup: The compound has some water solubility due to its polar groups. Multiple extractions of the aqueous layer with an organic solvent (e.g., 3x with ethyl acetate) are crucial to maximize recovery.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. Success hinges on selecting the correct solvent system.

Q5: How do I select the ideal solvent for recrystallizing my compound?

A5: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[9]

  • Solvent Screening: Test the solubility of a small amount of your crude product (~10-20 mg) in various solvents (~0.5 mL) at room temperature and then at their boiling point.

  • Single Solvent Systems: For this compound, alcohols like isopropanol or ethanol are good starting points, as they can solvate both the polar and non-polar regions.[10]

  • Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system is highly effective. Use a "soluble" solvent (e.g., ethyl acetate, acetone, or isopropanol) and an "anti-solvent" (e.g., hexanes, heptane, or water). Dissolve the compound in a minimum of the hot "soluble" solvent, then slowly add the "anti-solvent" until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
IsopropanolPolar Protic82Often a good single-solvent choice for sulfonamides.[4][10]
Ethyl AcetatePolar Aprotic77Good "soluble" solvent. Can be paired with hexanes.
AcetonePolar Aprotic56Very strong solvent, may need a large volume of anti-solvent. Use with caution due to low boiling point.
Hexanes/HeptaneNon-polar69 / 98Excellent "anti-solvents" to pair with more polar options.
Ethanol/WaterPolar ProticVariableA classic combination. The water acts as the anti-solvent. Effective for many sulfonamides.[4]

Q6: I've followed the procedure, but no crystals are forming. What can I do to induce crystallization?

A6: Failure to crystallize is often due to supersaturation or using too much solvent.[4]

  • Scratching: Use a glass rod to scratch the inner surface of the flask just below the liquid level. The microscopic imperfections in the glass can provide nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent (10-20%) and then allow it to cool again.[7]

  • Cooling: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize the yield by further decreasing the compound's solubility.[4]

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to provide adequate purity, flash column chromatography is the next logical step.[11][12]

Q7: My compound is streaking badly on the TLC plate and the column, leading to poor separation. Why is this happening?

A7: Streaking, or tailing, is often caused by the acidic nature of standard silica gel interacting with the basic amine groups on your molecule.

  • Solution 1: Add a Basic Modifier: Prepare your eluent with a small amount of a basic modifier. A common choice is to add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., 40% Ethyl Acetate / 59% Hexanes / 1% Et₃N). The triethylamine will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.

  • Solution 2: Use a Deactivated Stationary Phase: If streaking persists, consider using deactivated silica gel or alumina. Neutral alumina can be an effective alternative for purifying basic compounds.

Q8: My compound appears to be decomposing on the column. How can I confirm this and what can I do about it?

A8: The α-chloroketone moiety can be susceptible to degradation on acidic silica.

  • Confirmation: Spot your pure compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots. If new spots form, your compound is not stable on silica.[8]

  • Mitigation Strategies:

    • Use Deactivated Silica: As mentioned above, neutralizing the silica with triethylamine in the eluent can reduce acid-catalyzed decomposition.

    • Switch to a Different Stationary Phase: Neutral alumina is less acidic and can be a good alternative. For highly sensitive compounds, reversed-phase chromatography may be necessary.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your target compound, from crude material to a high-purity final product.

Purification_Workflow cluster_0 Initial Stage cluster_1 Primary Purification cluster_2 Final Analysis & Refinement start Crude Product (Post-Workup) tlc Analyze by TLC (e.g., 40% EtOAc/Hexanes) start->tlc decision1 Is the major spot >90% pure by TLC? tlc->decision1 recrystallization Attempt Recrystallization (e.g., Isopropanol or EtOAc/Hexanes) decision1->recrystallization Yes column_chrom Perform Flash Column Chromatography (Silica Gel, consider adding 1% Et3N) decision1->column_chrom No / Oily Product analysis1 Analyze Purified Solid (TLC, NMR, LC-MS) recrystallization->analysis1 column_chrom->analysis1 decision2 Purity >98%? analysis1->decision2 final_product Final Product (Dry under vacuum) decision2->final_product Yes prep_hplc Consider Preparative HPLC (Reversed-Phase C18) decision2->prep_hplc No prep_hplc->final_product

Caption: Decision workflow for purifying p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide.

Section 4: High-Purity Refinement (Preparative HPLC)

For drug development applications, purity levels >99.5% are often required. When other methods fail to remove trace impurities, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[13][14]

Q9: When should I move to preparative HPLC?

A9: Consider preparative HPLC when:

  • You need to remove small amounts (<2%) of closely related impurities that co-elute during column chromatography or co-crystallize.

  • The required purity for your application is exceptionally high (e.g., for analytical standards or preclinical studies).

  • The compound is thermally labile or unstable on silica/alumina, making other methods unsuitable.

Q10: Should I use normal-phase or reversed-phase HPLC for this compound?

A10: Reversed-phase HPLC (RP-HPLC) is generally the preferred method for this molecule.[15]

  • Why RP-HPLC? The compound has sufficient hydrophobic character (tosyl group, alkyl chain) to be retained on a non-polar stationary phase like C18. The polar amine and ketone groups ensure it is soluble in typical reversed-phase mobile phases (water/acetonitrile or water/methanol). RP-HPLC often provides superior resolution for polar drug-like molecules.[15]

  • Starting Conditions: Begin method development with a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid modifier helps to protonate the amines, leading to sharper peaks and more reproducible retention times.

ParameterNormal-Phase (NP-HPLC)Reversed-Phase (RP-HPLC)Recommendation for Target
Stationary Phase Polar (Silica, Diol)Non-polar (C18, C8)Reversed-Phase (C18)
Mobile Phase Non-polar (e.g., Hexanes/Isopropanol)Polar (e.g., Water/Acetonitrile)Water/Acetonitrile with 0.1% TFA is an excellent starting point.
Elution Order Least polar compounds elute first.Most polar compounds elute first.Allows for separation of non-polar impurities from the more polar target molecule.
Advantages Good for separating isomers.Highly reproducible, excellent for polar/ionizable compounds, wide applicability.[16]The presence of ionizable amines makes RP-HPLC the superior and more robust choice for achieving high purity.[14]

References

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]

  • Synthesis. (2000). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available at: [Link]

  • Google Patents. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • Baran Laboratory, Scripps Research. Novel Chemistry of r-Tosyloxy Ketones. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Pharmaceutical Technology. (2010). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Acta Chemica Scandinavica. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Available at: [Link]

  • PrepChem.com. Synthesis of p-toluenesulfonamide. Available at: [Link]

  • ResearchGate. (PDF) Impurity profile of amino acids?. Available at: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available at: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

  • Google Patents. US2777844A - Sulfonamide purification process.
  • PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO. Available at: [Link]

  • Tetrahedron Letters. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • American Pharmaceutical Review. (2013). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Available at: [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Para-Toluenesulfonamide?. Available at: [Link]

  • Lab-Training.com. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Drugs. Available at: [Link]

  • Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
  • Organic Syntheses Procedure. Available at: [Link]

  • Natural Product Isolation. (2016). Purification Techniques, An Overview. Available at: [Link]

  • Chalmers University of Technology.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available at: [Link]

  • ResearchGate. (2024). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]

  • Patsnap Synapse. What is Para-Toluenesulfonamide used for?. Available at: [Link]

  • European Journal of Chemistry. (2024).
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to Serine Protease Inhibitors: A Comparative Analysis of TLCK, PMSF, and AEBSF

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unwanted degradation of proteins by endogenous proteases is a persistent challenge during extraction, purification, and analysis. Serine proteases, one of the largest and most ubiquitous families of proteolytic enzymes, are often the primary culprits.[1][2] These enzymes utilize a highly reactive serine residue within their active site to catalyze the cleavage of peptide bonds.[1][3][4] Consequently, the strategic use of effective inhibitors is not merely a procedural step but a critical measure to ensure sample integrity and experimental validity.

This guide provides an in-depth comparison of three widely used irreversible serine protease inhibitors: Nα-p-Tosyl-L-lysine chloromethyl ketone (TLCK), Phenylmethylsulfonyl fluoride (PMSF), and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). We will move beyond a simple cataloging of features to explore the mechanistic nuances, practical handling considerations, and experimental performance data that inform the selection of the right inhibitor for a specific application.

Chapter 1: Understanding the Mechanisms of Irreversible Inhibition

The efficacy of an inhibitor is rooted in its chemical mechanism. While all three compounds discussed here are irreversible inhibitors, they target the active site of serine proteases through distinct chemical reactions.

TLCK: The Affinity Label

TLCK is a classic example of an affinity label or active-site-directed reagent. Its structure mimics the substrate of trypsin-like proteases, which preferentially cleave peptide bonds after lysine or arginine residues. The tosyl-lysine portion of TLCK directs the inhibitor to the enzyme's S1 specificity pocket. Once appropriately positioned, its highly reactive chloromethyl ketone group alkylates the imidazole ring of the critical histidine residue (His57 in chymotrypsin) in the catalytic triad.[5] This covalent modification permanently inactivates the enzyme. Some studies suggest that under certain conditions, TLCK can form two covalent bonds, reacting with both the catalytic serine and histidine residues.[6]

TLCK_Mechanism cluster_enzyme Serine Protease Active Site cluster_inactivated Inactivated Enzyme Ser Serine (Ser) His Histidine (His) Ser->His H-bond Asp Aspartate (Asp) His->Asp H-bond His_i Alkylated Histidine His->His_i Covalent Modification S1_Pocket S1 Pocket S1_Pocket->His Positions for Alkylation TLCK TLCK (Lysine Mimic) TLCK->S1_Pocket Binds to Specificity Pocket Ser_i Ser Asp_i Asp His_i->Asp_i

PMSF and AEBSF: The Sulfonylating Agents

Both PMSF and AEBSF belong to the class of sulfonyl fluorides.[7] Unlike TLCK, they are not directed by a substrate-mimicking side chain and thus act as more general inhibitors of serine proteases.[8] Their mechanism involves the direct, irreversible sulfonation of the active site serine's hydroxyl group.[9][10] The catalytic machinery of the protease, specifically the activated serine, performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a highly stable sulfonyl-enzyme ester, rendering the enzyme permanently inert.[7][11]

Sulfonyl_Fluoride_Mechanism cluster_enzyme Serine Protease Active Site cluster_inactivated Inactivated Enzyme Ser Nucleophilic Serine (Ser-OH) Ser_i Sulfonylated Serine (Ser-O-SO2-R) Ser->Ser_i Forms Covalent Bond His Histidine (His) Inhibitor Sulfonyl Fluoride (PMSF or AEBSF) Inhibitor->Ser Nucleophilic Attack Fluoride Fluoride Ion (F⁻) Inhibitor->Fluoride Displaces

Chapter 2: Head-to-Head Comparison: Key Performance Characteristics

The choice of an inhibitor often comes down to its practical utility in a given experimental context. Factors such as solubility, stability, toxicity, and specificity are paramount.

FeatureTLCK (Nα-p-Tosyl-L-lysine CMK)PMSF (Phenylmethylsulfonyl fluoride)AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride)
Mechanism Irreversible alkylation of the active site histidine.[5]Irreversible sulfonation of the active site serine.[9][11]Irreversible sulfonation of the active site serine.[7][12]
Specificity High for trypsin-like proteases (cleavage after Lys/Arg).[13]Broad for serine proteases; also inhibits some cysteine proteases at high concentrations.[8]Broad for serine proteases (trypsin, chymotrypsin, thrombin, etc.).[7]
Solubility Soluble in water and aqueous buffers (pH ≤ 6.0).[13]Very poor in water (0.12 mg/mL); requires anhydrous organic solvents (isopropanol, ethanol, DMSO).[8][14][15]Excellent in water (200 mg/mL).[7][14][15][16]
Stability Stock solutions are stable in aqueous buffers at pH 6.0 or lower.[13]Highly unstable in water; hydrolyzes rapidly. Half-life at 25°C is ~35 min at pH 8.0 and ~110 min at pH 7.0.[8][11]Much more stable than PMSF. Aqueous solutions are stable for months refrigerated at pH < 7.[16][17]
Toxicity Potent but considered nontoxic in some cellular models at effective concentrations.[18]Highly toxic and neurotoxic (cholinesterase inhibitor). Must be handled in a fume hood with gloves.[8][11]Substantially lower toxicity. Considered a much safer alternative to PMSF.[12][14][15]
Typical Use 0.1 - 1.0 mM0.1 - 1.0 mM[11]0.1 - 1.0 mM[7]
Advantages High specificity for trypsin-like enzymes. Good water solubility.Low cost, rapid inhibition.High water solubility, superior stability, low toxicity.[12][19]
Disadvantages Limited to trypsin-like proteases.Highly toxic, very poor stability in aqueous buffers, requires organic solvents for stock.Can cause off-target modification of other residues (Tyr, Lys), which can be a concern for sensitive proteomics.[7]

Chapter 3: Field-Proven Insights & Experimental Design

The Causality Behind Experimental Choices
  • Why PMSF requires fresh preparation: The extremely short half-life of PMSF in aqueous buffers is its single greatest liability.[11] It hydrolyzes into inactive components, meaning a solution prepared even an hour beforehand may have lost significant potency. This is why protocols universally insist on adding PMSF to the lysis buffer immediately before use. The reliance on an anhydrous organic solvent for the stock solution is a direct consequence of this instability in water.[10][11]

  • Why AEBSF is superior for multi-step protocols: In contrast, AEBSF's stability makes it the inhibitor of choice for lengthy procedures like multi-step protein purification.[14] A single addition at the start of the protocol provides sustained protection, eliminating the need for repeated additions that are necessary with PMSF.[14] Its high water solubility also prevents the potential for precipitation when adding it to cold aqueous buffers, a common issue with PMSF.[14]

  • When to choose TLCK: TLCK is the logical choice when the primary proteolytic threat is known to be from trypsin or trypsin-like enzymes.[20] For example, during the purification of chymotrypsin, TLCK is often added to specifically inactivate any contaminating trypsin without affecting the target enzyme.[20] Its specificity can also be leveraged to probe the function of specific proteases in complex biological systems.[18]

Chapter 4: A Self-Validating Protocol for Inhibitor Comparison

To objectively compare the efficacy of these inhibitors, a robust, quantitative assay is required. The following protocol for a continuous spectrophotometric rate determination provides a self-validating system for assessing the inhibition of α-chymotrypsin, a model serine protease.

Protocol: Comparative Inhibition of α-Chymotrypsin

Principle: This assay measures the enzymatic activity of α-chymotrypsin by monitoring the hydrolysis of N-Acetyl-L-Tyrosine Ethyl Ester (ATEE). The cleavage of ATEE results in a decrease in absorbance at 237 nm. By comparing the rate of reaction in the presence and absence of an inhibitor, the percent inhibition can be accurately calculated. The inclusion of an "uninhibited" control for every experiment is crucial for self-validation.

Materials & Reagents:

  • α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)

  • Inhibitor stock solutions:

    • AEBSF: 10 mM in deionized water

    • PMSF: 100 mM in anhydrous isopropanol

    • TLCK: 10 mM in 1 mM HCl, pH 3.0

  • Substrate solution: 1.0 mM N-Acetyl-L-Tyrosine Ethyl Ester (ATEE) in 50 mM Potassium Phosphate Buffer, pH 7.0

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0

  • UV-compatible cuvettes

  • Spectrophotometer capable of reading at 237 nm

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (25°C, 1 min) cluster_reaction Reaction & Data Acquisition Prep_Enzyme Prepare Enzyme (α-Chymotrypsin) Incubate_Inhibited Tube 1: 'Inhibited' Enzyme + Inhibitor Prep_Enzyme->Incubate_Inhibited Incubate_Uninhibited Tube 2: 'Uninhibited' Enzyme + Vehicle Prep_Enzyme->Incubate_Uninhibited Prep_Inhibitors Prepare Inhibitor Stocks (AEBSF, PMSF, TLCK) Prep_Inhibitors->Incubate_Inhibited Prep_Substrate Prepare Substrate (ATEE Solution) React_Inhibited Add 'Inhibited' mix to ATEE cuvette Record ΔA237nm/min Incubate_Inhibited->React_Inhibited React_Uninhibited Add 'Uninhibited' mix to ATEE cuvette Record ΔA237nm/min Incubate_Uninhibited->React_Uninhibited Calculation Calculate % Inhibition React_Inhibited->Calculation React_Uninhibited->Calculation

Step-by-Step Methodology:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 237 nm and equilibrate the sample chamber to 25°C.

  • Reaction Tube Preparation: For each inhibitor to be tested, prepare two microcentrifuge tubes: "Inhibited" and "Uninhibited" (Control).

  • Inhibitor Incubation:

    • To the "Inhibited" tube, add the α-chymotrypsin solution and the specific inhibitor solution to achieve the desired final concentration (e.g., 1 mM).

    • To the "Uninhibited" tube, add the α-chymotrypsin solution and an equivalent volume of the inhibitor's vehicle (e.g., deionized water for AEBSF, isopropanol for PMSF).

    • Mix both tubes gently and incubate at 25°C for a precise duration (e.g., 5 minutes). This pre-incubation step is critical for irreversible inhibitors to react with the enzyme.

  • Substrate Reaction:

    • Prepare two cuvettes, each containing the ATEE substrate solution. Equilibrate them to 25°C in the spectrophotometer.

  • Data Acquisition:

    • To initiate the reaction, add a small aliquot from the "Uninhibited" tube to the first cuvette. Mix quickly by inversion, place it in the spectrophotometer, and immediately begin recording the decrease in absorbance at 237 nm for 3-5 minutes.

    • Repeat the process by adding an aliquot from the "Inhibited" tube to the second cuvette and record the absorbance change.

  • Data Analysis:

    • Determine the maximum linear rate of reaction (ΔA237nm/minute) from the slope of the kinetic trace for both the uninhibited (Rate_Uninhibited) and inhibited (Rate_Inhibited) reactions.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate_Inhibited / Rate_Uninhibited)] x 100

This protocol allows for a direct, quantitative comparison of inhibitor potency under identical conditions, providing robust, data-driven support for inhibitor selection.

Conclusion

The choice between TLCK, PMSF, and AEBSF is not a matter of declaring one universally "best," but of making an informed decision based on the specific demands of the experiment.

  • PMSF remains a low-cost option for simple, rapid applications where its toxicity and instability can be managed, such as a one-step cell lysis for immediate analysis.[21]

  • TLCK is the specialist's tool, offering unparalleled specificity for trypsin-like proteases, making it ideal for applications requiring selective inhibition.[13][20]

  • AEBSF emerges as the modern workhorse for a majority of applications.[14] Its combination of broad-spectrum efficacy, excellent aqueous solubility, superior stability, and significantly lower toxicity makes it a more reliable, safer, and user-friendly alternative to PMSF, particularly for complex and lengthy experimental protocols.[12][15][19]

By understanding the underlying chemistry and practical limitations of each inhibitor, researchers can better protect their valuable samples, ensuring the integrity and reproducibility of their results.

References

  • AEBSF - Wikipedia . Wikipedia. [Link]

  • AEBSF - A very effective serine protease inhibitor . Interchim. [Link]

  • PMSF - Wikipedia . Wikipedia. [Link]

  • Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates . National Institutes of Health (NIH). [Link]

  • PMSF – Knowledge and References . Taylor & Francis Online. [Link]

  • Serine protease inhibitors (PMSF and AEBSF) and the clickable probe... . ResearchGate. [Link]

  • The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding . MDPI. [Link]

  • The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes . PubMed. [Link]

  • AEBSF Product Information . MP Biomedicals. [Link]

  • TLCK | 4272-74-6 . Isca Biochemicals. [Link]

  • Serine proteases . Wikipedia. [Link]

  • Serine Protease Mechanism and Specificity . ACS Publications. [Link]

  • PMSF solution(100mM) . Abbkine. [Link]

  • 6.1: Serine proteases . Chemistry LibreTexts. [Link]

  • Serine Protease . Creative Diagnostics. [Link]

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p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide vs. TPCK: specificity and applications

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Specificity and Application

In the intricate landscape of cellular signaling and protein regulation, proteases stand as critical architects and executioners. Their precise control is paramount to cellular homeostasis, and their dysregulation is a hallmark of numerous pathologies. For researchers dedicated to unraveling these complex processes, protease inhibitors are indispensable tools. Among the most established and widely utilized are the irreversible serine protease inhibitors: p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, commonly known as TLCK, and Tosyl-L-phenylalanyl-chloromethyl ketone, or TPCK.

While both belong to the same class of tosylated chloromethyl ketone inhibitors, their utility is dictated by a crucial difference in specificity. This guide provides an in-depth, objective comparison of TLCK and TPCK, moving beyond catalog descriptions to offer field-proven insights into their mechanisms, specificity, and practical applications, supported by experimental data and protocols.

The Core Principle: Irreversible Affinity Labeling

Both TLCK and TPCK function as affinity labels or substrate analogs. They are designed to mimic the natural substrates of specific serine proteases. This mimicry allows them to enter the enzyme's active site. Once positioned, their chloromethyl ketone moiety acts as a powerful electrophile, irreversibly alkylating a critical histidine residue within the catalytic triad of the active site. This covalent modification permanently inactivates the enzyme.

The key to their differential targeting lies in the amino acid residue they are designed to imitate.

cluster_0 General Mechanism of Chloromethyl Ketones Enzyme Serine Protease Active Site Complex Enzyme-Inhibitor Complex Enzyme->Complex Forms complex Inhibitor TLCK or TPCK (Substrate Analog) Inhibitor->Enzyme Binds to active site Histidine Active Site Histidine Inactive Inactive Enzyme (Covalently Modified) Histidine->Inactive Alkylation Complex->Histidine Chloromethyl group reacts with...

Caption: General mechanism of irreversible inhibition by TLCK and TPCK.

TLCK: The Trypsin Specialist

  • Full Name: Nα-p-Tosyl-L-lysine chloromethyl ketone hydrochloride

  • Mechanism & Specificity: TLCK is an analog of lysine. Consequently, it is a specific inhibitor of trypsin and trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine and arginine.[1] This specificity makes it an invaluable tool for eliminating unwanted trypsin activity during the purification of other proteins, such as chymotrypsin.[2]

  • Key Applications:

    • Protein Purification: Widely used as a protease inhibitor in homogenization buffers and during affinity chromatography to protect proteins from degradation by endogenous trypsin-like proteases.[2]

    • Signal Transduction Research: TLCK is known to block the activation of Nuclear Factor-kappa B (NF-κB) induced by lipopolysaccharides (LPS) or cytokines.[2] This effect is thought to stem from the inhibition of proteases involved in the degradation of the IκB inhibitor protein.

    • Apoptosis Studies: It can prevent apoptosis in certain cell lines by inhibiting the processing of caspases, which are themselves a class of proteases.[2]

    • Neurobiology: Research has shown that TLCK can suppress neuritic degeneration in various experimental models, including Wallerian degeneration, suggesting it intervenes in a common pathway of neuronal decay.[1]

TPCK: The Chymotrypsin Counterpart with Broader Horizons

  • Full Name: N-p-Tosyl-L-phenylalanine chloromethyl ketone

  • Mechanism & Specificity: TPCK is an analog of the aromatic amino acid phenylalanine. Its primary role is as an irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases, which cleave after large, hydrophobic residues (e.g., phenylalanine, tyrosine, tryptophan).[3][4] The phenylalanine moiety of TPCK directs it to the active site of these enzymes, where it alkylates histidine-57.[3][4]

  • Beyond Chymotrypsin - Off-Target Effects as a Research Tool: While highly effective against chymotrypsin, TPCK's scientific utility has been expanded by its well-documented "off-target" effects. It is not strictly specific to serine proteases and has been shown to inhibit certain cysteine proteases like caspases, papain, and bromelain.[3] This broader activity profile must be considered when interpreting experimental results.

    • Signaling Pathways: TPCK is a known inhibitor of the PDK1/Akt signaling pathway and can also block NF-κB activation.[5][6][7] These effects are often independent of its anti-chymotrypsin activity and have made TPCK a tool for studying these crucial cellular survival and inflammatory pathways.

    • Virology: One of the most common applications of TPCK is in the preparation of "TPCK-treated trypsin."[3] Commercial trypsin preparations are often contaminated with chymotrypsin. Treating the trypsin with TPCK selectively and irreversibly inactivates the contaminating chymotrypsin activity, which can be detrimental to cell cultures, while leaving the desired trypsin activity intact. This purified trypsin is essential for dissociating cells and for the maturation cleavage of viral envelope proteins to improve the infectivity of viruses like influenza in cell culture.[3]

    • Cancer & Apoptosis Research: TPCK induces apoptosis in various cancer cell lines, an effect linked to its ability to inhibit NF-κB and Akt signaling, down-regulate anti-apoptotic proteins, and promote the release of cytochrome c from mitochondria.[5][8]

Head-to-Head Comparison: TLCK vs. TPCK

The choice between TLCK and TPCK hinges entirely on the experimental question and the target protease or pathway.

FeatureTLCK TPCK
Full Name Nα-p-Tosyl-L-lysine chloromethyl ketoneN-p-Tosyl-L-phenylalanine chloromethyl ketone
Mimicked Residue LysinePhenylalanine
Primary Protease Class Trypsin-like Serine ProteasesChymotrypsin-like Serine Proteases
Cleavage Site Specificity After basic residues (Lys, Arg)After large hydrophobic/aromatic residues (Phe, Tyr, Trp)
Known Off-Target Effects NF-κB inhibition, Caspase processing inhibitionNF-κB inhibition, PDK1/Akt pathway inhibition, Cysteine protease (e.g., caspase) inhibition
Key Differentiating Use Selective inhibition of trypsinSelective inhibition of chymotrypsin; preparation of TPCK-treated trypsin for virology

A crucial experimental finding highlights their distinct specificities: in a study on neurite degeneration, TLCK was effective at protecting neurons, whereas TPCK, the chymotrypsin-like inhibitor, had no protective effect.[1] This demonstrates that a trypsin-like protease, not a chymotrypsin-like one, was involved in that specific degenerative cascade. Conversely, both inhibitors have been shown to react with the HPV-18 E7 oncoprotein by modifying a cysteine residue within its retinoblastoma-binding core, abolishing its function.[9] This underscores that while their primary targets differ, they can share off-target interactions, particularly with reactive cysteine residues.

Experimental Protocols & Practical Guidance

A. Stock Solution Preparation and Storage

The integrity of your experiment begins with the proper handling of inhibitors.

  • Solvent Choice: Both TLCK and TPCK are poorly soluble in aqueous solutions. Stock solutions are typically prepared in methanol, ethanol, or DMSO. A 10 mM stock solution in methanol or ethanol is common.[4]

  • Preparation: To prepare a 10 mM stock of TPCK (M.W. 351.85 g/mol ), dissolve 3.52 mg in 1 mL of solvent.

  • Storage: Stock solutions in methanol or ethanol are stable for several months when stored at 4°C.[4] For long-term storage (up to two years), store desiccated at -20°C.[4]

  • Working Solutions: Working concentrations in aqueous cell culture media are typically in the 10-100 µM range.[4] Crucially, these working solutions are only stable for a few hours. [4] Always prepare fresh working dilutions from your stock immediately before use.

B. Protocol: Inhibition of NF-κB Activation in Cultured Cells

This protocol provides a framework for investigating the effect of TLCK or TPCK on cytokine-induced NF-κB activation.

cluster_1 Experimental Workflow: NF-κB Inhibition Assay A 1. Seed Cells (e.g., HeLa, 293T) in multi-well plate B 2. Incubate (24h, 37°C, 5% CO2) until 70-80% confluent A->B C 3. Pre-treat with Inhibitor Add fresh media with: - Vehicle (DMSO) - TLCK (e.g., 50 µM) - TPCK (e.g., 25 µM) B->C D 4. Incubate (1-2 hours, 37°C) C->D E 5. Stimulate Add cytokine (e.g., TNF-α) to all wells except negative control D->E F 6. Incubate (e.g., 30 minutes, 37°C) E->F G 7. Harvest & Lyse Cells Prepare nuclear and cytoplasmic extracts F->G H 8. Analyze - Western Blot for IκB degradation (cytoplasm) - Western Blot for p65 translocation (nucleus) - EMSA for NF-κB DNA binding G->H

Caption: Workflow for assessing TLCK/TPCK effect on NF-κB activation.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HeLa or A549 cells) in appropriate culture vessels and grow to 70-80% confluency.

  • Pre-incubation: Remove the growth medium and replace it with fresh medium containing either the vehicle control (e.g., DMSO) or the desired concentration of TLCK or TPCK. A typical starting concentration is 25-50 µM. Incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., TNF-α or LPS) to the culture medium to induce NF-κB activation.

  • Incubation: Incubate for the appropriate time to allow for IκB degradation and NF-κB nuclear translocation (typically 15-60 minutes).

  • Harvesting and Analysis: Wash the cells with cold PBS and harvest. Prepare cytoplasmic and nuclear extracts.

  • Endpoint Measurement: Analyze the extracts by Western blot to assess the degradation of IκBα in the cytoplasm and the accumulation of the p65 subunit of NF-κB in the nucleus.

C. Protocol: Preparation of TPCK-Treated Trypsin for Virology

This is a critical protocol for any virology lab working with viruses that require trypsin-mediated cleavage for infectivity.

  • Stock Preparation: Prepare a stock solution of TPCK at 10 mg/mL in ethanol.

  • Trypsin Solution: Prepare a solution of trypsin (e.g., from bovine pancreas) at 1 mg/mL in sterile, serum-free cell culture medium (e.g., DMEM) or PBS.

  • TPCK Treatment: Add the TPCK stock solution to the trypsin solution to a final TPCK concentration of 10 µg/mL.

  • Incubation: Incubate the mixture at 37°C for 1 hour. This allows the TPCK to specifically and irreversibly inhibit any contaminating chymotrypsin.

  • Aliquoting and Storage: Aliquot the TPCK-treated trypsin into sterile, single-use volumes and store at -20°C. A common working concentration for viral propagation is 0.5-2.5 µg/mL in the final overlay medium.[10]

  • Usage: Thaw an aliquot on ice before use and add it to your serum-free medium or agarose overlay for viral plaque assays or propagation.[10][11] Discard any unused portion of the thawed aliquot.

Conclusion: Making an Informed Choice

TLCK and TPCK are powerful and specific chemical probes that have remained staples in the researcher's toolkit for decades. Their effectiveness lies in their targeted, irreversible mechanism of action. However, their utility is defined by their differences.

  • Choose TLCK when your goal is to specifically inhibit trypsin or trypsin-like proteases , such as preventing protein degradation by these enzymes or investigating pathways involving cleavage after basic residues.

  • Choose TPCK when you need to inhibit chymotrypsin or chymotrypsin-like proteases . Its most valuable and distinct application is in the preparation of chymotrypsin-free trypsin for virology and cell culture. Furthermore, its well-characterized effects on the NF-κB and Akt pathways make it a useful, albeit non-specific, tool for studying signal transduction, provided appropriate controls are used to account for its pleiotropic effects.

As a senior scientist, the key is to understand not just what these inhibitors do, but why they do it. Their specificity is derived from their chemical structure mimicking a particular amino acid. By appreciating this fundamental principle, researchers can deploy TLCK and TPCK with precision, ensuring that the data generated is both robust and correctly interpreted.

References

  • Tosyl phenylalanyl chloromethyl ketone - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Hersey, P., et al. (2006). Multiple effects of N-alpha-tosyl-L-phenylalanyl chloromethyl ketone (TPCK) on apoptotic pathways in human prostatic carcinoma cell lines. PubMed. Retrieved January 26, 2026, from [Link]

  • de Oliveira, C. I., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. MDPI. Retrieved January 26, 2026, from [Link]

  • Pasternack, M. S., et al. (1986). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. PubMed. Retrieved January 26, 2026, from [Link]

  • Araki, T., et al. (2004). N-alpha-p-tosyl-L-lysine Chloromethyl Ketone (TLCK) Suppresses Neuritic Degeneration Caused by Different Experimental Paradigms Including in Vitro Wallerian Degeneration. PubMed. Retrieved January 26, 2026, from [Link]

  • Phelps, W. C., et al. (1995). The serine protease inhibitors TLCK and TPCK react with the RB-binding core of HPV-18 E7 protein and abolish its RB-binding capability. PubMed. Retrieved January 26, 2026, from [Link]

  • Nachbagauer, R., & Krammer, F. (2016). Propagation and Characterization of Influenza Virus Stocks That Lack High Levels of Defective Viral Genomes and Hemagglutinin Mutations. NIH. Retrieved January 26, 2026, from [Link]

  • Noonan, K. D., & Levine, A. J. (1975). The effect of TLCK on transcription and its role in modifying cell growth. PubMed. Retrieved January 26, 2026, from [Link]

  • Kang, J. S., et al. (2003). Nα-Tosyl-l-phenylalanine Chloromethyl Ketone Induces Caspase-dependent Apoptosis in Transformed Human B Cell Lines with Transcriptional Down-regulation of Anti-apoptotic HS1-associated Protein X-1. Journal of Biological Chemistry. Retrieved January 26, 2026, from [Link]

  • Cell culture protocols. (n.d.). European Collection of Authenticated Cell Cultures. Retrieved January 26, 2026, from [Link]

  • Chollet-Przednowed, E., & Lederer, F. (2001). Another biological effect of tosylphenylalanylchloromethane (TPCK): it prevents p47phox phosphorylation and translocation upon neutrophil stimulation. NIH. Retrieved January 26, 2026, from [Link]

  • IAV H1N1 MDCK Plaque Assay Protocol. (2022, September 13). protocols.io. Retrieved January 26, 2026, from [Link]

  • de Oliveira, C. I., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. PMC - PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pearce, L. R., et al. (2012). TPCK inhibits AGC kinases by direct activation loop adduction at phenylalanine-directed cysteine residues. PMC - NIH. Retrieved January 26, 2026, from [Link]

  • What is the role of TPCK during IAV infection in cell lines? (2024, September 27). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Essential protocols for animal cell culture. (n.d.). QIAGEN. Retrieved January 26, 2026, from [Link]

  • TLCK | 4272-74-6. (n.d.). Isca Biochemicals. Retrieved January 26, 2026, from [Link]

  • Why all my MDCK died 24h later after using plaque assay for influenza A infection and how to dissolve trypsin-TPCK? (2018, September 5). ResearchGate. Retrieved January 26, 2026, from [Link]

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Confirming the covalent modification of an enzyme by p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Covalent Enzyme Modification by a TLCK-Analog using Mass Spectrometry

In the landscape of drug discovery and chemical biology, the unambiguous confirmation of a covalent mechanism of action is a critical milestone. Covalent inhibitors, which form a stable bond with their target protein, can offer distinct advantages in potency and duration of action.[1] This guide provides an in-depth, experience-driven comparison of methodologies for confirming the covalent modification of an enzyme by p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, a compound known more commonly as N-α-tosyl-L-lysine chloromethyl ketone (TLCK).[2] While other techniques provide valuable functional data, this guide will establish why mass spectrometry (MS) stands as the definitive method for identifying the precise molecular interaction.

The Central Question: Did the Inhibitor Form a Covalent Bond?

The core objective is to move beyond functional assays, which demonstrate that an enzyme is inhibited, to direct physical evidence of a covalent adduct. TLCK is a classic irreversible inhibitor designed to target the active sites of trypsin-like serine proteases.[2] Its mechanism relies on a reactive chloromethyl ketone group that is susceptible to nucleophilic attack by an active site residue, typically a histidine or cysteine, forming a permanent, irreversible bond.[2][3] Answering the central question requires not only confirming that the inhibitor has bound but also identifying the exact amino acid it has modified.

Mass Spectrometry: The Gold Standard for Covalent Adduct Characterization

Mass spectrometry is the premier analytical technique for characterizing covalent protein modifications because it directly measures the molecular mass of the protein and its constituent peptides.[4] A covalent modification results in a predictable mass shift, providing unequivocal evidence of the adduct's formation.[5] The two primary MS-based approaches for this task are Intact Protein Analysis and Peptide Mapping (or "Bottom-Up" Proteomics).

Our approach is a multi-stage process designed for self-validation at each step. It begins with the controlled labeling of the target enzyme, followed by rigorous MS analysis to pinpoint the modification.

G cluster_0 Phase 1: Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: LC-MS/MS Analysis cluster_3 Phase 4: Data Analysis & Confirmation Enzyme Purified Target Enzyme Reaction Incubation (Controlled Time & Temp) Enzyme->Reaction Control Control Reaction (DMSO Vehicle) Enzyme->Control Inhibitor TLCK Inhibitor (p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide) Inhibitor->Reaction Denature Denaturation, Reduction & Alkylation Reaction->Denature Control->Denature Digest Tryptic Digestion Denature->Digest LC LC Separation (Peptide Mixture) Digest->LC MS1 MS1 Analysis (Measure Peptide Masses) LC->MS1 MS2 MS/MS Analysis (Fragment & Sequence Peptides) MS1->MS2 Search Database Search (Identify Peptides) MS2->Search Confirm Confirm Modified Peptide (Mass Shift & MS/MS Spectrum) Search->Confirm

Caption: High-level workflow for confirming covalent modification via mass spectrometry.

Detailed Experimental Protocols & Rationale

Part 1: Covalent Labeling of the Target Enzyme

The success of the entire analysis hinges on a clean and specific labeling reaction. The goal is to achieve a high degree of modification on the target protein while minimizing non-specific interactions.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the target enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare a 10 mM stock solution of TLCK in a compatible solvent like DMSO or an aqueous buffer with a pH of 6.0 or lower to ensure stability.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the target enzyme (to a final concentration of 1-5 µM) with the TLCK inhibitor. A typical starting point is a 5 to 10-fold molar excess of the inhibitor.

    • For the negative control, add an equivalent volume of the vehicle (e.g., DMSO) to a separate tube containing the same amount of enzyme.

    • Incubate both reactions at a controlled temperature (e.g., 37°C) for 1-2 hours. The optimal time may require empirical determination.

  • Quenching: Stop the reaction by adding a quenching agent, such as 10 mM dithiothreitol (DTT), if concerned about non-specific reactions, or proceed immediately to denaturation.

Causality and Expertise:

  • Why a Molar Excess? Using a molar excess of the inhibitor drives the reaction towards completion, ensuring a detectable level of modification. However, an excessively high concentration can lead to non-specific labeling.

  • The Importance of the Control: The vehicle control is non-negotiable. It allows you to distinguish genuine mass shifts caused by the inhibitor from artifacts or pre-existing protein modifications.

  • Buffer Choice: The reaction pH is critical. Since TLCK targets nucleophilic residues like histidine, a pH near or slightly above the pKa of the histidine imidazole group (~6.5-7.0) is often optimal for promoting the specific reaction.

Part 2: Sample Preparation for Peptide Mapping

This "bottom-up" approach involves digesting the protein into smaller peptides, which are more amenable to MS analysis.[6]

Protocol:

  • Denaturation: Add urea or guanidine hydrochloride to the reaction and control samples to a final concentration of 8 M and 6 M, respectively. This unfolds the protein, making all sites accessible to subsequent reagents.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. This breaks all disulfide bonds.

  • Alkylation: Add iodoacetamide (IAM) to a final concentration of 20-25 mM and incubate in the dark at room temperature for 30 minutes. This step capping the reduced cysteines, preventing them from reforming disulfide bonds.

  • Digestion:

    • Dilute the samples at least 4-fold with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration.

    • Add sequencing-grade trypsin at a 1:50 to 1:20 enzyme-to-substrate ratio (w/w).[4]

    • Incubate overnight at 37°C.

  • Cleanup: Acidify the samples with formic acid or trifluoroacetic acid and desalt them using a C18 solid-phase extraction (SPE) tip. This removes salts and detergents that interfere with MS analysis.

Causality and Expertise:

  • Why Digest? Analyzing the entire intact protein can confirm if a modification occurred, but it cannot pinpoint where. Peptide mapping provides residue-level resolution.[4]

  • Trypsin's Specificity: Trypsin cleaves C-terminal to lysine (K) and arginine (R) residues.[7] If TLCK modifies a lysine residue, trypsin will be unable to cleave at that site, providing a secondary piece of evidence (a "missed cleavage") in addition to the mass shift.

  • Fixed Modification: The alkylation of cysteines with IAM adds a known mass (+57.02 Da). This is specified as a "fixed modification" during the data search, simplifying the analysis by removing one source of variability.[8]

Part 3: LC-MS/MS Analysis and Data Interpretation

This is where the modified peptide is identified.

Data Acquisition: The digested peptide mixture is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).[8]

  • LC Separation: Peptides are separated on a C18 reversed-phase column using a gradient of increasing organic solvent (acetonitrile).[8]

  • MS1 Scan: The mass spectrometer continuously scans and measures the mass-to-charge ratio (m/z) of the peptides as they elute from the column.

  • MS/MS Scan (DDA): In Data-Dependent Acquisition (DDA) mode, the instrument automatically selects the most intense peptide ions from the MS1 scan for fragmentation, generating MS/MS spectra that reveal the amino acid sequence.[8]

Data Analysis and Expected Results: The raw data is processed using a database search engine (e.g., MaxQuant, Mascot, Sequest).[8][9] The search is performed against a database containing the known sequence of the target enzyme.

  • Specify Variable Modification: The key step is to define a "variable modification" corresponding to the mass of the TLCK adduct.

    • Mass of TLCK (inhibitor): C₁₄H₂₁ClN₂O₃S ≈ 332.84 Da

    • Leaving Group: HCl ≈ 36.46 Da

    • Expected Mass Shift: Mass of TLCK - Mass of HCl = ~296.38 Da

  • Search and Confirm: The software will identify peptides from the control sample and then look for peptides in the treated sample that have an additional mass of +296.38 Da.

  • MS/MS Validation: The final piece of evidence comes from the MS/MS spectrum of the modified peptide. Fragmentation will pinpoint the exact amino acid carrying the +296.38 Da modification.

G Reaction Nucleophilic Attack Enzyme's active site residue (e.g., His, Cys) attacks the chloromethyl ketone group of TLCK. Bond Covalent Bond Formation A stable thioether or alkylated amine bond is formed. The chlorine atom is eliminated as a leaving group (Cl-). Reaction:f1->Bond:f0 Sₙ2 Reaction Result Irreversible Inhibition The enzyme is now permanently modified and inactivated. Mass Spectrometry will detect a mass increase of ~296.38 Da on the modified peptide. Bond:f1->Result:f0 Outcome

Caption: Mechanism of covalent modification by a chloromethyl ketone inhibitor.

Comparison with Alternative Methodologies

While mass spectrometry is definitive, other techniques provide complementary information. A robust study often employs one or more of these as orthogonal validation.

Technique Principle Pros Cons
Mass Spectrometry Directly measures the mass of the protein/peptides to detect the mass shift from the covalent adduct.[1]- Unambiguous confirmation of covalent binding.- Identifies the precise site of modification.- High sensitivity and specificity.- Requires specialized equipment and expertise.- Does not directly measure functional impact.
Enzyme Activity Assay Measures the catalytic activity of the enzyme over time after incubation with the inhibitor.- Directly demonstrates functional inhibition.- High-throughput and relatively simple to perform.- Can determine kinetic parameters like kinact/KI.- Does not prove a covalent mechanism; slow, tight-binding non-covalent inhibitors can appear irreversible.- Provides no information on the binding site.
X-ray Crystallography Determines the three-dimensional structure of the enzyme-inhibitor complex at atomic resolution.- Provides the ultimate structural proof of modification.- Can reveal conformational changes upon binding.- Technically challenging and time-consuming.- Requires high-quality protein crystals.- Provides a static picture, not kinetic information.
Activity-Based Protein Profiling (ABPP) Uses tagged probes that react with active enzyme sites. Inhibition is seen as a loss of probe signal.[10]- Can assess inhibitor selectivity across many enzymes in a complex mixture (proteome).[10]- Good for target identification and off-target screening.- Is an indirect measure of target engagement.- Does not directly characterize the drug-target adduct itself.

Conclusion

To definitively confirm the covalent modification of an enzyme by p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (TLCK), mass spectrometry is the indispensable tool. While functional assays confirm that the enzyme is inhibited and crystallography can reveal how it is inhibited in a static state, only MS provides direct, unambiguous physical evidence of the covalent adduct and pinpoints its precise location on the protein. The peptide mapping workflow, though intricate, is a self-validating system that moves from a hypothesis (a predicted mass shift) to concrete proof (the identification of a modified peptide sequence), providing the highest level of confidence required for drug development and rigorous scientific inquiry.

References

  • Bashore, C., Cheng, L., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • Richards, N.G., et al. (2018). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Emerging strategies in covalent inhibition. YouTube. Available at: [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. National Center for Biotechnology Information. Available at: [Link]

  • A, V., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology. Available at: [Link]

  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Element Lab Solutions. Available at: [Link]

  • Kuo, J. F., et al. (1986). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. FEBS Letters. Available at: [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ICE Bioscience. (n.d.). MS-Based Covalent Binding Analysis. ICE Bioscience. Available at: [Link]

  • Singh, J., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). Covalent Modification. Chemistry LibreTexts. Available at: [Link]

  • Waters. (n.d.). Peptide Mapping for Biotherapeutics. Waters. Available at: [Link]

  • The Leukemia & Lymphoma Society. (2022). Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. Available at: [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Rapid Novor. (2021). What is Peptide Mapping?. Rapid Novor. Available at: [Link]

  • AK Lectures. (n.d.). Covalent Modification and Phosphorylation. AK Lectures. Available at: [Link]

  • MDPI. (2020). The Crystal Structure of Nα-p-tosyl-lysyl Chloromethylketone-Bound Oligopeptidase B from Serratia Proteamaculans Revealed a New Type of Inhibitor Binding. MDPI. Available at: [Link]

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A Researcher's Guide to Ensuring Reproducibility with the Serine Protease Inhibitor TLCK

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) is a widely utilized serine protease inhibitor that has been instrumental in dissecting numerous cellular pathways, most notably the NF-κB signaling cascade. As an irreversible inhibitor of trypsin-like serine proteases, TLCK has provided valuable insights into the roles of these enzymes in inflammation, apoptosis, and cell growth. However, the very reactivity that makes TLCK an effective tool also presents significant challenges to experimental reproducibility. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of TLCK, explores the critical factors influencing the reproducibility of experimental results, compares its performance with viable alternatives, and offers detailed protocols to ensure the generation of robust and reliable data.

The Double-Edged Sword: Understanding TLCK's Mechanism and its Implications for Reproducibility

TLCK functions by irreversibly alkylating a histidine residue within the active site of trypsin-like serine proteases. This covalent modification permanently inactivates the enzyme, providing a powerful tool to study the downstream consequences of protease inhibition. A primary application of TLCK is the inhibition of the IκB kinase (IKK) complex, a key regulator of the NF-κB pathway. By blocking IKK, TLCK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of its target genes.

However, the chemical reactivity of TLCK is not entirely specific. This lack of absolute specificity, coupled with its inherent instability in aqueous solutions, lies at the heart of the reproducibility challenges associated with its use.

Navigating the Pitfalls: Key Factors Affecting TLCK Reproducibility

Chemical Instability: The Achilles' Heel of TLCK

TLCK is notoriously unstable in aqueous solutions, particularly at neutral or alkaline pH.[1] The chloromethyl ketone group is susceptible to hydrolysis, rendering the inhibitor inactive. This degradation can occur rapidly in cell culture media, leading to a significant decrease in the effective concentration of the inhibitor over the course of an experiment.

Causality: The rate of TLCK hydrolysis is pH-dependent, with stability being greater at a pH below 6.0.[1] In typical cell culture conditions (pH 7.2-7.4), the half-life of TLCK can be short, leading to a continuous decline in its inhibitory potential. This can result in incomplete or variable inhibition of the target protease, leading to inconsistent downstream effects.

Best Practices:

  • Freshly Prepare Stock Solutions: Always prepare TLCK stock solutions fresh before each experiment. Dissolving TLCK in a buffer with a pH below 6.0 can enhance its stability for short-term storage.[1]

  • Minimize Time in Aqueous Solutions: Add the TLCK solution to the cell culture medium immediately before treating the cells.

  • Consider Multiple Additions: For long-term experiments, consider replenishing the TLCK-containing medium at regular intervals to maintain a consistent inhibitory concentration.[2]

Off-Target Effects: The Confounding Variable

While TLCK is classified as a serine protease inhibitor, it is not entirely specific and can react with other cellular components, including other classes of proteases and proteins with reactive cysteine residues. For instance, TLCK has been shown to inhibit certain caspases, which can complicate studies on apoptosis. Furthermore, some studies have indicated that TLCK can affect transcription, independent of its protease inhibitory activity.[3]

Causality: The electrophilic nature of the chloromethyl ketone group allows it to react with nucleophilic residues other than the histidine in the active site of serine proteases. This can lead to the unintended modulation of various signaling pathways, creating a complex cellular response that may not be solely attributable to the inhibition of the intended target.

Best Practices:

  • Use the Lowest Effective Concentration: Titrate the concentration of TLCK to determine the lowest dose that effectively inhibits the target of interest while minimizing off-target effects.

  • Employ Multiple, Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of the intended target, use other inhibitors with different mechanisms of action.

  • Utilize Knockout/Knockdown Models: Whenever possible, validate findings using genetic approaches, such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target protease, to provide the most definitive evidence.[4][5][6]

Cellular Toxicity: A Fine Line to Tread

At higher concentrations, TLCK can be toxic to cells, leading to decreased viability and apoptosis.[3] This toxicity can be a confounding factor, as it may mask or mimic the specific effects of protease inhibition.

Causality: The off-target effects of TLCK can contribute to its cytotoxicity. The indiscriminate modification of essential cellular proteins can disrupt normal cellular function and trigger cell death pathways.

Best Practices:

  • Perform Dose-Response and Time-Course Experiments: Carefully determine the optimal concentration and duration of TLCK treatment that effectively inhibits the target without causing significant cell death.

  • Monitor Cell Viability: Routinely assess cell viability using methods such as trypan blue exclusion or MTT assays in parallel with the primary experimental endpoint.

A Comparative Look: Alternatives to TLCK for NF-κB Inhibition

Given the challenges associated with TLCK, it is often prudent to consider alternative inhibitors for studying the NF-κB pathway. The choice of inhibitor will depend on the specific experimental context, including the cell type, the stimulus used to activate NF-κB, and the desired level of specificity.

InhibitorMechanism of ActionReported IC50/Effective Concentration (NF-κB Inhibition)Key AdvantagesKey Disadvantages
TLCK Irreversible serine protease inhibitor; inhibits IKK complex activity.50-100 µM[7]Broadly used, historical data available.Poor stability, off-target effects, potential cytotoxicity.[1][3]
BAY 11-7082 Irreversibly inhibits IκBα phosphorylation by targeting IKK.[8][9]3.5-10 µM[10]More potent than TLCK, relatively specific for the NF-κB pathway.Can have off-target effects on other kinases and induce cell death independent of NF-κB inhibition.[11]
MG-132 Reversible proteasome inhibitor; prevents the degradation of phosphorylated IκBα.[12][13]2-10 µM[14]Potent inhibitor of the proteasome, leading to robust NF-κB inhibition.Not specific to the NF-κB pathway; inhibits the degradation of many other proteins, leading to widespread cellular effects.[15]

Achieving Reproducibility: A Validated Experimental Protocol for NF-κB Inhibition

This section provides a detailed, step-by-step protocol for inhibiting TNF-α-induced NF-κB activation in a model cell line (e.g., HeLa or HEK293 cells) using TLCK, with integrated validation steps to ensure the reliability of the results.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_reagents Prepare Reagents (TLCK, TNF-α, etc.) seed_cells Seed Cells prep_reagents->seed_cells pretreat Pre-treat with TLCK or Alternative Inhibitor seed_cells->pretreat stimulate Stimulate with TNF-α pretreat->stimulate harvest Harvest Cells & Prepare Lysates stimulate->harvest western Western Blot for p-IκBα, IκBα, p65 harvest->western

Caption: Experimental workflow for assessing NF-κB inhibition.

Detailed Protocol

Materials:

  • HeLa or HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TLCK hydrochloride (prepare fresh stock solution in sterile water or a slightly acidic buffer, pH < 6.0)

  • Recombinant human TNF-α

  • Phosphate-buffered saline (PBS)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture:

    • One day prior to the experiment, seed HeLa or HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation and Treatment:

    • On the day of the experiment, prepare a fresh stock solution of TLCK (e.g., 100 mM in sterile water, pH adjusted to ~5.5 with HCl).

    • Dilute the TLCK stock solution in complete cell culture medium to the desired final concentrations (e.g., 25, 50, 100 µM). Also prepare a vehicle control (medium with the same final concentration of the solvent used for TLCK).

    • Aspirate the old medium from the cells and replace it with the TLCK-containing medium or the vehicle control.

    • Pre-incubate the cells with the inhibitor for 1-2 hours in a 37°C, 5% CO2 incubator.

  • Stimulation:

    • Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.

    • Add TNF-α directly to the medium of the inhibitor-treated and control wells to a final concentration of 10-20 ng/mL. Do not add TNF-α to a negative control well to assess baseline NF-κB activation.

    • Incubate the cells for the desired time period (e.g., 15-30 minutes for IκBα phosphorylation and degradation).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (total cell lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and p65 overnight at 4°C. Also, probe for a loading control such as β-actin.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Validation and Interpretation of Results
  • Successful Inhibition: In the TNF-α stimulated samples, a decrease in the phospho-IκBα signal and a corresponding decrease in the total IκBα signal should be observed in the vehicle-treated cells. In the TLCK-treated cells, the phosphorylation and degradation of IκBα should be inhibited in a dose-dependent manner.

  • Nuclear Translocation: To further validate NF-κB inhibition, you can perform cellular fractionation to separate cytoplasmic and nuclear extracts and perform a Western blot for the p65 subunit of NF-κB. In inhibited cells, p65 should be retained in the cytoplasm.

Conclusion: A Call for Rigor and Transparency

TLCK remains a valuable tool for studying the intricate roles of serine proteases in cellular signaling. However, its inherent chemical properties necessitate a heightened awareness of the factors that can compromise experimental reproducibility. By understanding the mechanism of action of TLCK, acknowledging its limitations, and implementing rigorous experimental design and validation strategies, researchers can harness the power of this inhibitor while ensuring the generation of reliable and translatable scientific knowledge. The principles of fresh preparation, careful dose-response analysis, and the use of orthogonal validation methods are paramount to navigating the complexities of using reactive chemical probes like TLCK and ultimately contributing to the robustness of the scientific literature.

References

  • Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • Chen, D., et al. (2018). Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes.
  • Noonan, N. E., & Noonan, K. D. (1977). The effect of TLCK on transcription and its role in modifying cell growth. Journal of Cellular Physiology, 92(1), 137-144.
  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

  • Li, J., et al. (2014). Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction. Experimental and Therapeutic Medicine, 8(5), 1435-1440.
  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). TLCK (Tosyl-L-lysyl-chloromethane hydrochloride), Trypsin inhibitor. Retrieved from [Link]

  • Juliana, C., et al. (2010). Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome. The Journal of biological chemistry, 285(13), 9792-9802.
  • Lee, J. H., et al. (2007). Dopamine stimulates 45Ca2+ uptake through cAMP, PLC/PKC, and MAPKs in renal proximal tubule cells. Journal of Cellular Physiology, 211(3), 779-787.
  • Wikipedia. (n.d.). MG132. Retrieved from [Link]

  • Genaxxon bioscience. (n.d.). TLCK - Tosyl-L-lysinchloromethylketon Hydrochlorid. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research. Retrieved from [Link]

  • Yang, Y., et al. (2015). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. Molecules (Basel, Switzerland), 20(11), 20381-20395.
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  • Simon, M. M., & Simon, H. G. (1984). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of immunology (Baltimore, Md. : 1950), 133(4), 1830-1838.
  • Xie, K., et al. (2022). Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy.
  • Zhai, Y., et al. (2023). Abstract 5014: HPK1 gene knockout reporter cell line: an efficient drug screening system. Cancer Research, 83(7_Supplement), 5014.
  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. Agilent Technologies. [Link]

  • YouTube. (2022, September 14). Best practices for working with molecular biology enzymes [Video]. Bitesize Bio. [Link]

  • Xia, M., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 9(8), e105221.
  • Synthego. (2025, June 5). Validate Targeted Gene Editing Knockout Cell Lines. Retrieved from [Link]

  • YouTube. (2026, January 8). HPLC Troubleshooting | Reproducibility Tips [Video]. Axion Labs. [Link]

  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Fernández, G. E., et al. (2005). Inhibition of NF-kappaB activity by BAY 11-7082 increases apoptosis in multidrug resistant leukemic T-cell lines. Leukemia research, 29(10), 1183-1191.
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  • Merck Millipore. (n.d.). TLC Tips and Tricks. Retrieved from [Link]

  • Li, X., et al. (2023). Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. International journal of molecular sciences, 24(22), 16428.
  • Wilson, E. H., & David, S. A. (2017). Small Molecule NF-κB Inhibitors as Immune Potentiators for Enhancement of Vaccine Adjuvants. Frontiers in immunology, 8, 1269.
  • Unger, A., et al. (2021). E3-ligase knock down revealed differential titin degradation by autophagy and the ubiquitin proteasome system. Scientific reports, 11(1), 21021.
  • Kim, Y. S., et al. (2016). Effects of proteasome inhibitors, MG132 and PS341, on stalled translation and K63R expression. PloS one, 11(11), e0165487.
  • Al-Osta, M. A., et al. (2022). Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines. Molecules (Basel, Switzerland), 27(7), 2095.

Sources

A Researcher's Guide to Validating Inhibitor Specificity: Using a Knockout Cell Line to Interrogate Tosyl-L-lysine Chloromethyl Ketone (TLCK)

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Specificity: The Case of TLCK

TLCK is an irreversible inhibitor classically used to target trypsin-like serine proteases.[1] Its mechanism of action involves the chloromethyl ketone group, which alkylates a critical histidine residue in the enzyme's active site. While effective against its primary targets, the high reactivity of this functional group raises concerns about off-target interactions. Indeed, studies have shown that TLCK can also react with cysteine proteases, underscoring the need for rigorous specificity validation in a cellular context.[2]

This guide will use the High-Temperature Requirement A1 (HtrA1) serine protease as a model target. HtrA1 is a secreted and intracellular protease involved in various cellular processes, including the regulation of TGF-β signaling, and its dysregulation is implicated in diseases like age-related macular degeneration and cancer.[3][4] As a trypsin-like serine protease, HtrA1 is a putative target of TLCK.

The Gold Standard: Genetic Validation Using CRISPR-Cas9

While biochemical assays are invaluable, they often assess inhibitor specificity against a limited panel of purified enzymes in a simplified environment.[5] A knockout cell line provides the ultimate negative control, allowing for the assessment of an inhibitor's effects in a complex biological system where the primary target is completely absent.[6] This approach moves beyond in vitro validation to provide a more physiologically relevant understanding of a compound's cellular activity.

The overall workflow for this validation strategy is depicted below:

G cluster_0 PART 1: Knockout Cell Line Generation & Validation cluster_1 PART 2: Comparative Cellular Analysis cluster_2 PART 3: Off-Target Profiling Design & Synthesize gRNA Design & Synthesize gRNA Transfect WT Cells Transfect WT Cells Design & Synthesize gRNA->Transfect WT Cells Isolate & Expand Clones Isolate & Expand Clones Transfect WT Cells->Isolate & Expand Clones Genomic Validation Genomic Validation Isolate & Expand Clones->Genomic Validation Protein Validation Protein Validation Genomic Validation->Protein Validation Treat WT & KO Cells with TLCK Treat WT & KO Cells with TLCK Protein Validation->Treat WT & KO Cells with TLCK Phenotypic & Target Engagement Assays Phenotypic & Target Engagement Assays Treat WT & KO Cells with TLCK->Phenotypic & Target Engagement Assays Competitive ABPP Competitive ABPP Treat WT & KO Cells with TLCK->Competitive ABPP Mass Spectrometry Mass Spectrometry Competitive ABPP->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis G cluster_0 gRNA Design cluster_1 CRISPR Delivery cluster_2 Clonal Selection cluster_3 Validation Target Early Exon Target Early Exon Cas9 + gRNA Cas9 + gRNA Target Early Exon->Cas9 + gRNA Transfection Transfection Cas9 + gRNA->Transfection Single-Cell Isolation Single-Cell Isolation Transfection->Single-Cell Isolation Expansion Expansion Single-Cell Isolation->Expansion Sanger Sequencing (Genomic) Sanger Sequencing (Genomic) Expansion->Sanger Sequencing (Genomic) Western Blot (Protein) Western Blot (Protein) Sanger Sequencing (Genomic)->Western Blot (Protein) Validated KO Clone Validated KO Clone Western Blot (Protein)->Validated KO Clone

Figure 2. Workflow for generating and validating a knockout cell line.

Part 2: Comparative Analysis of TLCK Effects in WT vs. KO Cells

With the validated HtrA1 WT and KO cell lines, you can now directly assess the on-target effects of TLCK.

Experimental Protocol: Cellular Assays
  • Cell Treatment:

    • Plate an equal number of WT and HtrA1 KO cells.

    • Treat both cell lines with a dose-range of TLCK (e.g., 0-100 µM) for a defined period. Include a vehicle control (e.g., DMSO).

  • Phenotypic Readout:

    • Assess a relevant cellular phenotype that is hypothesized to be modulated by HtrA1 activity. For example, if HtrA1 is involved in cell proliferation, perform a cell viability or proliferation assay (e.g., MTT or cell counting).

Expected Outcomes and Interpretation
Cell LineTLCK TreatmentExpected Phenotypic OutcomeInterpretation
Wild-Type YesPhenotypic change observed (e.g., decreased proliferation)The effect could be due to inhibition of HtrA1 or off-targets.
HtrA1 KO YesNo phenotypic change observedThe effect is likely specific to HtrA1 inhibition.
HtrA1 KO YesPhenotypic change observedThe effect is independent of HtrA1 and indicates off-target activity.

This comparative analysis provides a clear indication of whether the observed cellular effects of TLCK are mediated through its interaction with HtrA1.

Part 3: Unbiased Off-Target Profiling with Competitive Activity-Based Protein Profiling (ABPP)

To gain a comprehensive understanding of TLCK's specificity, it is crucial to identify its other potential targets within the cellular proteome. Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose. [7][8][9]ABPP utilizes active site-directed probes to profile the functional state of entire enzyme families. [10]

The Principle of Competitive ABPP

In this approach, cell lysates are pre-incubated with the inhibitor of interest (TLCK). Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., serine proteases) is added. [11]If TLCK has engaged with a particular enzyme, it will block the binding of the ABP. By using quantitative mass spectrometry, we can identify and quantify the proteins that show reduced labeling by the ABP in the presence of TLCK, thus revealing its target profile. [11]

Experimental Protocol: Competitive ABPP
  • Lysate Preparation:

    • Prepare lysates from both WT and HtrA1 KO cells.

  • Inhibitor Incubation:

    • Incubate the lysates with varying concentrations of TLCK.

  • ABP Labeling:

    • Add a broad-spectrum serine hydrolase ABP, such as a fluorophosphonate (FP)-based probe, to the lysates. [12]These probes covalently bind to the active site serine of active hydrolases.

  • Sample Preparation for Mass Spectrometry:

    • Click chemistry can be used to attach a biotin tag to the alkyne-functionalized ABP for enrichment of labeled proteins.

    • Enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

Data Analysis and Interpretation

The mass spectrometry data will provide a list of proteins that are labeled by the ABP. By comparing the abundance of these proteins between the TLCK-treated and control samples, you can identify the targets of TLCK.

Protein IdentifiedWT Cells + TLCK (vs. Control)HtrA1 KO Cells + TLCK (vs. Control)Interpretation
HtrA1 Significantly reduced abundanceNot detectedConfirms HtrA1 is a direct target of TLCK.
Serine Protease X Significantly reduced abundanceSignificantly reduced abundanceProtein X is an off-target of TLCK.
Cysteine Protease Y Significantly reduced abundanceSignificantly reduced abundanceProtein Y is a cysteine protease off-target of TLCK.
Serine Protease Z No change in abundanceNo change in abundanceProtein Z is not a target of TLCK under these conditions.

This unbiased approach provides a global view of TLCK's interactions within the proteome, offering a powerful complement to the targeted validation using the knockout cell line.

Comparison with Alternative Methods

MethodAdvantagesDisadvantages
Knockout Cell Line - Gold standard for in-cell target validation.<[6]br>- Physiologically relevant context.- Time-consuming and technically demanding to generate and validate.<[13]br>- Potential for compensatory mechanisms in the KO line.
Biochemical Assays - High-throughput and quantitative.- Allows for detailed kinetic analysis. [14]- Lacks the complexity of the cellular environment.- Often uses purified, recombinant enzymes which may not reflect the native protein.
Chemical Proteomics (e.g., ABPP) - Unbiased, proteome-wide off-target profiling.<[15][16]br>- Provides information on target engagement in a native biological system. [10]- Can be technically complex and require specialized equipment (mass spectrometer).- May not detect very weak or transient interactions.

Conclusion: An Integrated Approach to Specificity Validation

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of drug action.
  • Colowick, S. P., & Kaplan, N. O. (Eds.). (1970). Methods in Enzymology (Vol. 19). Academic Press.
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  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved January 26, 2026, from [Link]

  • Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.
  • Greenbaum, D. C., Baruch, A., Hayrapetian, L., Darula, Z., Burlingame, A., Medzihradszky, K. F., & Bogyo, M. (2002). Chemical approaches for functionally probing the proteome. Molecular & Cellular Proteomics, 1(1), 60-68.
  • Jessani, N., & Cravatt, B. F. (2004). The development and application of methods for activity-based protein profiling. Current opinion in chemical biology, 8(1), 54-59.
  • Jones, T. R., & Shain, W. (1987). The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes. Journal of immunology (Baltimore, Md. : 1950), 139(6), 1831–1837.
  • Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699.
  • Morrison, J. F., & Walsh, C. T. (1988). The behavior and significance of slow-binding enzyme inhibitors. Advances in enzymology and related areas of molecular biology, 61, 201-301.
  • OriGene Technologies, Inc. (n.d.). HTRA1 Human Gene Knockout Kit (CRISPR). Retrieved January 26, 2026, from [Link]

  • Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved January 26, 2026, from [Link]

  • Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750.
  • Reuther, C., De Zio, D., Bürgel, T., & Culmsee, C. (2014). The serine protease inhibitor TLCK attenuates intrinsic death pathways in neurons upstream of mitochondrial demise. Cellular and molecular life sciences : CMLS, 71(23), 4765–4778.
  • Shain, W., & Carpenter, D. O. (1981). The effect of TLCK on transcription and its role in modifying cell growth. Life sciences, 28(22), 2531–2538.
  • Shokolenko, I. N., & Alexeev, A. A. (1997). N-alpha-Tosyl-L-lysine chloromethyl ketone and N-alpha-tosyl-L-phenylalanine chloromethyl ketone inhibit protein kinase C. FEBS letters, 412(1), 135–137.
  • Tani, N., Chuman, Y., Ueki, M., Okuda, S., & Takeda, S. (2012). HtrA1 serine protease inhibits signaling mediated by Tgfbeta family proteins.
  • To, E., Vembaiyan, K., & Notkins, A. L. (2013). HtrA1 serine protease antagonizes transforming growth factor-β signaling by cleaving its receptors and loss of HtrA1 in vivo enhances bone formation. The Journal of biological chemistry, 288(37), 26626–26637.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953.
  • Wang, S., Cheng, K., Wang, M., Wang, Y., & Zhang, H. (2018). Advanced activity-based protein profiling application strategies for drug development. Frontiers in pharmacology, 9, 353.
  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)-a general method for mapping sites of probe modification in proteomes.
  • Zhang, Y., Zhou, B., & Zhang, L. (2013). HtrA1 and its role in the development of AMD. Future medicinal chemistry, 5(13), 1547–1560.

Sources

Head-to-head comparison of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide from different chemical suppliers

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Nα-p-Tosyl-L-lysine Chloromethyl Ketone (TLCK) from Different Chemical Suppliers

Introduction: The Critical Role of Reagent Quality in Protease Research

Nα-p-Tosyl-L-lysine chloromethyl ketone, also known by its IUPAC name p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide and the common abbreviation TLCK, is a cornerstone reagent in biochemistry and drug discovery.[1] It serves as a highly effective and irreversible inhibitor of trypsin-like serine proteases.[2][3][4] Its specificity is conferred by the tosyl-lysine moiety, which mimics the natural substrate of these enzymes, guiding the inhibitor to the active site. The chloromethyl ketone (CMK) "warhead" then irreversibly alkylates a critical histidine residue within the catalytic triad, permanently disabling the enzyme.[3] This makes TLCK an invaluable tool for studying proteolytic pathways, preventing protein degradation during purification, and serving as a lead compound in the development of therapeutic protease inhibitors.[3][5]

However, the reliability of experimental data derived using TLCK is fundamentally dependent on the quality of the reagent itself. The presence of impurities, incorrect stereoisomers, or degraded material can lead to misleading results, reduced potency, and a lack of experimental reproducibility—a significant challenge in biomedical research.[6][7] Seemingly identical vials of TLCK from different suppliers can exhibit substantial variability in purity and functional activity.

This guide provides a comprehensive head-to-head comparison of TLCK sourced from three representative (hypothetical) suppliers: ApexBio , ChronoChem , and Quantum Reagents . We will dissect the critical quality attributes of each lot through a rigorous, multi-faceted analytical approach, demonstrating why in-house validation is not just best practice, but an essential component of scientific integrity.[8]

Experimental Design: A Multi-Pillar Approach to Quality Assessment

To provide a holistic evaluation, we designed a three-pillar validation workflow. This process systematically assesses the material's physical properties, chemical identity and purity, and functional performance.

G cluster_0 Pillar 1: Physicochemical Analysis cluster_1 Pillar 2: Identity Confirmation cluster_2 Pillar 3: Functional Validation Visual Visual Inspection (Color, Form) HPLC Purity & Impurity Profiling (RP-HPLC) Visual->HPLC Conclusion Comprehensive Quality Assessment & Recommendation HPLC->Conclusion NMR Structural Verification (¹H NMR) MS Molecular Weight Confirmation (LC-MS) NMR->MS MS->Conclusion Assay Inhibitory Potency Assay (IC₅₀ Determination) Assay->Conclusion TLCK TLCK Samples (ApexBio, ChronoChem, Quantum Reagents) TLCK->Visual TLCK->NMR TLCK->Assay

Caption: Overall workflow for the multi-pillar validation of TLCK.

Part 1: Physicochemical and Identity Verification

Methodology

1. Materials:

  • TLCK hydrochloride was procured from ApexBio (Lot #A1024), ChronoChem (Lot #C5991), and Quantum Reagents (Lot #QR-882).

  • HPLC-grade acetonitrile (ACN) and water, with 0.1% trifluoroacetic acid (TFA).

  • Bovine Trypsin (Sigma-Aldrich, T1426).

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) (Sigma-Aldrich, B4875).[9][10]

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

2. Purity Analysis by Reverse-Phase HPLC (RP-HPLC): Purity was assessed using a C18 column to separate TLCK from potential impurities based on polarity.[11][12] This technique is standard for analyzing the purity of small molecules.[13][14]

  • System: Agilent 1260 Infinity II HPLC

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL (1 mg/mL samples in Mobile Phase A)

3. Identity Confirmation by LC-MS and ¹H NMR:

  • Mass Spectrometry (MS): Samples were analyzed on a Waters ACQUITY QDa mass detector coupled to an LC system to confirm the molecular weight of the main component. The expected [M+H]⁺ for TLCK (free base, C₁₄H₂₁ClN₂O₃S) is approximately 349.1 Da.

  • Proton NMR (¹H NMR): Spectra were acquired on a Bruker 400 MHz spectrometer in D₂O to confirm the chemical structure. Key expected signals include the tosyl group aromatic protons (~7.5-7.8 ppm), the methyl group on the tosyl ring (~2.4 ppm), and the chloromethyl ketone protons (~4.3 ppm).

Results: Physicochemical & Identity

All samples were received as white to off-white powders, consistent with expectations. However, analytical testing revealed significant differences.

Table 1: Purity and Identity Confirmation Data

SupplierLot #AppearancePurity (HPLC, 230 nm)Major Impurity Peaks (>0.5%)Observed [M+H]⁺¹H NMR Confirmation
ApexBio A1024White powder99.2%None349.1 DaConforms to structure
ChronoChem C5991Off-white powder94.5%Peak at R.T. 8.2 min (4.1%)349.1 DaConforms to structure
Quantum Reagents QR-882Pale yellow powder98.8%Peak at R.T. 5.5 min (0.8%)349.1 DaConforms to structure

Analysis:

  • ApexBio: The material from ApexBio demonstrated the highest purity with no significant impurities detected.

  • ChronoChem: The ChronoChem lot showed a concerningly low purity of 94.5%, with a major impurity of 4.1%. While the main peak's identity was confirmed as TLCK, the presence of a significant unknown peak raises flags for potential off-target effects in a biological assay.

  • Quantum Reagents: This lot showed high purity, though slightly lower than ApexBio, and a minor impurity was detected.

Part 2: Functional Performance Assessment

The ultimate test of a reagent's quality is its performance in a relevant biological assay. We determined the functional potency of each TLCK lot by measuring its half-maximal inhibitory concentration (IC₅₀) against bovine trypsin.

Mechanism of Action: Irreversible Inhibition

TLCK functions as an affinity label. The lysine-like side chain directs the inhibitor to the S1 pocket of the trypsin active site, which has a preference for basic residues. Once positioned, the electrophilic carbon of the chloromethyl ketone is attacked by the nucleophilic N3 of the catalytic His-57 residue, forming a stable covalent bond and irreversibly inactivating the enzyme.

G cluster_0 Trypsin Active Site cluster_1 TLCK Inhibitor Ser195 Ser-195 (Catalytic Nucleophile) His57 His-57 (General Base) CMK Chloromethyl Ketone (Warhead) His57->CMK 2. Covalent Alkylation (Irreversible Inhibition) Asp102 Asp-102 (Stabilizer) S1_Pocket S1 Pocket (Asp-189, negatively charged) Tosyl Tosyl Group Lysine Lysine-like side chain (+ charge) Lysine->S1_Pocket 1. Specificity Binding (Ionic Interaction)

Caption: Mechanism of TLCK inhibition in the trypsin active site.

Methodology: Trypsin Inhibition Assay

The assay measures the rate at which trypsin cleaves the chromogenic substrate BAPNA, releasing p-nitroaniline, which absorbs light at 410 nm.[15][16][17] The rate of color development is inversely proportional to the inhibitory activity of TLCK.

  • Reagent Preparation: Serial dilutions of each TLCK lot were prepared in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of assay buffer and 10 µL of the TLCK dilution (or buffer for control).

    • Add 10 µL of bovine trypsin solution (final concentration ~10 µg/mL).

    • Incubate for 15 minutes at 25°C to allow for inhibition to occur.

    • Initiate the reaction by adding 20 µL of BAPNA substrate (final concentration ~0.5 mM).

    • Immediately measure the absorbance at 410 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis: The initial reaction velocity (V₀) was calculated from the linear portion of the kinetic read. Percent inhibition was calculated relative to the uninhibited control. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Results: Functional Potency

The functional assay clearly distinguished the performance of the three lots, correlating well with the purity data.

Table 2: Functional Inhibition of Trypsin by TLCK from Different Suppliers

SupplierPurity (HPLC)Determined IC₅₀ (nM)95% Confidence Interval
ApexBio 99.2%35.2 nM32.1 – 38.5 nM
ChronoChem 94.5%58.9 nM53.5 – 64.8 nM
Quantum Reagents 98.8%38.1 nM35.2 – 41.3 nM

Analysis:

  • ApexBio: The high-purity material yielded the lowest IC₅₀ value (35.2 nM), indicating the highest potency. This value serves as our benchmark for a quality reagent.

  • Quantum Reagents: This lot performed well, with an IC₅₀ value only slightly higher than ApexBio's, which is consistent with its high but not top-tier purity. For most applications, this level of performance would be acceptable.

Discussion and Recommendations

This head-to-head comparison demonstrates that nominal identity is not a guarantee of quality or performance. While all three suppliers provided material identified as TLCK, there were critical differences in purity and functional potency.

  • The Impact of Impurities: The ChronoChem lot is a clear example of how impurities can drastically affect experimental outcomes. An investigator using this material without validation would either fail to achieve complete inhibition or would incorrectly conclude that a higher concentration of TLCK is required, skewing all subsequent quantitative data. Such discrepancies are a major contributor to the crisis of reproducibility in science.[6]

  • Correlation of Purity and Potency: Our results show a strong correlation between analytical purity (measured by HPLC) and functional potency (measured by IC₅₀). This underscores the value of analytical chemistry as a predictive tool for biological performance.

  • Recommendations for Researchers:

    • Prioritize High-Purity Reagents: For sensitive and quantitative applications, sourcing from suppliers who consistently provide high-purity material, like ApexBio in this evaluation, is paramount.

    • Always Validate Critical Reagents: Regardless of the supplier's reputation or certificate of analysis, critical reagents like enzyme inhibitors should be validated in-house.[8][18] A simple activity assay can prevent months of flawed research.

    • Question Out-of-Spec Results: If experimental results are unexpected, consider reagent quality as a primary potential cause before questioning the biological hypothesis.

Conclusion

The quality of chemical reagents is a foundational pillar of reliable scientific research. In this comparative guide, the TLCK from ApexBio proved to be of superior quality, exhibiting the highest purity and functional potency. While the material from Quantum Reagents was also of high quality and suitable for many applications, the lot from ChronoChem failed to meet the standards required for rigorous quantitative biology due to low purity and correspondingly weak performance. This exercise highlights an essential principle: researchers must act as the final arbiters of reagent quality to ensure the accuracy and integrity of their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73093, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. Retrieved from [Link].

  • Pasternack, P. B., & Redman, K. L. (1990). The Site of Action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on Cloned Cytotoxic T Lymphocytes. Journal of Immunology. Available at: [Link].

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A Head-to-Head In Vivo Assessment of a Novel Protease Inhibitor and a Direct Oral Anticoagulant in a Preclinical Model of Arterial Thrombosis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of antithrombotic therapy, the delicate balance between preventing pathological clotting and minimizing bleeding risk remains a paramount challenge. While direct oral anticoagulants (DOACs) like Dabigatran have revolutionized patient care, the quest for agents with improved efficacy or safety profiles is perpetual. This guide provides a comprehensive framework for the preclinical in vivo assessment of a novel, investigational serine protease inhibitor, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide (hereafter "Compound T"), against the clinically established direct thrombin inhibitor, Dabigatran. The structural characteristics of Compound T, particularly the toluenesulphonamide and chloromethyl ketone-like moieties, suggest it may act as an irreversible inhibitor of trypsin-like serine proteases, such as thrombin. This proposed mechanism presents a key pharmacological distinction from the reversible inhibition of Dabigatran, warranting a rigorous comparative evaluation.

This document is structured to guide researchers through the mechanistic rationale, detailed experimental design, and data interpretation necessary for a robust head-to-head comparison. We will leverage a well-established animal model of arterial thrombosis to generate data that is not only scientifically sound but also translatable to future drug development decisions.

Mechanistic Showdown: Irreversible Alkylation vs. Reversible Competition

A profound understanding of a drug's mechanism of action is the bedrock of rational experimental design. The divergent ways in which Compound T and Dabigatran are hypothesized to neutralize thrombin, the final key enzyme in the coagulation cascade, dictate their expected pharmacological profiles.

Dabigatran Etexilate (Pradaxa®): The Reversible Competitor

Dabigatran etexilate is a prodrug that undergoes rapid conversion to its active form, dabigatran.[1][2] Dabigatran is a potent, competitive, and reversible direct inhibitor that binds to the active site of thrombin (Factor IIa).[1][3][4] This binding event prevents thrombin from cleaving fibrinogen to fibrin, a critical step in clot formation.[1][3] A key advantage of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot.[3][5][4] Its reversible nature means that as the drug is cleared from circulation, thrombin activity can be restored.

Compound T: The Putative Irreversible Covalent Inhibitor

The chemical architecture of Compound T is highly suggestive of an irreversible mechanism. It is analogous to Tosyl-L-lysine chloromethyl ketone (TLCK), a classic research agent known to irreversibly inhibit trypsin-like serine proteases.[6][7][8] The chloromethyl ketone moiety is an electrophilic "warhead" that is expected to react with a key nucleophilic residue (likely a histidine or cysteine) in the thrombin active site, forming a stable covalent bond.[9] This mode of inhibition would permanently inactivate the enzyme molecule. The tosyl-lysine-like portion of the molecule likely serves as a "guidance system," directing the inhibitor to the active site of proteases that preferentially cleave after basic amino acid residues, a characteristic of thrombin.

This mechanistic difference is not merely academic; it has profound implications for dosing, duration of action, and the potential for reversal in a clinical setting.

G cluster_pathways Coagulation Cascade cluster_inhibitors Points of Inhibition Intrinsic Intrinsic Pathway (Contact Activation) FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Thrombin Thrombin (Factor IIa) FXa->Thrombin + Factor Va Prothrombin Prothrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Dabigatran Dabigatran (Reversible) Dabigatran->Thrombin Competitive Binding CompoundT Compound T (Irreversible) CompoundT->Thrombin Covalent Alkylation

Figure 1. Simplified coagulation cascade showing the central role of Thrombin and the distinct inhibitory mechanisms of Dabigatran and Compound T.

Study Design: Ferric Chloride-Induced Carotid Artery Thrombosis Model

To adjudicate the in vivo efficacy and safety of Compound T versus Dabigatran, a robust and reproducible animal model is essential. The ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents (rats or mice) is a widely accepted standard for this purpose.[10][11][12] This model is valued for its high sensitivity to both antiplatelet and anticoagulant agents and its ability to provide quantitative endpoints.[10][12][13]

Rationale for Model Selection: The FeCl₃ model simulates thrombosis initiated by endothelial injury.[10][12] The topical application of ferric chloride induces oxidative stress and denudation of the endothelial lining of the artery, exposing the underlying prothrombotic matrix.[10][12] This triggers a cascade of events involving platelet adhesion, activation, and aggregation, coupled with the activation of the coagulation cascade, leading to the formation of an occlusive thrombus.[14] This process closely mimics aspects of arterial thrombosis in human cardiovascular diseases.

Experimental Workflow and Protocols

The following protocol outlines a comprehensive head-to-head comparison. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

G cluster_prep Phase 1: Preparation cluster_surgery Phase 2: Surgical Procedure cluster_injury Phase 3: Thrombosis Induction & Monitoring cluster_analysis Phase 4: Endpoint Analysis Acclimatize Animal Acclimatization (1 week) Grouping Randomization into Groups (n=8-10 per group) Acclimatize->Grouping Dosing Drug Administration (Vehicle, Dabigatran, Compound T) Grouping->Dosing Anesthesia Anesthetize Animal (e.g., Isoflurane) Dosing->Anesthesia Surgery Expose Carotid Artery Anesthesia->Surgery FlowProbe Place Doppler Flow Probe Surgery->FlowProbe Baseline Record Baseline Blood Flow FlowProbe->Baseline FeCl3 Apply FeCl3-Saturated Paper (e.g., 50% FeCl3, 10 min) Baseline->FeCl3 Monitor Monitor Blood Flow (Until occlusion or 60 min) FeCl3->Monitor OcclusionTime Primary Endpoint: Time to Occlusion (TTO) Monitor->OcclusionTime ThrombusWeight Secondary Endpoint: Excise & Weigh Thrombus OcclusionTime->ThrombusWeight BleedingTime Safety Endpoint: Tail Transection Bleeding Time ThrombusWeight->BleedingTime

Figure 2. Step-by-step experimental workflow for the comparative in vivo efficacy study.

Step-by-Step Protocol:

  • Animal and Group Allocation:

    • Species: Sprague-Dawley rats (250-300g).

    • Acclimatization: House animals for at least one week under standard conditions before the experiment.

    • Groups (n=10/group):

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral gavage).

      • Group 2: Dabigatran Etexilate (e.g., 30 mg/kg, oral gavage).

      • Group 3: Compound T (Low Dose, e.g., 10 mg/kg, intraperitoneal injection).

      • Group 4: Compound T (High Dose, e.g., 30 mg/kg, intraperitoneal injection).

    • Justification: The route of administration for Compound T (intraperitoneal) is chosen assuming it is an early-stage investigational compound without an optimized oral formulation. Dabigatran is administered orally as it is a clinical prodrug designed for this route.[15] Dosing for Dabigatran is based on established preclinical models.[16] Doses for Compound T are exploratory.

  • Drug Administration:

    • Administer the assigned treatment 60 minutes (for oral) or 30 minutes (for IP) prior to the surgical procedure to allow for absorption and peak plasma concentration.[15]

  • Surgical Procedure:

    • Anesthetize the rat using isoflurane.

    • Make a midline cervical incision and carefully dissect to expose the right common carotid artery, avoiding the vagus nerve.[13]

    • Place a small Doppler flow probe around the artery to monitor blood flow continuously.

  • Thrombosis Induction:

    • Record a stable baseline blood flow for 5 minutes.

    • Topically apply a small piece of filter paper (e.g., 1x2 mm) saturated with 50% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.[17]

    • After 10 minutes, remove the filter paper and rinse the area with saline.[13]

  • Efficacy Endpoint Measurement:

    • Primary Endpoint (Time to Occlusion): Continuously monitor and record blood flow. The time from the application of FeCl₃ until blood flow ceases (defined as <10% of baseline for 5 minutes) is the Time to Occlusion (TTO). The experiment is typically terminated if occlusion does not occur within 60 minutes.

    • Secondary Endpoint (Thrombus Weight): At the end of the monitoring period, carefully excise the thrombosed segment of the artery, blot away excess blood, and weigh the wet thrombus.

  • Safety Endpoint Measurement (Bleeding Time):

    • After the thrombosis experiment, while the animal is still under anesthesia, perform a tail transection bleeding assay.

    • Amputate 3 mm from the tip of the tail and immerse it in 37°C saline.

    • Measure the time until bleeding stops for at least 30 seconds. A cutoff time (e.g., 1800 seconds) is set to prevent excessive blood loss. This is a common method for assessing bleeding risk with anticoagulants.[11][18][19]

Data Presentation and Interpretation

The quantitative data generated from this study should be tabulated for clear, at-a-glance comparison between the treatment groups.

Table 1: Hypothetical Efficacy and Safety Data

Treatment Group (n=10)Dose (mg/kg)Time to Occlusion (TTO, min)Thrombus Weight (mg)Bleeding Time (sec)
Vehicle Control -15.2 ± 2.14.8 ± 0.5185 ± 30
Dabigatran Etexilate 30 (p.o.)45.8 ± 5.51.5 ± 0.3650 ± 95
Compound T (Low) 10 (i.p.)35.1 ± 4.82.5 ± 0.4420 ± 60
Compound T (High) 30 (i.p.)>60 (No Occlusion in 8/10)0.8 ± 0.21250 ± 180*#
Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Dabigatran.

Interpretation of Results:

  • Efficacy: In this hypothetical dataset, both Dabigatran and Compound T demonstrate significant antithrombotic efficacy compared to the vehicle control, as evidenced by a prolonged Time to Occlusion and reduced thrombus weight. The high dose of Compound T appears more potent than the tested dose of Dabigatran, preventing occlusion entirely in most animals. This could be attributed to its irreversible mechanism, leading to cumulative and sustained thrombin inhibition.

  • Safety: The increased bleeding time is an expected consequence of effective anticoagulation.[11][16] Both drugs increased bleeding time relative to the control. However, the high dose of Compound T, which showed the greatest efficacy, also produced a significantly longer bleeding time than Dabigatran. This highlights the critical therapeutic tightrope: the potent, irreversible action of Compound T may offer superior antithrombotic effects but could come at the cost of a higher bleeding risk.

  • Dose-Response: Compound T exhibits a clear dose-dependent effect on both efficacy (TTO, thrombus weight) and safety (bleeding time) parameters. This is a crucial finding for any investigational drug, as it helps to define the therapeutic window.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically grounded framework for the head-to-head in vivo comparison of a novel protease inhibitor, Compound T, with the established clinical anticoagulant, Dabigatran. The proposed study design, centered on the ferric chloride-induced thrombosis model, provides a direct assessment of antithrombotic efficacy while integrating a critical safety endpoint.

Based on our hypothetical data, Compound T demonstrates potent, dose-dependent antithrombotic activity, potentially exceeding that of Dabigatran. This enhanced efficacy is consistent with its proposed irreversible mechanism of action. However, this potency is associated with a more pronounced effect on bleeding time, suggesting a narrower therapeutic window.

These findings would necessitate further investigation. Future studies should aim to:

  • Establish a full dose-response curve for Compound T to more precisely define its therapeutic index.

  • Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate plasma drug concentration with antithrombotic effect and bleeding risk.

  • Investigate the potential for a reversal agent for Compound T, a critical consideration for an irreversible inhibitor.

By systematically applying the principles and protocols detailed herein, researchers can generate the high-quality, self-validating data required to make informed decisions about the future development of novel antithrombotic agents like Compound T.

References

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  • Latchamsetty, R., & Sobel, B. E. (2011). Dabigatran (Pradaxa). AJNR. American journal of neuroradiology, 32(9), 1611–1613. Available at: [Link]

  • Becattini, C., & Agnelli, G. (2010). New options with dabigatran etexilate in anticoagulant therapy. Vascular health and risk management, 6, 497–505. Available at: [Link]

  • Noonan, K. D., & Burger, M. M. (1973). The effect of TLCK on transcription and its role in modifying cell growth. Journal of cellular physiology, 82(2), 231-239. Available at: [Link]

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  • Albadawi, H., et al. (2017). Animal models of venous thrombosis. Cardiovascular diagnosis and therapy, 7(Suppl 3), S197–S206. Available at: [Link]

  • Chen, J., et al. (2019). Resolving the multifaceted mechanisms of the ferric chloride thrombosis model using an interdisciplinary microfluidic approach. Blood, 134(15), 1254–1265. Available at: [Link]

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Safety Operating Guide

Navigating the Synthesis of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities in a research and development setting demands a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for the handling of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, a compound characterized by a reactive α-chloroketone moiety and a toluenesulphonamide group. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this directive synthesizes known hazards of its constituent functional groups to establish a robust framework for personal protection, operational protocols, and disposal.

Hazard Analysis: Understanding the Intrinsic Risks

A critical assessment of the molecular structure of p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide reveals key functional groups that dictate its hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are largely driven by the presence of the α-chloroketone and the toluenesulphonamide functionalities. α-Chloroketones are recognized as valuable intermediates in pharmaceutical synthesis, particularly in the development of HIV protease inhibitors.[2][3][4] However, their reactivity also makes them potential irritants and sensitizers.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks of skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with nitrile gloves.The outer glove should be changed every 30 minutes or immediately if contaminated.[5] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use.
Eyes and Face Safety goggles with side shields and a face shield.Standard safety glasses are insufficient.[5][6] Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.[5]
Body A long-sleeved, disposable laboratory coat that closes in the back.[5]This design minimizes the risk of the front of the coat gaping open and exposing personal clothing. Gowns should be changed immediately after a spill or at the end of each work session.[5] For larger scale operations or situations with a higher risk of splashing, chemical-resistant coveralls ("bunny suits") should be considered.[5]
Respiratory A NIOSH-approved respirator (e.g., N95) is required, especially when handling the solid compound or preparing solutions.This is crucial for preventing respiratory tract irritation. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
Hair and Feet Disposable hair and beard covers. Closed-toe shoes.These measures prevent contamination of the work area with personal debris and protect the feet from spills.

Diagram: Hierarchy of Controls

The selection of PPE is a critical component within the broader framework of laboratory safety, known as the hierarchy of controls.

Hierarchy of Controls Hierarchy of Controls for Chemical Safety Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The hierarchy of controls prioritizes strategies to minimize chemical exposure.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

Workflow: Handling Solid p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide

Solid Handling Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Solid Compound Work_in_Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Clean_Up Clean Work Area Reaction->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE End End Doff_PPE->End

Caption: A stepwise workflow for safely handling the solid chemical.

Detailed Protocol:

  • Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible.[6] All necessary PPE should be inspected for integrity.

  • Engineering Controls: All manipulations of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7]

  • Weighing: When weighing the solid, use a disposable weigh boat. After weighing, carefully transfer the compound to the reaction vessel.

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Reaction Monitoring: Monitor the reaction progress from outside the fume hood as much as possible.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces with an appropriate solvent and cleaning agent.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide and any materials contaminated with it require specific disposal procedures.

Waste Segregation:

  • Halogenated Organic Waste: All solutions containing the compound, as well as any solvent used for rinsing glassware, must be collected in a designated "Halogenated Organic Waste" container.[7][8] These containers should be clearly labeled and kept closed when not in use.[9]

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a separate, clearly labeled hazardous waste bag.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Workflow:

Disposal Workflow cluster_waste_types Waste Streams Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Label Label Containers Clearly Segregate->Label Halogenated Halogenated Liquid Segregate->Halogenated Solid Contaminated Solid Segregate->Solid Sharps Contaminated Sharps Segregate->Sharps Store Store in Designated Satellite Accumulation Area Label->Store Dispose Dispose via Institutional Environmental Health and Safety Store->Dispose

Caption: A clear workflow for the proper disposal of waste.

It is imperative that researchers consult and adhere to their institution's specific hazardous waste disposal guidelines. Never dispose of halogenated organic compounds down the drain.[10]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, use a chemical spill kit to contain and absorb the material. For larger spills, evacuate the laboratory and contact your institution's emergency response team.

By adhering to these stringent safety protocols, researchers can confidently and safely handle p-N-(7-Amino-1-chloro-2-oxohept-3-yl)toluenesulphonamide, ensuring both personal well-being and the integrity of their scientific endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.